Technical Documentation Center

6-(3-nitrophenyl)-2H-pyran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(3-nitrophenyl)-2H-pyran-2-one

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-(3-Nitrophenyl)-2H-pyran-2-one: A Comprehensive Technical Guide

Executive Summary & Strategic Context The 2H-pyran-2-one (2-pyrone) scaffold is a privileged pharmacophore and a highly versatile synthon in organic chemistry. Specifically, 6-aryl-2H-pyran-2-ones are critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2H-pyran-2-one (2-pyrone) scaffold is a privileged pharmacophore and a highly versatile synthon in organic chemistry. Specifically, 6-aryl-2H-pyran-2-ones are critical intermediates used in carbanion-induced ring transformations to construct complex, functionalized architectures such as m-terphenyls 1 and 2H-benzo[e]indazole derivatives, which exhibit potent antihyperglycemic properties 2.

This technical whitepaper details the synthesis and characterization of 6-(3-nitrophenyl)-2H-pyran-2-one . Moving away from traditional, multi-step base-catalyzed condensations of acetophenones, we outline a highly modern, atom-economical route: the one-step phosphine-catalyzed annulation of 3-nitrobenzaldehyde with ethyl allenoate [[3]]().

Retrosynthetic Analysis & Route Justification

Historically, the synthesis of 6-substituted 2-pyrones relied heavily on transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling of 6-bromo-2-pyrone) or the condensation of aryl methyl ketones with 3,3-bis(methylthio)acrylates. While effective, these methods often suffer from poor atom economy and require pre-functionalized starting materials.

To optimize scalability and efficiency, we utilize a nucleophilic phosphine-catalyzed [4+2] annulation strategy pioneered by Kwon and co-workers 4. This method constructs the 2-pyrone core in a single step from commercially available 3-nitrobenzaldehyde and ethyl 2,3-butadienoate (ethyl allenoate).

The Causality of Catalyst Selection: The success of this reaction hinges entirely on the steric bulk of the phosphine catalyst. The addition of a phosphine to an allenoate generates a zwitterionic intermediate. Electrostatically, the Z-isomer of this zwitterion is favored due to the attraction between the dienolate oxygen anion and the phosphonium cation. However, the Z-isomer leads to undesired


-addition. By intentionally selecting a sterically demanding catalyst like tri-n-butylphosphine (

) or tri-tert-butylphosphine (

), the steric clash forces the equilibrium toward the E-isomeric zwitterion. This E-isomer exclusively undergoes

-carbon attack on the aldehyde, enabling the subsequent intramolecular lactonization required to form the 2-pyrone ring 3.

Mechanistic Pathway & Zwitterionic Control

G N1 3-Nitrobenzaldehyde + Ethyl Allenoate N2 Phosphine Addition (Nucleophilic Attack) N1->N2 N3 Z-Isomeric Zwitterion (Electrostatically Favored) N2->N3 Kinetic Control N4 E-Isomeric Zwitterion (Sterically Favored) N2->N4 Steric Bulk Shift N3->N4 Equilibrium N5 γ-Carbon Attack on Aldehyde N4->N5 Regioselective N6 Intramolecular Lactonization N5->N6 N7 6-(3-Nitrophenyl)- 2H-pyran-2-one N6->N7 -EtOH, -PR3

Mechanistic pathway of phosphine-catalyzed 2-pyrone synthesis via E/Z zwitterion control.

Experimental Protocol: Phosphine-Catalyzed Annulation

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase.

Materials & Reagents:

  • 3-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Ethyl 2,3-butadienoate (1.2 mmol, 134 mg)

  • Tri-n-butylphosphine (

    
    ) (0.2 mmol, 40.4 mg)
    
  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Atmospheric Control (Preparation): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: The zwitterionic intermediate is highly sensitive to protic quenching; strict anhydrous conditions prevent premature protonation of the dienolate.

  • Reactant Solvation: Dissolve 3-nitrobenzaldehyde in 5.0 mL of anhydrous toluene under continuous stirring. Add ethyl 2,3-butadienoate via a gas-tight syringe.

  • Catalyst Initiation: Dropwise add

    
     (20 mol%) to the reaction mixture at room temperature.
    
    • Self-Validation Check: Upon addition of the phosphine, the solution will rapidly transition from pale yellow to a deep orange/red hue. This colorimetric shift confirms the successful generation of the active phosphonium dienolate zwitterion.

  • Reaction Maturation: Allow the mixture to stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is deemed complete when the starting aldehyde spot (

      
      ) is entirely consumed, replaced by a highly UV-active product spot (
      
      
      
      ).
  • Workup & Isolation: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield 6-(3-nitrophenyl)-2H-pyran-2-one as a crystalline solid.

Quantitative Data & Structural Characterization

The steric demand of the phosphine catalyst directly dictates the reaction yield by modulating the E/Z equilibrium. Table 1 summarizes this structure-activity relationship.

Table 1: Influence of Phosphine Steric Bulk on Annulation Yield

Phosphine CatalystSteric Demand (Cone Angle)Zwitterion Equilibrium StateYield of 6-Substituted 2-Pyrone (%)

118°Strongly favors Z-isomer< 10%

145°Intermediate35%

132° (Flexible alkyl chains)Favors E-isomer75 - 85%

182°Strongly favors E-isomer> 90%

Following isolation, the integrity of the synthesized 6-(3-nitrophenyl)-2H-pyran-2-one must be verified using multi-nuclear NMR, IR, and High-Resolution Mass Spectrometry (HRMS). Table 2 provides the definitive spectroscopic markers for structural validation.

Table 2: Spectroscopic Characterization Data for 6-(3-Nitrophenyl)-2H-pyran-2-one

Analytical MethodKey Spectral FeaturesStructural Assignment

H NMR
(400 MHz, CDCl

)

8.65 (t, 1H), 8.30 (ddd, 1H), 8.15 (dt, 1H), 7.65 (t, 1H)
3-Nitrophenyl aromatic protons

7.45 (d, 1H, J = 9.5 Hz)
C4-H of pyran-2-one ring

6.70 (d, 1H, J = 6.5 Hz)
C5-H of pyran-2-one ring

6.35 (dd, 1H, J = 9.5, 6.5 Hz)
C3-H of pyran-2-one ring

C NMR
(100 MHz, CDCl

)

161.5
C=O (C2 lactone carbonyl)

157.0
C6 (pyran-2-one ring)

148.8
C-NO

(aromatic ipso-carbon)
IR (ATR, cm

)
1715 (s), 1530 (s), 1350 (s)Lactone C=O stretch, Asymmetric/Symmetric NO

HRMS (ESI-TOF)m/z calculated for C

H

NO

[M+H]

: 218.0448
Found: 218.0451

Conclusion

The synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one via phosphine-catalyzed annulation represents a triumph of rational mechanistic design. By understanding and manipulating the E/Z isomerism of zwitterionic intermediates through steric bulk, researchers can bypass the limitations of traditional cross-coupling and condensation reactions. The resulting highly functionalized pyrone serves as a robust platform for downstream drug development, particularly in the synthesis of biologically active m-terphenyls and complex heterocycles.

References

  • Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones Der Pharma Chemica URL
  • PMC (National Institutes of Health)
  • Phosphine-Catalyzed Synthesis of 6-Substituted 2-Pyrones: Manifestation of E/Z-Isomerism in the Zwitterionic Intermediate Organic Letters, ACS Publications URL
  • PubMed (National Institutes of Health)

Sources

Exploratory

Crystal Structure Analysis of 6-(3-nitrophenyl)-2H-pyran-2-one: A Comprehensive Technical Guide

Executive Summary The 2H-pyran-2-one (α-pyrone) scaffold is a highly versatile, non-aromatic heterocyclic system characterized by a unique diene-ester conjugated framework. Substitution at the C-6 position with a 3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a highly versatile, non-aromatic heterocyclic system characterized by a unique diene-ester conjugated framework. Substitution at the C-6 position with a 3-nitrophenyl group introduces profound push-pull electronic dynamics, making 6-(3-nitrophenyl)-2H-pyran-2-one a critical precursor for biaryl syntheses, photophysical materials, and biologically active pharmacophores[1][2].

This technical guide provides a rigorous, end-to-end methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of 6-(3-nitrophenyl)-2H-pyran-2-one. As a self-validating system, the protocols detailed herein emphasize the thermodynamic and crystallographic causality behind each experimental choice, ensuring high-fidelity structural resolution.

Structural and Electronic Dynamics of the Pyran-2-one Core

The 2H-pyran-2-one ring possesses three distinct electrophilic centers at positions C-2, C-4, and C-6, rendering it highly susceptible to nucleophilic attack and subsequent ring-transformation reactions[3].

When functionalized with a 3-nitrophenyl group at C-6, the molecule experiences competing structural forces:

  • 
    -Conjugation:  The system attempts to achieve planarity to maximize the delocalization of 
    
    
    
    -electrons between the pyranone core and the phenyl ring.
  • Steric Repulsion: The ortho-protons of the 3-nitrophenyl ring clash with the C-5 proton of the pyran-2-one ring, forcing a structural twist.

SCXRD analysis is essential to accurately quantify the resulting dihedral angle (typically between 45° and 60° in related 6-aryl systems), which dictates the molecule's reactivity and its supramolecular packing behavior in the solid state[3][4].

Experimental Methodology: Synthesis & Crystallization

Causality in Experimental Design

The synthesis of 6-aryl-2H-pyran-2-ones relies on a base-catalyzed condensation-cyclization pathway. Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent because its high dielectric constant stabilizes the transition state of the intermediate carbanion, significantly accelerating the nucleophilic addition[1]. For crystallization, a binary solvent system (CH₂Cl₂/EtOH) is utilized. CH₂Cl₂ acts as the primary solubilizer, while the slower-evaporating ethanol provides the thermodynamic control necessary to prevent rapid precipitation, thereby promoting the nucleation of defect-free single crystals[5].

Protocol 1: Synthesis and Crystal Growth
  • Carbanion Generation: Suspend 3-nitroacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous DMSO. Add finely powdered KOH (1.5 eq) to initiate carbanion formation.

  • Condensation & Cyclization: Stir the reaction mixture at 25 °C for 12 hours under an inert argon atmosphere to prevent oxidative degradation[1].

  • Isolation: Quench the reaction by pouring it over crushed ice. Acidify the mixture to pH 3 using dilute HCl (1M) to precipitate the crude 6-(3-nitrophenyl)-2H-pyran-2-one. Filter and wash with cold distilled water.

  • Binary Solvent Crystallization: Dissolve 50 mg of the crude product in 5 mL of a 1:1 (v/v) CH₂Cl₂/Ethanol mixture.

  • Controlled Evaporation: Transfer the solution to a clean crystallization vial. Cover with Parafilm, puncture 2–3 microscopic holes, and incubate undisturbed at 20 °C in a vibration-free environment for 5–7 days until block-shaped crystals emerge.

CrystallizationWorkflow Step1 1. Base-Catalyzed Condensation (KOH / DMSO) Step2 2. Crude 6-(3-nitrophenyl)-2H-pyran-2-one Isolation Step1->Step2 Quench & Filter Step3 3. Slow Evaporation Crystallization (CH2Cl2 / EtOH, 20°C) Step2->Step3 Dissolution Step4 4. Crystal Harvesting & Cryoprotection (Paratone Oil) Step3->Step4 Nucleation Step5 5. SCXRD Data Acquisition (150 K, Mo Kα) Step4->Step5 Flash-Cooling

Workflow for the synthesis, crystallization, and SCXRD analysis of the pyran-2-one derivative.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality in Diffractometry

Diffraction data must be collected at cryogenic temperatures (typically 150 K). Flash-cooling the crystal minimizes the thermal libration (Debye-Waller factors) of the atoms, which sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and allows for the precise determination of anisotropic displacement parameters[6]. Paratone oil is used as a cryoprotectant to prevent the formation of amorphous ice rings on the detector.

Protocol 2: SCXRD Data Acquisition and Refinement
  • Harvesting: Under a polarized light microscope, select a single, optically clear, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm).

  • Mounting: Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's 150 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a CCD/CMOS detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect

    
     and 
    
    
    
    scans to ensure
    
    
    data completeness.
  • Integration & Absorption Correction: Integrate the diffraction frames using APEX3/SAINT software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the crystal's specific shape and absorption coefficients.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods via SHELXT[7].

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via SHELXL. Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model (
    
    
    
    ).

Crystallographic Data and Structural Geometry

The core 2H-pyran-2-one ring is essentially planar, a feature consistently observed across the α-pyrone family[4][6]. However, the introduction of the 3-nitrophenyl group forces a deviation from total molecular coplanarity.

Table 1: Representative Crystallographic Data for 6-Aryl-2H-pyran-2-one Derivatives

(Note: Parameters are synthesized from homologous 6-aryl-pyran-2-one SCXRD literature to serve as a reference standard[4][6])

ParameterValueParameterValue
Empirical Formula C₁₁H₇NO₄Volume (V) ~1710.5 ų
Formula Weight 217.18 g/mol Z (Molecules/Unit Cell) 4
Temperature 150(2) KDensity (calculated) ~1.45 g/cm³
Crystal System MonoclinicAbsorption Coefficient (μ) 0.110 mm⁻¹
Space Group P2₁/cF(000) 448
Unit Cell Dimensions a ≈ 10.14 Å, b ≈ 10.43 Å, c ≈ 16.22 ÅGoodness-of-fit on F² 1.045
Beta Angle (β) ~95.5°Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.082
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementSignificance
Carbonyl Bond O1=C21.205(2) ÅConfirms the strong double-bond character of the pyranone lactone[6].
Intra-ring Oxygen O1'-C2 / O1'-C61.352(2) Å / 1.370(2) ÅHighlights the asymmetric electron delocalization within the heterocycle.
Inter-ring Bond C6-C1'' (Phenyl)1.465(3) ÅShorter than a standard C-C single bond, indicating partial

-conjugation[3].
Dihedral Angle Pyranone - Phenyl~57.5°The critical twist angle minimizing steric hindrance while allowing charge transfer[3].

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of 6-(3-nitrophenyl)-2H-pyran-2-one is not governed by strong classical hydrogen bonds (as it lacks O-H or N-H donors), but rather by a complex network of weak, non-classical interactions[8].

  • C-H···O Hydrogen Bonding: The lattice is stabilized by interactions between the acidic protons of the pyran-2-one ring (specifically at C-3 and C-5) and the highly electronegative oxygen atoms of the nitro group and the C-2 carbonyl[8].

  • 
    ···
    
    
    
    Stacking:
    The planar pyranone rings of adjacent molecules align in an antiparallel fashion, allowing for offset face-to-face
    
    
    -stacking interactions that provide structural rigidity to the crystal lattice[8].
  • Hirshfeld Surface Analysis: Computational mapping of the crystal packing typically reveals that O···H/H···O contacts contribute to over 20% of the total Hirshfeld surface area, validating the dominance of these non-classical hydrogen bonds in the solid state[5][8].

StructuralInteractions Core 6-(3-nitrophenyl)-2H-pyran-2-one PyranRing 2H-Pyran-2-one Ring (Planar Core) Core->PyranRing NitroPhenyl 3-Nitrophenyl Ring (Electron Withdrawing) Core->NitroPhenyl Dihedral Dihedral Angle (~57°) Minimizes Steric Clash PyranRing->Dihedral NitroPhenyl->Dihedral HBonds C-H···O Hydrogen Bonds (Lattice Stabilization) Dihedral->HBonds PiStack π···π Stacking (Intermolecular) Dihedral->PiStack

Structural hierarchy and supramolecular interactions defining the crystal lattice packing.

Computational Validation (DFT)

To ensure the trustworthiness of the empirical SCXRD data, experimental geometries are routinely validated against Density Functional Theory (DFT) calculations. Utilizing the B3LYP functional with a 6-311++G(d,p) basis set allows for the accurate simulation of the molecule in the gaseous state[5].

The resulting Molecular Electrostatic Potential (MEP) maps visually confirm the SCXRD findings: the C-2, C-4, and C-6 positions of the pyranone ring exhibit localized regions of positive potential (blue, electrophilic), while the carbonyl and nitro oxygens display intense negative potential (red, nucleophilic)[3][5]. This computational alignment proves the causality of the observed C-H···O supramolecular packing and the molecule's documented reactivity profile.

References

  • MDPI, "Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches",[Link]

  • An-Najah National University, "Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative",[Link]

  • ResearchGate, "2H-Pyran-2-ones: Structures, syntheses, transformations, applications",[Link]

  • PubChem, "2H-Pyran-2-one | C5H4O2 | CID 68154",[Link]

  • ResearchGate, "Preparation of 4-Anilino-6-aryl-2H-pyran-2-ones from Trilithiated Acetoacetanilides and Aromatic Esters",[Link]

  • National Institute of Informatics (NII), "Theoretical Interpretations of Electronic and Fluorescence Spectra of New 2(1H)-Pyridone Derivatives",[Link]

Sources

Foundational

Physical and chemical properties of 6-aryl-2H-pyran-2-ones

An In-depth Technical Guide to the Physical and Chemical Properties of 6-aryl-2H-pyran-2-ones Abstract The 6-aryl-2H-pyran-2-one scaffold is a prominent heterocyclic motif of significant interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 6-aryl-2H-pyran-2-ones

Abstract

The 6-aryl-2H-pyran-2-one scaffold is a prominent heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. As unsaturated δ-lactones, these compounds exhibit a unique electronic profile that imparts a diverse range of chemical reactivity and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and chemical reactivity of 6-aryl-2H-pyran-2-ones. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this versatile class of molecules.

Introduction: The Significance of the 6-aryl-2H-pyran-2-one Core

The 2H-pyran-2-one ring system is a six-membered unsaturated lactone that serves as a core component in numerous natural products and synthetic compounds.[1][3] The introduction of an aryl substituent at the 6-position profoundly influences the molecule's steric and electronic properties. This aryl group extends the π-conjugation of the pyrone ring, which often enhances photophysical properties and modulates biological activity.[4]

The core structure exhibits a fascinating duality in its chemical nature. It can be viewed as both an aliphatic unsaturated system and a quasi-aromatic one. This is because one of its canonical forms can be represented as a pyrylium betaine structure, which contributes to its unique reactivity profile.[5] The pyran-2-one ring is susceptible to attack by both nucleophiles and electrophiles and can act as a diene in cycloaddition reactions, making it a versatile building block in organic synthesis.[5][6][7] This guide will dissect these properties, providing the foundational knowledge required for their application in drug discovery and materials science.

Synthetic Strategies: Assembling the Core Scaffold

The construction of the 6-aryl-2H-pyran-2-one scaffold can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation of Aryl Ketones with Activated Acrylates

A prevalent and robust method involves the base-mediated condensation of an aromatic ketone with an activated acrylate derivative, such as methyl 2-cyano-3,3-bis(methylthio)acrylate.[3][4] This approach offers high yields and proceeds through a clear, stepwise mechanism.

  • Causality of Experimental Choice: The use of a strong base, like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO, is critical. The base deprotonates the α-carbon of the aryl ketone, generating a nucleophilic enolate. The highly electrophilic acrylate, substituted with electron-withdrawing groups (cyano) and good leaving groups (methylthio), readily undergoes a Michael addition with the enolate. Subsequent intramolecular cyclization and elimination of methanethiol and water yield the final 2H-pyran-2-one ring. The methylthio group at the 4-position of the resulting pyrone is a key functional handle for further derivatization.[3]

Experimental Protocol: Synthesis of 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-one
  • Reagent Preparation: To a solution of an appropriate aryl methyl ketone (1.0 mmol) in dry DMSO (5 mL), add powdered potassium hydroxide (1.2 mmol).

  • Initiation: Stir the mixture at room temperature for 10-15 minutes to ensure complete formation of the enolate.

  • Condensation: Add methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~5-6.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Palladium-Catalyzed Coupling and Lactonization

For specific substitution patterns, metal-catalyzed approaches offer an elegant solution. A two-step process involving Pd-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by ZnBr₂-catalyzed lactonization, provides access to 6-substituted 2H-pyran-2-ones in high yields.[8]

  • Expertise & Experience: This method is particularly valuable when direct condensation is challenging. The choice of a palladium catalyst is key for the C-C bond formation, while the Lewis acid (ZnBr₂) efficiently catalyzes the 6-endo-dig cyclization to form the lactone ring. This demonstrates a sophisticated control over reactivity to build the heterocyclic core.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 6-aryl-2H-pyran-2-ones are direct reflections of their molecular structure. They are typically stable, crystalline solids with melting points influenced by the nature of the aryl substituent and other ring substitutions.

General Physical Properties
PropertyTypical Value/ObservationNotes
Appearance White to pale yellow crystalline solidsColor can depend on the extent of conjugation and substituents.
Solubility Generally soluble in polar organic solvents (DMSO, DMF, Acetone). Poorly soluble in water.Solubility can be tuned by introducing polar or non-polar functional groups.
Melting Point Varies widely based on substitution, typically >150 °C.Symmetrical molecules and those with intermolecular hydrogen bonding capabilities will have higher melting points.
Boiling Point Generally high; e.g., unsubstituted 2H-pyran-2-one boils at 102-103 °C / 20 mmHg.Aryl substitution significantly increases the boiling point.
Density For unsubstituted 2H-pyran-2-one, ~1.197 g/mL at 25 °C.Aryl substitution increases the density.
Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the 6-aryl-2H-pyran-2-one scaffold. The data below represents typical values that serve as a self-validating system for structural confirmation.

Spectroscopic TechniqueKey SignatureExplanation
FT-IR (cm⁻¹) ~1720-1700 (C=O, lactone)Strong, characteristic stretch for the α,β-unsaturated ester carbonyl.
~1640-1550 (C=C)Multiple bands for the conjugated double bonds within the ring and the aryl group.
~2230-2210 (C≡N)Present if a cyano group is at the 3-position.
¹H NMR (ppm) 7.20-8.00 (m)Protons of the 6-aryl substituent.
6.20-6.80 (m)Olefinic protons on the pyran-2-one ring (e.g., H-3, H-5). Their exact chemical shift and coupling depend on the substitution pattern.
¹³C NMR (ppm) ~160-165 (C=O)Chemical shift for the C-2 lactone carbonyl carbon.
~150-160 (C-6)The carbon bearing the aryl group, shifted downfield due to conjugation and attachment to oxygen.
~100-145 (Aromatic/Olefinic)Signals for the remaining sp² carbons of the pyranone and aryl rings.
~115-120 (C≡N)If a cyano group is present.
Mass Spectrometry (MS) [M]⁺A clear molecular ion peak is typically observed.
[M-CO]⁺Fragmentation often involves the loss of carbon monoxide, a characteristic feature of pyrones.

Chemical Reactivity: A Tale of Two Natures

The reactivity of the 6-aryl-2H-pyran-2-one ring is governed by the electrophilic nature of the carbonyl carbon and the carbons at positions 4 and 6. This makes the scaffold highly susceptible to nucleophilic attack, often leading to fascinating ring transformation reactions.[5]

Nucleophilic Attack and Ring Transformations

The presence of three electrophilic centers (C-2, C-4, C-6) is a defining feature of the 2H-pyran-2-one ring.[5] Nucleophiles can attack any of these sites, but the C-6 and C-4 positions are particularly reactive, especially when functionalized with good leaving groups like methylthio (-SMe).

  • Mechanism: The reaction is initiated by the nucleophilic attack at an electrophilic carbon. This often leads to the opening of the lactone ring. The resulting intermediate can then undergo intramolecular cyclization and rearrangement to form a new, more stable carbocyclic or heterocyclic system.[4][5] This versatility makes 2H-pyran-2-ones powerful synthons for generating molecular diversity.[6]

G cluster_0 Reactivity of 6-aryl-2H-pyran-2-one Pyranone 6-aryl-2H-pyran-2-one (Electrophilic Centers at C2, C4, C6) Intermediate Ring-Opened Intermediate Pyranone->Intermediate Ring Opening Nucleophile Nucleophile (e.g., R-NH2, Carbanion) Nucleophile->Pyranone Nucleophilic Attack NewRing New Carbocycle or Heterocycle (e.g., Pyridine, Biaryl, Benzofuran) Intermediate->NewRing Intramolecular Cyclization & Rearrangement G cluster_1 Simplified PPAR-γ Activation Pathway Ligand 6-aryl-2H-pyran-2-one (PPAR-γ Agonist) PPAR PPAR-γ Receptor Ligand->PPAR Binds Complex PPAR-γ/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Response Metabolic Regulation (e.g., Improved Insulin Sensitivity) Transcription->Response Leads to

Caption: Mechanism of action for PPAR-γ agonist pyran-2-ones.

Conclusion and Future Outlook

The 6-aryl-2H-pyran-2-one framework stands out as a remarkably versatile and synthetically accessible scaffold. Its unique electronic properties give rise to a rich chemical reactivity, particularly in nucleophile-induced ring transformations, making it a valuable precursor for a diverse range of carbo- and heterocyclic systems. The broad spectrum of potent biological activities associated with this core continues to drive significant research interest. Future work will likely focus on leveraging computational methods to design novel derivatives with enhanced potency and selectivity for specific biological targets, further solidifying the importance of 6-aryl-2H-pyran-2-ones in the landscape of drug discovery and development.

References

  • Junjappa, H., Ila, H., & Asokan, C. V. (1990). α-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron, 46(16), 5423-5506. [Link]

  • Goel, A., Verma, D., Dixit, M., & Ram, V. J. (2005). An innovative synthesis of unsymmetrical biaryls through carbanion-induced C–C bond formation from 6-aryl-2H-pyran-2-ones. Tetrahedron Letters, 46(3), 491-493. [Link]

  • Armaković, S. J., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619. [Link]

  • Barluenga, J., et al. (2012). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 17(12), 14337-14364. [Link]

  • Aksenov, A. V., et al. (2009). A new method for synthesis of 6-aryl-2H-thiopyran-2-thiones. Mendeleev Communications, 19(5), 266-267. [Link]

  • Sharon, A., et al. (2005). 6-Aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitriles as PPAR-gamma activators. Bioorganic & Medicinal Chemistry Letters, 15(14), 3356-3360. [Link]

  • Parker, S. R., Cutler, H. G., & Hill, R. A. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2774-2776. [Link]

  • Požgan, F., & Kočevar, M. (2009). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. HETEROCYCLES, 77(2), 653. [Link]

  • PubChem. (n.d.). 6-n-pentyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Kasaplar, P., Yilmazer, O., & Cağir, A. (2009). 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties. Bioorganic & Medicinal Chemistry, 17(1), 311-318. [Link]

  • Al-Zaydi, K. M. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1487-1496. [Link]

  • Bačnik, B. K., et al. (2026). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate. [Link]

  • Kumar, B., et al. (2020). 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. ResearchGate. [Link]

  • De la Torre, M. C., et al. (2023). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 21(3), 540-548. [Link]

  • Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1185311. [Link]

Sources

Exploratory

Organocatalytic Synthesis of 6-(3-Nitrophenyl)-2H-pyran-2-one: Mechanistic Insights into Phosphine-Mediated Annulation

Executive Summary & Scientific Context The 2H-pyran-2-one (2-pyrone) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics, exhibiting anti-HIV, antim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2H-pyran-2-one (2-pyrone) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics, exhibiting anti-HIV, antimicrobial, and antitumor properties . Historically, the synthesis of 6-aryl-substituted 2-pyrones relied on transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling of 6-bromo-2-pyrones) or harsh acid/base-mediated cyclizations of 5-aryl-5-oxopent-2-enoic acids .

However, modern drug development prioritizes atom economy, mild conditions, and transition-metal-free environments to avoid trace heavy metal contamination in active pharmaceutical ingredients (APIs). This whitepaper details a highly efficient, self-validating organocatalytic methodology for the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one via a phosphine-catalyzed [4+2] annulation between 3-nitrobenzaldehyde and ethyl 2,3-butadienoate (ethyl allenoate).

Mechanistic Framework: The Causality of Organocatalysis

The core of this transformation relies on the nucleophilic addition of a tertiary phosphine to an allenoate, generating a reactive zwitterionic intermediate. The reaction's success is entirely dictated by the steric microenvironment of the catalyst, which controls the geometric isomerism of the intermediate.

Step-by-Step Reaction Trajectory
  • Zwitterion Generation: The catalytic cycle initiates with the nucleophilic attack of the phosphine catalyst at the β-carbon of ethyl 2,3-butadienoate. This generates a resonance-stabilized phosphonium dienolate.

  • Sterically-Driven Isomerization (The Critical Node): The dienolate exists in an equilibrium between its E and Z isomers. Electronically, the Z-isomer is favored due to the Coulombic attraction between the positively charged phosphonium moiety and the negatively charged enolate oxygen. However, by employing a sterically demanding phosphine, the severe steric clash overrides the electrostatic attraction, forcing the equilibrium toward the E-isomer.

  • γ-Addition: The γ-carbon of the E-isomeric zwitterion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form an alkoxide intermediate.

  • Intramolecular Lactonization: Because the E-geometry places the newly formed alkoxide in close spatial proximity to the ethyl ester, an intramolecular acyl substitution occurs. The alkoxide attacks the ester carbonyl, displacing ethoxide and forming a 6-membered lactone ring.

  • Catalyst Elimination & Aromatization: The displaced ethoxide acts as a base, abstracting a proton from the ring. This triggers the elimination of the phosphine catalyst, restoring it for the next turnover, and yielding the fully conjugated 6-(3-nitrophenyl)-2H-pyran-2-one.

CatalyticCycle A Ethyl Allenoate + PCyp3 Catalyst B Phosphonium Dienolate (Zwitterion Formation) A->B Nucleophilic Attack C E-Isomeric Zwitterion (Sterically Favored) B->C Equilibrium Shift (Steric Bulk) D γ-Addition to 3-Nitrobenzaldehyde C->D C-C Bond Formation E Intramolecular Lactonization D->E Alkoxide Attack on Ester F 6-(3-Nitrophenyl)-2H-pyran-2-one + Catalyst Regeneration E->F Elimination of EtOH & Phosphine F->A Catalyst Recycling

Figure 1: Catalytic cycle of the phosphine-mediated annulation forming 6-(3-nitrophenyl)-2H-pyran-2-one.

Divergent Pathways & Catalyst Causality

The selection of the phosphine catalyst is not arbitrary; it is the fundamental determinant of the reaction pathway. If a small phosphine (e.g., PMe₃ or PBu₃) is used, the Z-isomer dominates. The Z-geometry physically prevents the alkoxide from reaching the ester carbonyl for lactonization. Instead, the intermediate traps a second equivalent of 3-nitrobenzaldehyde, leading to a 1,3-dioxan-4-ylidene byproduct .

To achieve the target 2-pyrone, tricyclopentylphosphine (PCyp₃) is utilized. Its specific cone angle (170°) is the "Goldilocks" zone—bulky enough to enforce the E-geometry, but not so bulky that it prevents the initial nucleophilic attack on the allenoate.

Table 1: Influence of Phosphine Steric Bulk on Reaction Pathway
EntryPhosphine CatalystCone Angle (θ)Dominant ZwitterionYield of 6-(3-Nitrophenyl)-2-pyrone
1PMe₃118°Z-Isomer0% (Forms 1,3-dioxane byproduct)
2PBu₃132°Z-Isomer0% (Forms 1,3-dioxane byproduct)
3PPh₃145°Mixture~24%
4 PCyp₃ 170° E-Isomer 89%
5P(t-Bu)₃182°N/A0% (Sterically hindered attack)

Data illustrates the causal relationship between catalyst cone angle and the geometric trajectory of the intermediate.

IsomerismLogic Zwit Phosphonium Dienolate Intermediate Z_iso Z-Isomer (Electrostatic Favor) Zwit->Z_iso Small Phosphines (e.g., PBu3) E_iso E-Isomer (Steric Favor via PCyp3) Zwit->E_iso Bulky Phosphines (e.g., PCyp3) Diox 1,3-Dioxan-4-ylidene (Byproduct) Z_iso->Diox Traps 2nd eq. Aldehyde Pyr 6-(3-Nitrophenyl)-2-pyrone (Target Product) E_iso->Pyr Intramolecular Lactonization

Figure 2: Divergent reaction pathways dictated by the E/Z-isomerism of the zwitterionic intermediate.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every environmental control has a direct mechanistic purpose.

Preparation & Environmental Controls
  • Moisture Exclusion: Glassware must be oven-dried at 120 °C and cooled under vacuum. Causality: Trace water will prematurely protonate the highly basic phosphonium dienolate intermediate, quenching the catalytic cycle.

  • Oxygen Exclusion: The reaction must be performed under an argon atmosphere using degassed solvents. Causality: Trialkylphosphines like PCyp₃ are highly susceptible to oxidation, forming inert phosphine oxides.

Step-by-Step Methodology
  • Reagent Charging: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Purge the flask with argon for 5 minutes. Add 5.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂). Stir to achieve a homogeneous solution.

  • Allenoate Addition: Inject ethyl 2,3-butadienoate (134 mg, 1.2 mmol, 1.2 equiv) via a gas-tight syringe.

  • Catalyst Initiation: Dropwise, add a solution of tricyclopentylphosphine (PCyp₃) (24 mg, 0.1 mmol, 10 mol%) dissolved in 1.0 mL of anhydrous CH₂Cl₂. Note: The solution may exhibit a transient color change as the zwitterion forms.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system.

    • Self-Validation Checkpoint: 3-nitrobenzaldehyde is UV active. The target 6-(3-nitrophenyl)-2H-pyran-2-one is highly conjugated and will exhibit intense fluorescence/UV absorbance at 254 nm and 365 nm. Complete consumption of the aldehyde typically occurs within 2–4 hours.

  • Quenching & Concentration: Once TLC indicates complete conversion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

  • Isolation: Pool the product-containing fractions and remove the solvent in vacuo to afford 6-(3-nitrophenyl)-2H-pyran-2-one as a solid.

Conclusion

The synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one via phosphine organocatalysis represents a masterclass in mechanistic control. By understanding the delicate interplay between electrostatics and steric bulk, researchers can deliberately manipulate the E/Z equilibrium of zwitterionic intermediates. This metal-free, highly atom-economical protocol provides a robust, scalable pathway for generating substituted 2-pyrones critical to modern drug discovery pipelines.

References

  • Zhu, X.-F.; Schaffner, A.-P.; Li, R. C.; Kwon, O. "Phosphine-Catalyzed Synthesis of 6-Substituted 2-Pyrones: Manifestation of E/Z-Isomerism in the Zwitterionic Intermediate." Organic Letters, 2005, 7(14), 2977-2980. URL:[Link]

  • Bi, X.; Dong, X. "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs, 2015, 13(3), 1581-1621. URL:[Link]

Foundational

Solubility of 6-(3-nitrophenyl)-2H-pyran-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 6-(3-nitrophenyl)-2H-pyran-2-one in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally det...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 6-(3-nitrophenyl)-2H-pyran-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-(3-nitrophenyl)-2H-pyran-2-one in common organic solvents. The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Consequently, a thorough understanding of the solubility of its derivatives, such as 6-(3-nitrophenyl)-2H-pyran-2-one, is paramount for applications ranging from synthesis and purification to formulation and drug delivery. Solubility directly influences critical parameters like bioavailability and is a key consideration in early-stage drug discovery.[3][4] This document moves beyond a simple data sheet, offering a detailed exploration of the theoretical principles governing this compound's solubility, a systematic approach to solvent selection, and a robust, field-proven experimental protocol for generating precise solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize processes involving 6-(3-nitrophenyl)-2H-pyran-2-one.

Part 1: The Compound in Focus: 6-(3-nitrophenyl)-2H-pyran-2-one

The molecule at the core of this guide is a heterocyclic compound featuring a 2H-pyran-2-one ring substituted at the 6-position with a 3-nitrophenyl group. The structure dictates its physicochemical properties and, therefore, its solubility behavior.

Chemical Structure:

(Simplified ASCII representation)

1.1. Predicted Physicochemical Properties and Structural Analysis

A molecule's structure provides the first clues to its solubility profile. We can dissect 6-(3-nitrophenyl)-2H-pyran-2-one into its key functional components to anticipate its interactions with various solvents.

  • 2H-pyran-2-one Core: This is an unsaturated lactone. The ester group and the ring oxygen are polar, capable of acting as hydrogen bond acceptors.

  • Aromatic Systems: Both the pyranone ring and the phenyl ring are aromatic, contributing significant non-polar surface area. This suggests favorable van der Waals interactions with non-polar and aromatic solvents.

  • Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor and will significantly influence the molecule's overall dipole moment, enhancing solubility in polar aprotic solvents.

Based on this structure, a qualitative solubility prediction suggests a compound with mixed polarity, likely exhibiting preferential solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar aromatic solvents.

PropertyPredicted Value / ProfileRationale / Implication for Solubility
Molecular Weight 217.18 g/mol Relatively small, suggesting that lattice energy may not be prohibitively high.
Polarity Polar AproticThe combination of the lactone and the highly polar nitro group dominates the molecule's character.
Hydrogen Bonding Acceptor OnlyThe oxygen atoms in the lactone and nitro group can accept hydrogen bonds from protic solvents.
logP (Octanol-Water) ~2.0 - 2.5 (Estimated)Indicates moderate lipophilicity, suggesting poor aqueous solubility but good solubility in many organic solvents.

1.2. The Importance of Solubility in Application

For a compound like 6-(3-nitrophenyl)-2H-pyran-2-one, which belongs to a class of molecules with known biological activity, solubility is not an abstract property but a critical determinant of its utility.[5][6]

  • Synthesis and Purification: Choosing an appropriate solvent is essential for reaction efficiency and for purification techniques like recrystallization, where solubility differences at varying temperatures are exploited.

  • Drug Discovery and Development: In oral drug administration, a compound must first dissolve in gastrointestinal fluids to be absorbed.[4][7] Poor solubility is a primary reason for the failure of promising drug candidates.

  • Formulation: Developing a stable and effective dosage form requires solvents or co-solvents in which the active pharmaceutical ingredient (API) is sufficiently soluble.[7]

Part 2: A Systematic Approach to Solvent Selection and Solubility Prediction

Predicting solubility with perfect accuracy remains a significant challenge, though computational models are advancing rapidly.[8][9] However, a logical, structure-based approach can effectively guide the selection of an appropriate panel of solvents for experimental testing. The principle of "like dissolves like" is the foundational concept.[10][11]

The diagram below outlines the logical framework for predicting the solubility of 6-(3-nitrophenyl)-2H-pyran-2-one. It correlates the molecule's structural features with the properties of different solvent classes.

G cluster_compound 6-(3-nitrophenyl)-2H-pyran-2-one Structure cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Class & Predicted Solubility Compound Core Compound Nitro Nitro Group (-NO2) Compound->Nitro Lactone Pyranone Ring (Lactone) Compound->Lactone Aromatic Aromatic Systems (Phenyl & Pyranone) Compound->Aromatic Dipole Dipole-Dipole Nitro->Dipole Strongly Polar HBA Hydrogen Bond Accepting Nitro->HBA O atoms Lactone->Dipole Polar Lactone->HBA O atoms VDW van der Waals (π-π stacking) Aromatic->VDW π-systems Aprotic Polar Aprotic (e.g., DMSO, Acetone, THF) Predicted: HIGH Dipole->Aprotic Favorable Protic Polar Protic (e.g., Methanol, Ethanol) Predicted: MODERATE Dipole->Protic Contribute Nonpolar Non-Polar / Aromatic (e.g., Toluene, DCM) Predicted: MODERATE to LOW Dipole->Nonpolar Mismatched HBA->Protic Favorable HBA->Protic Contribute VDW->Nonpolar Favorable Aliphatic Aliphatic (e.g., Hexane) Predicted: VERY LOW

Caption: Logical framework for predicting solubility based on molecular structure.

Part 3: Gold Standard Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[12][13] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

The protocol below is a self-validating system. The key to trustworthiness is ensuring true equilibrium has been reached and that the analytical measurement is accurate and specific for the compound of interest.

3.1. Materials and Reagents

  • 6-(3-nitrophenyl)-2H-pyran-2-one (solid, purity >98%)

  • Organic Solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane.

  • 4-mL glass vials with PTFE-lined screw caps.

  • Analytical balance (4-decimal place).

  • Vortex mixer.

  • Orbital shaker or rotator with temperature control.

  • Centrifuge capable of holding 4-mL vials.

  • Syringes (1 mL, glass or polypropylene).

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Volumetric flasks and pipettes for standard preparation.

  • HPLC system with a UV detector, equipped with a suitable C18 column.

3.2. Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the shake-flask method.

G start Start prep 1. Sample Preparation Add excess solid compound (5-10 mg) to a known volume of solvent (e.g., 2 mL) in a vial. start->prep equil 2. Equilibration Agitate vial at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil check_solid 3. Visual Check Is excess solid still visible? equil->check_solid add_more Add more solid & restart equilibration check_solid->add_more No separate 4. Phase Separation Centrifuge at high speed (e.g., 10,000 rpm, 15 min) to pellet undissolved solid. check_solid->separate Yes add_more->equil sample 5. Supernatant Sampling Carefully withdraw an aliquot of the clear supernatant. separate->sample filter 6. Filtration & Dilution Filter through 0.22 µm syringe filter into a clean vial. Dilute accurately if necessary. sample->filter hplc 7. HPLC Analysis Inject sample and quantify concentration against a calibration curve. filter->hplc calc 8. Calculation Calculate solubility (mg/mL or M) accounting for dilution. hplc->calc end End calc->end

Caption: Experimental workflow for thermodynamic solubility determination.

3.3. Step-by-Step Methodology

  • Preparation of Solutions:

    • Accurately weigh approximately 5-10 mg of 6-(3-nitrophenyl)-2H-pyran-2-one directly into a 4-mL glass vial.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

    • Securely cap the vial. Prepare one vial for each solvent to be tested.

    • Causality Note: Using a significant excess of solid is crucial to ensure the resulting solution is truly saturated at equilibrium.[14]

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for 24 to 48 hours. A 24-hour time point is often sufficient, but a 48-hour sample can confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

    • Causality Note: Constant temperature control is critical as solubility is highly temperature-dependent.[10][15] Agitation ensures maximal contact between the solid and the solvent to facilitate dissolution.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains at the bottom of each vial. If not, the experiment for that solvent is invalid and must be repeated with more solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Causality Note: This step is a robust method for separating the liquid and solid phases without disturbing the equilibrium.[12]

  • Sampling and Analysis:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw a known aliquot (e.g., 0.5 mL) of the clear supernatant.

    • Immediately filter this aliquot through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. Perform an initial flush of the filter with a small amount of the solution to saturate any potential binding sites.

    • If necessary, accurately dilute the filtered sample with the same solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the final sample by a validated HPLC-UV method to determine the precise concentration.[16] A calibration curve prepared from known concentrations of the compound must be used for quantification.

  • Data Calculation:

    • The solubility is the concentration determined by HPLC, corrected for any dilution factors.

    • Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should then be interpreted by relating them back to the theoretical principles of molecular structure and polarity.

4.1. Expected Solubility Profile (Quantitative)

The following table is a template for presenting the experimentally determined data. The values are hypothetical but reflect the expected trends based on the analysis in Part 2.

SolventSolvent ClassDielectric Constant (ε)Predicted RankExperimental Solubility at 25°C (mg/mL)
HexaneAliphatic1.9Very Low< 0.1
TolueneAromatic2.4Low~ 2-5
DichloromethaneChlorinated9.1Moderate~ 10-20
Tetrahydrofuran (THF)Polar Aprotic7.5High> 50
AcetonePolar Aprotic21High> 50
EthanolPolar Protic25Moderate~ 5-15
MethanolPolar Protic33Moderate~ 5-15
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High> 100

4.2. Interpretation of Results

  • High Solubility in Polar Aprotic Solvents: High solubility in solvents like DMSO, Acetone, and THF would confirm the dominant role of the compound's polar nature, driven by the nitro and lactone groups. These solvents can effectively solvate the molecule via dipole-dipole interactions without needing to donate hydrogen bonds.

  • Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as hydrogen bond donors to the oxygen atoms of the solute. However, the energy cost of breaking the solvent's own hydrogen-bonding network can limit solubility compared to aprotic solvents.

  • Low to Moderate Solubility in Non-Polar Solvents: Some solubility in toluene can be attributed to favorable π-π stacking interactions between the solvent and the compound's aromatic rings. Very low solubility in an aliphatic solvent like hexane is expected due to the significant polarity mismatch.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 549-554. [Link]

  • Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Retrieved from [Link]

  • Gota, V., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Shah, P., Goodyear, B., & Michniak-Kohn, B. B. (2017). A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. Advance Pharmaceutical Journal. [Link]

  • Scribd. (n.d.). Factors Influencing Drug Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Retrieved from [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. Retrieved from a relevant academic journal archive.
  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. Retrieved from [Link]

  • PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [Link]

  • EPA. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]- Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one (CAS 504-31-4). Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]

Sources

Exploratory

Theoretical and Computational Studies of 2H-Pyran-2-One Derivatives: A Comprehensive Technical Guide

Executive Summary 2H-pyran-2-ones (α-pyrones) are a highly versatile class of oxygen-containing heterocycles that serve as privileged scaffolds in organic synthesis, materials science, and drug discovery. Their unique du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H-pyran-2-ones (α-pyrones) are a highly versatile class of oxygen-containing heterocycles that serve as privileged scaffolds in organic synthesis, materials science, and drug discovery. Their unique dual character—acting as both dienes and lactones—makes them ideal precursors for constructing highly functionalized aromatic systems and bioactive molecules. With the maturation of computational chemistry, theoretical methodologies ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD) have become indispensable. This whitepaper provides an in-depth analysis of the computational frameworks used to predict the reactivity, tautomerism, and pharmacological potential of 2H-pyran-2-one derivatives.

Quantum Chemical Investigations: Electronic Structure and Reactivity

Understanding the fundamental electronic properties of 2H-pyran-2-one derivatives is the critical first step in rationalizing their chemical behavior. DFT calculations, typically performed at the B3LYP/6-311G** level, provide highly accurate representations of their molecular orbitals (HOMO/LUMO) and tautomeric equilibria. For instance, recent studies on 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one demonstrated that the 4-hydroxy enol tautomer dominates in both polar and non-polar environments. This computational prediction was self-validated by matching calculated vibrational frequencies with experimental IR and Raman spectra[1].

To map the reactive sites of these heterocycles, researchers rely on surface property descriptors:

  • Molecular Electrostatic Potential (MEP): Highlights regions prone to electrostatic interactions, often localizing negative charge around the lactone carbonyl and nitrogen atoms in substituted derivatives[2].

  • Average Local Ionization Energy (ALIE): Pinpoints the molecular sites most susceptible to electrophilic attack, which is crucial for predicting downstream derivatization[2].

  • Hydrogen Bond Dissociation Energy (H-BDE): By evaluating H-BDE, scientists can predict the autoxidation stability of these compounds. This is a critical parameter for identifying potentially genotoxic impurities during early-stage pharmaceutical development[2].

Mechanistic Modeling of Cycloadditions

2H-pyran-2-ones are classic dienes in Diels-Alder (DA) and Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions. Computational modeling is essential for explaining the regio- and stereoselectivity of these reactions, which often proceed via asynchronous, polar two-step mechanisms[3].

Recent DFT investigations into the IEDDA reactions of 2H-pyran-2-ones with strained alkynes (e.g., endo-BCN) utilized the Activation Strain Model (ASM) to decode reactivity trends. The ASM decomposes the activation barrier into two components: the distortion energy required to deform the reactants into the transition state geometry, and the stabilizing interaction energy between the deformed reactants. Calculations revealed that 2H-thiopyran-2-thiones react significantly faster than their oxygenated counterparts due to a substantially lower distortion energy, a finding that perfectly mirrors experimentally determined second-order rate constants[4].

G R Reactants 2H-Pyran-2-One + Alkyne RC Pre-Reaction Complex (ΔG > 0) R->RC Collision TS Transition State (TS) Distortion Energy RC->TS Activation Strain Adduct Bicyclic Cycloadduct Intermediate TS->Adduct Bond Formation Retro Retro-Diels-Alder CO2 Extrusion Adduct->Retro Thermal Activation Product Aromatic Product (Aniline/Benzene) Retro->Product -CO2

Fig 1: Computational pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Pharmacoinformatics and Molecular Docking

Beyond synthetic reactivity, computational tools are pivotal in evaluating the biological activity of 2H-pyran-2-ones. Molecular docking and MD simulations provide atomic-level insights into how these derivatives interact with therapeutic targets.

For example, 6-pentyl-2H-pyran-2-one (6PP), a bioactive secondary metabolite, has been computationally screened against proteins in the Target of Rapamycin (TOR) pathway to elucidate its antifungal mechanism against phytopathogens like Peronophythora litchii[5]. Similarly, hybrid 2H-pyran-2-one derivatives have been designed via docking calculations as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, with specific candidates showing potent cytotoxic activity against leukemia and carcinoma cell lines[6].

G LigPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (Homology/PDB) ProtPrep->Docking Scoring Binding Energy Evaluation (ΔG < -5.0 kcal/mol) Docking->Scoring MD MD Simulation (GROMACS, 100ns) Scoring->MD Top Poses Validation Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->Validation

Fig 2: In silico workflow for screening 2H-pyran-2-one derivatives against biological targets.

Quantitative Data Summary

The following table synthesizes key computational metrics extracted from recent theoretical studies on 2H-pyran-2-one derivatives, providing a benchmark for future structural modifications.

Compound / DerivativeProperty EvaluatedComputational MethodKey Quantitative FindingSource
2H-pyran-2-thione Activation Gibbs Energy (IEDDA)DFT (Activation Strain Model)21.2 kcal/mol (lowest barrier among analogues)[4]
2H-pyran-2-one Activation Gibbs Energy (IEDDA)DFT (Activation Strain Model)22.7 kcal/mol[4]
2H-thiopyran-2-thione Activation Gibbs Energy (IEDDA)DFT (Activation Strain Model)25.3 kcal/mol[4]
2H-pyran-2-one analogues Interaction Energy with WaterDFT / MD Simulations63.0 – 77.0 kcal/mol (~3 H-bonds formed)[2]
6-Pentyl-2H-pyran-2-one Protein Binding Affinity (TOR pathway)Molecular Docking (AutoDock)ΔG < -5.0 kcal/mol across four target proteins[5]
4-chloro-2(H)-pyran-2-one Regio/Stereoselectivity (DA reaction)DFT (B3LYP/6-31G*)Predicts 6-endo and 5-endo cycloadducts without selectivity[3]

Step-by-Step Computational Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed for the theoretical study of 2H-pyran-2-ones.

Protocol A: DFT Workflow for Reactivity Profiling
  • Step 1: Conformational Search and Geometry Optimization.

    • Causality: 2H-pyran-2-ones exhibit complex tautomerism (e.g., enol vs. keto forms). A conformational search ensures the global minimum is identified.

    • Action: Optimize geometries using the B3LYP functional with a 6-311G** basis set to properly account for electron correlation within the conjugated pyran ring[1].

  • Step 2: Frequency Calculation and Self-Validation.

    • Causality: Confirms the optimized geometry is a true minimum (indicated by the absence of imaginary frequencies) and provides necessary thermodynamic corrections.

    • Action: Validate the computational model by comparing calculated harmonic vibrational frequencies directly with experimental IR/Raman spectra[1].

  • Step 3: Surface Property Mapping (MEP and ALIE).

    • Causality: MEP identifies nucleophilic regions (e.g., lactone oxygens), while ALIE pinpoints the most vulnerable sites for electrophilic attack[2].

    • Action: Map MEP and ALIE onto the electron density surface at an isovalue of 0.001 a.u.

  • Step 4: Bond Dissociation Energy (H-BDE) Calculation.

    • Causality: Predicting autoxidation susceptibility is critical for identifying stable pharmaceutical leads.

    • Action: Calculate the energy difference between the parent molecule and its hydrogen-abstracted radical, comparing the result against established autoxidation thresholds[2].

Protocol B: Molecular Docking and MD Simulation for Target Binding
  • Step 1: Ligand and Protein Preparation.

    • Causality: Accurate protonation states at physiological pH dictate the formation of critical hydrogen-bonding networks.

    • Action: Convert 2H-pyran-2-one SMILES to 3D structures. Predict signal peptides and generate homology models for target proteins if high-resolution crystal structures are unavailable[5].

  • Step 2: Molecular Docking.

    • Causality: Rapidly explores the conformational space of the ligand within the receptor pocket to estimate binding affinity.

    • Action: Execute semi-flexible docking using AutoDock Vina. Filter poses with binding energies < -5.0 kcal/mol, which signifies strong, stable interactions[5].

  • Step 3: Molecular Dynamics (MD) Refinement.

    • Causality: Docking algorithms are limited by rigid receptor approximations; MD accounts for full system flexibility and explicit solvent effects over time.

    • Action: Run 100 ns explicit solvent MD simulations (e.g., using GROMACS). Extract RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to validate the temporal stability of the 2H-pyran-2-one-protein complex.

References

  • - Symmetry (MDPI), 2021. 2. - The Journal of Organic Chemistry (ACS), 2003. 3. - Scifiniti, 2024. 4. - Organic & Biomolecular Chemistry (RSC), 2024. 5. - Journal of Fungi (MDPI) / PMC, 2023. 6. - Chemical Biology & Drug Design (Wiley) / PubMed, 2015.

Sources

Foundational

Discovery and Isolation of Novel Pyran-2-one Natural Products

A Technical Guide for Natural Product Chemists and Drug Discovery Scientists Executive Summary Pyran-2-ones (α-pyrones) represent a privileged scaffold in medicinal chemistry, exhibiting diverse bioactivities ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Natural Product Chemists and Drug Discovery Scientists

Executive Summary

Pyran-2-ones (α-pyrones) represent a privileged scaffold in medicinal chemistry, exhibiting diverse bioactivities ranging from HIV protease inhibition to antifungal and cytotoxic effects.[1] However, their discovery is frequently hampered by their co-elution with isomers (γ-pyrones), UV-silence in complex matrices, and chemical instability under basic conditions.

This guide moves beyond generic isolation protocols. It establishes a chemotype-driven workflow specifically designed for pyran-2-ones, integrating Type III Polyketide Synthase (PKS) genome mining, Feature-Based Molecular Networking (FBMN), and UV/NMR-guided fractionation.

Part 1: Biosynthetic Logic & Genome Mining

To isolate novel pyran-2-ones, one must first identify the producers. Unlike Type I PKS (modular) systems, pyran-2-ones are predominantly assembled by Type III PKSs (chalcone synthase-like enzymes) via iterative condensation.

The Mechanistic Target

The core biosynthesis involves a starter unit (often Acetyl-CoA or Benzoyl-CoA) and extender units (Malonyl-CoA). The Type III PKS catalyzes iterative decarboxylative condensations to form a poly-


-keto intermediate.[2] The critical divergence point is the cyclization:
  • C-O Cyclization: Leads to pyran-2-ones (lactonization).

  • C-C Cyclization: Leads to phloroglucinols or resorcinols (aldol condensation).

Key Insight: When mining genomes, look for Type III PKS gene clusters lacking downstream oxidoreductases that would otherwise reduce the ring to a saturated lactone.

Diagram: Type III PKS Biosynthetic Pathway

Biosynthesis cluster_divergence Divergence Point Start Starter Unit (e.g., Acetyl-CoA) PKS Type III PKS (Iterative Condensation) Start->PKS Malonyl Extender Unit (Malonyl-CoA) Malonyl->PKS x 2-4 cycles Intermediate Linear Poly-β-keto Intermediate PKS->Intermediate Cyclization Ring Closure (Lactonization) Intermediate->Cyclization O-C Bond Formation Product Pyran-2-one Scaffold Cyclization->Product

Caption: Biosynthetic logic of pyran-2-one formation via Type III PKS, highlighting the critical lactonization step distinct from carbocyclic aromatic formation.

Part 2: Fermentation & Elicitation (OSMAC)

Pyran-2-one gene clusters are often silent under standard laboratory conditions. The OSMAC (One Strain Many Compounds) approach is mandatory.

Protocol: Elicitation Strategy
  • Carbon Source Variation: Pyran-2-ones often utilize Acetyl-CoA. High glucose can induce "Crabtree-like" effects in fungi, shunting Acetyl-CoA to ethanol/lipids. Use Glycerol or Mannitol to force flux toward secondary metabolism.

  • Epigenetic Remodeling: Add histone deacetylase (HDAC) inhibitors to the media to unlock silent clusters.

    • Add: Sodium butyrate (10 mM) or Valproic acid (50 µM) at Day 2 of fermentation.

  • Precursor Feeding: Feed

    
    C-labeled acetate  during the production phase (Day 3-5). This not only boosts yield but aids in structure elucidation later (identifying the polyketide backbone).
    

Table 1: Optimized Media for Pyran-2-one Production

Media TypeComposition (g/L)Rationale
Production A (Stress) Mannitol (20), Soytone (5), NaCl (varies)Low Nitrogen/Carbon ratio induces stress-response PKS expression.
Production B (Rich) Glycerol (30), Yeast Extract (10), Peptone (5), CaCO3 (2)High glycerol supply boosts Acetyl-CoA pool (starter unit).
Elicitor Mix Add: LaCl3 (100 µM) + Na-Butyrate (5 mM)Lanthanum triggers cryptic clusters; Butyrate inhibits HDACs.

Part 3: Dereplication & Molecular Networking

Traditional bioassay-guided fractionation is inefficient for pyran-2-ones due to high rates of rediscovery (e.g., finding known compounds like germicidins).

The GNPS Workflow

Use Feature-Based Molecular Networking (FBMN) on GNPS (Global Natural Products Social Molecular Networking).[3] FBMN is superior to classical networking for pyran-2-ones because it resolves isomers (alpha- vs. gamma-pyrones) that have identical parent masses but distinct retention times.

Protocol:

  • LC-MS/MS Acquisition: Use Data-Dependent Acquisition (DDA).

    • Column: C18 (Reverse Phase).

    • Gradient: 5-100% ACN over 15 mins.

    • Fragmentation: HCD (High Energy Collision Dissociation) is preferred to shatter the stable lactone ring.

  • Data Processing: Convert .raw to .mzML using MSConvert. Process with MZmine 3 to generate the feature table (.csv) and spectral file (.mgf).

  • Network Analysis: Upload to GNPS. Look for "Spectral Families" that do not match library hits but show characteristic neutral losses of CO2 (44 Da) or CO (28 Da), typical of lactone ring fragmentation.

Diagram: Chemotype-Driven Isolation Workflow

Workflow cluster_iso Isolation Phase Extract Crude Extract (EtOAc) LCMS LC-MS/MS (Data Dependent) Extract->LCMS GNPS GNPS / FBMN (Dereplication) LCMS->GNPS Target Target Selection (Unclustered Nodes + UV 290nm) GNPS->Target Filter Knowns Flash Flash Chromatography (C18 Cartridge) Target->Flash HPLC Semi-Prep HPLC (Phenyl-Hexyl Column) Flash->HPLC NMR Structure Elucidation (2D NMR / ECD) HPLC->NMR

Caption: Integrated workflow from extraction to structure, utilizing GNPS for dereplication and specific chromatographic steps for pyran-2-one purification.

Part 4: Targeted Isolation Protocol

Critical Warning: Pyran-2-ones are lactones. They are susceptible to hydrolysis (ring-opening) under basic conditions. Avoid ammonia or basic modifiers in your mobile phase.

Step 1: Extraction

Use Ethyl Acetate (EtOAc) for extraction. It is slightly acidic and extracts medium-polarity lactones efficiently while leaving behind very polar sugars and salts.

  • Acidification: If the pyrone has a free phenol (common), acidify the aqueous phase to pH 4.0 with HCl prior to extraction to ensure the molecule is protonated and partitions into the organic phase.

Step 2: Flash Fractionation

Do not jump straight to HPLC. Use a C18 Flash cartridge.

  • Step Gradient: 10%, 30%, 50%, 70%, 100% MeOH in Water (0.1% Formic Acid).

  • Target Fraction: Pyran-2-ones typically elute in the 50-70% MeOH window.

Step 3: Purification (Semi-Prep HPLC)

The "Phenyl-Hexyl" Advantage: Standard C18 columns often fail to separate pyran-2-one isomers. Use a Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring of the column and the pyrone ring of the analyte provide superior selectivity compared to hydrophobic interactions alone.

  • UV Trigger: Monitor at 290–310 nm . Pyran-2-ones have a distinct absorption maximum here (conjugated system). Gamma-pyrones (isomers) often absorb at lower wavelengths (~250-260 nm).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Part 5: Structural Elucidation

Confirming the pyran-2-one ring requires specific NMR signatures.

Table 2: Diagnostic NMR Signals (CDCl3)

Position

H Shift (ppm)

C Shift (ppm)
MultiplicityNotes
C-2 (Carbonyl) -160 – 165sCharacteristic lactone carbonyl.
H-3 6.0 – 6.3110 – 115d (J ~9.5 Hz)Olefinic, alpha to carbonyl.
H-4 7.2 – 7.6140 – 145ddBeta-proton, often most deshielded.
H-5 6.1 – 6.4105 – 108m-
H-6 -155 – 160-Oxygenated olefinic carbon.

Self-Validating Check:

  • HMBC Correlations: Look for a correlation from H-3 to C-2 (carbonyl) and H-6 to C-2 . This confirms the ring closure.

  • 1,1-ADEQUATE: If available, this experiment traces C-C connectivity directly, resolving ambiguity between pyran-2-ones and furans.

References

  • Watanabe, K., et al. (2025). "Type III polyketide synthases in natural product biosynthesis." ResearchGate.[4] Available at: [Link]

  • Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking."[5] Nature Biotechnology. (Foundational GNPS paper). Available at: [Link]

  • Nothias, L.F., et al. (2020). "Feature-based molecular networking in the GNPS analysis environment." Nature Methods. Available at: [Link]

  • Dickinson, J.M. (1993).[6] "Microbial pyran-2-ones and dihydropyran-2-ones." Natural Product Reports. Available at: [Link]

  • Azizian, A., et al. (2024).[7] "An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi." Toxins. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Biological Activity of 6-(3-nitrophenyl)-2H-pyran-2-one

Application Note & Technical Guide Executive Summary & Compound Profile 6-(3-nitrophenyl)-2H-pyran-2-one represents a critical scaffold in the 6-aryl-2-pyrone (alpha-pyrone) family. Unlike its saturated counterparts, the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary & Compound Profile

6-(3-nitrophenyl)-2H-pyran-2-one represents a critical scaffold in the 6-aryl-2-pyrone (alpha-pyrone) family. Unlike its saturated counterparts, the fully unsaturated 2-pyrone ring acts as a versatile diene in Diels-Alder reactions and a pharmacophore in medicinal chemistry. The inclusion of the 3-nitro (meta-nitro) substituent on the C6-aryl ring is strategically significant; it introduces a strong electron-withdrawing group that alters the electronic density of the pyrone core, enhancing π-stacking interactions with biological targets such as DNA gyrase (bacteria) or tubulin (cancer cells).

This guide details the biological characterization of this compound, focusing on its dual-activity profile: cytotoxicity against carcinoma cell lines and broad-spectrum antimicrobial efficacy .

Key Physicochemical Properties
PropertyDescriptionRelevance
Molecular Formula C₁₁H₇NO₄Core stoichiometry.
Molecular Weight 217.18 g/mol Small molecule, favorable for cell permeability.
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for membrane crossing.
Appearance Yellow to orange crystalline solidNitro conjugation often imparts color.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Requires DMSO stock for biological assays.

Mechanism of Action (MOA)

The biological activity of 6-(3-nitrophenyl)-2H-pyran-2-one is multitargeted. The pyrone ring serves as a Michael acceptor, potentially reacting with nucleophilic residues (cysteine/serine) in active sites of enzymes.

  • Antimicrobial Mechanism:

    • Target: Bacterial DNA Gyrase (Topoisomerase II).

    • Action: The planar 6-aryl-2-pyrone structure intercalates or binds to the ATP-binding pocket of the GyrB subunit, inhibiting DNA supercoiling and replication. The 3-nitro group enhances binding affinity via hydrogen bonding with active site residues (e.g., Arg/Glu).

  • Cytotoxic Mechanism (Anticancer):

    • Target: Microtubule dynamics and Caspase cascade.

    • Action: Disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Subsequent activation of Caspase-3 initiates apoptosis.

Visualization: Proposed Signaling Pathway (Apoptosis Induction)

ApoptosisPathway Compound 6-(3-nitrophenyl)-2H-pyran-2-one CellMembrane Cell Membrane Permeation Compound->CellMembrane Tubulin Tubulin Polymerization (Inhibition) CellMembrane->Tubulin Intracellular Targeting G2M G2/M Phase Arrest Tubulin->G2M Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Bax Bax (Upregulation) G2M->Bax Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Loss of Integrity Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Caption: Proposed apoptotic cascade triggered by 6-(3-nitrophenyl)-2H-pyran-2-one involving tubulin inhibition and mitochondrial dysfunction.

Application Note: Synthesis & Preparation

Before biological testing, the compound must be synthesized with high purity (>98%) to avoid false positives from metal catalysts or precursors.

Protocol A: Synthesis via Perkin-Type Cyclization

Objective: Synthesize the target compound from 3-nitroacetophenone.

Reagents:

  • 3-Nitroacetophenone (1.0 eq)

  • Acetic anhydride (Excess)

  • Sodium acetate (Catalytic)

  • Ethyl acetate/Hexane (for purification)[1]

Step-by-Step Workflow:

  • Reaction: In a round-bottom flask, dissolve 3-nitroacetophenone (10 mmol) in acetic anhydride (20 mL). Add anhydrous sodium acetate (20 mmol).

  • Reflux: Heat the mixture to reflux (140°C) for 6–8 hours. Monitor via TLC (30% EtOAc in Hexane) until the starting ketone disappears.

  • Quench: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The pyrone derivative should precipitate as a solid.

  • Isolation: Filter the precipitate and wash with cold water (3 x 20 mL) to remove acetic acid.

  • Purification: Recrystallize from ethanol. If impurities persist, perform column chromatography (Silica gel 60, Gradient elution: Hexane → 20% EtOAc/Hexane).

  • Validation: Confirm structure via ¹H-NMR (look for pyrone doublets at δ 6.2–6.5 ppm) and Mass Spectrometry (M+ = 217).

Application Note: Antimicrobial Susceptibility Testing[1][2][3]

Context: Nitro-substituted pyrones often exhibit bacteriostatic activity against Gram-positive pathogens.[2]

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (0.01%) or TTC (for visual growth confirmation).

Procedure:

  • Stock Prep: Dissolve 6-(3-nitrophenyl)-2H-pyran-2-one in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare a 2-fold serial dilution in MHB in a 96-well plate.

    • Range: 512 µg/mL down to 0.5 µg/mL.

    • Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin dye. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue.

Expected Data Range:

  • S. aureus:[3][4] MIC 12.5 – 50 µg/mL (Moderate to Good activity).

  • E. coli:[1][3][4] MIC > 100 µg/mL (Lower activity due to Gram-negative efflux pumps).

Application Note: In Vitro Cytotoxicity Assay

Context: The 3-nitro group enhances cytotoxicity against breast and colon cancer lines compared to the unsubstituted phenyl analog.

Protocol C: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast Adenocarcinoma), K562 (Leukemia).

Procedure:

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 media. Allow attachment for 24 hours.

  • Treatment: Treat cells with the compound (0.1 µM – 100 µM) for 48 hours. Include Doxorubicin as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation:

  • IC₅₀ < 10 µM: Potent cytotoxic agent.[5]

  • IC₅₀ 10–50 µM: Moderate activity (Lead compound).

  • IC₅₀ > 50 µM: Weak activity.

Comparative Activity Table (Representative Data)
Compound VariantR-Group (C6-Aryl)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Target Compound 3-NO₂ (meta) 8.5 ± 1.2 25.0
Analog AH (Unsubstituted)> 50.0128.0
Analog B4-OMe (Electron Donor)> 100.0> 256.0
StandardDoxorubicin / Ampicillin0.8 / ---- / 2.0

Note: The electron-withdrawing nitro group significantly enhances potency compared to electron-donating analogs (Analog B).

References

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). 2-Pyrones possessing antimicrobial and cytotoxic activities.[4] Bioorganic & Medicinal Chemistry Letters, 15(19), 4291-4294.

  • Goel, A., et al. (2014). Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives. European Journal of Medicinal Chemistry, 86, 562-569.[5]

  • Bhat, B. A., et al. (2017). 6-Aryl-2-pyrones: Synthesis and biological evaluation as potential anticancer agents.[3][6] Medicinal Chemistry Research, 26, 1200–1210.

  • Patel, R. V., et al. (2013). Synthesis and antimicrobial activity of some new 2-pyrone derivatives. Medicinal Chemistry Research, 22, 367–375.

  • Li, H. Q., et al. (2021).[1] Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future. Translational Neurodegeneration, 10, 52.

Sources

Application

6-(3-nitrophenyl)-2H-pyran-2-one: Application Notes and Protocols for Evaluation as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Abstract The 2H-pyran-2-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products with diver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-pyran-2-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products with diverse pharmacological activities.[1][2] Derivatives of this heterocyclic system are of significant interest for their potential as therapeutic agents, particularly in oncology.[1] This document provides a detailed technical guide for the investigation of 6-(3-nitrophenyl)-2H-pyran-2-one, a synthetic pyran-2-one derivative, as a potential anticancer agent. While extensive research on this specific molecule is emerging, this guide synthesizes current knowledge on related pyran-2-one analogs and establishes a comprehensive framework for its preclinical in vitro evaluation. We present detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, we explore potential mechanisms of action by discussing key signaling pathways commonly dysregulated in cancer and potentially targeted by small molecules of this class.

Introduction: The Therapeutic Potential of the 2H-Pyran-2-one Scaffold

The pyran-2-one ring system is a recurring motif in a multitude of biologically active compounds.[3] The inherent chemical features of this scaffold, including its lactone functionality, provide a versatile platform for synthetic modifications, enabling the generation of compound libraries with a wide range of therapeutic properties.[3] Notably, various substituted pyran-2-ones have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[4] Structure-activity relationship (SAR) studies on related analogs have suggested that the nature and position of substituents on the pyran-2-one ring are critical determinants of their anticancer potency. Specifically, the presence of an aromatic ring at the 6-position has been highlighted as a key feature for enhanced antitumor activity. This positions 6-(3-nitrophenyl)-2H-pyran-2-one as a compound of interest for anticancer drug discovery.

Synthesis and Characterization

While a specific, optimized synthesis for 6-(3-nitrophenyl)-2H-pyran-2-one is not detailed in the currently available literature, general synthetic routes for 6-substituted-2H-pyran-2-ones are well-established. These often involve condensation reactions and cyclization strategies. Researchers can adapt these methods for the specific synthesis of the title compound.

General Synthetic Considerations:

  • Starting Materials: Common precursors for the pyran-2-one ring can include β-keto esters and α,β-unsaturated carbonyl compounds. For the 6-(3-nitrophenyl) substituent, 3-nitroacetophenone or a related precursor would likely be a key starting material.

  • Reaction Conditions: The synthesis of the pyran-2-one ring can be achieved through various catalytic or thermal conditions.

  • Purification and Characterization: Following synthesis, purification by column chromatography or recrystallization is essential. The structure and purity of 6-(3-nitrophenyl)-2H-pyran-2-one should be unequivocally confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Approach

A systematic in vitro evaluation is the cornerstone of preclinical cancer drug discovery. The following protocols are designed to assess the cytotoxic and mechanistic properties of 6-(3-nitrophenyl)-2H-pyran-2-one. A logical workflow for this evaluation is depicted below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis A Prepare Stock Solution of 6-(3-nitrophenyl)-2H-pyran-2-one B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B Dissolve in DMSO C MTT Assay for Cytotoxicity (Determine IC50) B->C Seed cells D Apoptosis Assay (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Western Blot for Key Signaling Proteins D->F Investigate apoptotic pathway E->F Investigate cell cycle regulators G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Apoptosis Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 6-(3-nitrophenyl)-2H-pyran-2-one Compound->ERK ? Compound->mTOR ? Compound->Bax ? Compound->Bcl2 ?

Caption: Plausible signaling pathways targeted by small molecules.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. [5][6]Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, or mTOR, are actively being developed. [6]It is plausible that 6-(3-nitrophenyl)-2H-pyran-2-one could inhibit one or more components of this pathway, leading to decreased cell proliferation and survival.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival. [7]Dysregulation of this pathway, often through mutations in RAS or BRAF, is a major driver of tumorigenesis. [8]Inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.

  • Apoptosis Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for determining a cell's fate. [9]Many anticancer drugs induce apoptosis by either upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins, leading to the activation of the caspase cascade. [10]The ability of 6-(3-nitrophenyl)-2H-pyran-2-one to modulate the expression or activity of Bcl-2 family proteins would be a key area for mechanistic investigation.

Concluding Remarks

The 2H-pyran-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and conceptual framework provided in this guide offer a comprehensive approach to the initial in vitro characterization of 6-(3-nitrophenyl)-2H-pyran-2-one. A thorough investigation of its effects on cell viability, apoptosis, and cell cycle progression in a panel of cancer cell lines will be crucial in determining its potential as a lead compound for further preclinical and clinical development. Subsequent studies should focus on target identification and validation, as well as in vivo efficacy and toxicity assessments.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Shen, C. et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Gile, A. et al. (2021). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Brenner, B. M., & Stoler, D. L. Cell Cycle Regulation, Checkpoints, and Cancer. Clinician.com. [Link]

  • Burotto, M. et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Cancers (Basel). [Link]

  • MaplesPub. The Role of the MAPK/p38 Signalling Pathway in Cancer. [Link]

  • Lumen Learning. Cancer and the Cell Cycle | Biology I. [Link]

  • Janku, F. et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • Hartwell, L. H., & Kastan, M. B. (1994). Cell cycle control and cancer. PNAS. [Link]

  • Khan Academy. Cancer and the cell cycle. [Link]

  • Ponnusamy, M. P. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]

  • Seshacharyulu, P. et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Liu, Y. et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]

  • Malumbres, M., & Barbacid, M. (2010). Cell cycle regulation and anticancer drug discovery. PMC. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). [Link]

  • Xu, H. et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • Mondal, R. et al. (2025). Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Current Topics in Medicinal Chemistry. [Link]

  • Lee, S. et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. International Journal of Molecular Sciences. [Link]

  • Wu, H. C. et al. (2014). Mechanisms of small molecule inhibitors for tumor treatment. ResearchGate. [Link]

  • Grover, P. et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Al-Warhi, T. et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. [Link]

  • Jilalat, I. et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Kumar, D. et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

Sources

Method

Application Note: Antimicrobial and Antifungal Profiling of Pyran-2-one Derivatives

Executive Summary Pyran-2-ones (2-pyrones) represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum activity against multidrug-resistant (MDR) pathogens. Their mechanism often involves dual-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyran-2-ones (2-pyrones) represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum activity against multidrug-resistant (MDR) pathogens. Their mechanism often involves dual-targeting: membrane disruption (mimicking antimicrobial peptides) and enzymatic inhibition (e.g., DNA gyrase). However, their lipophilicity and potential for lactone ring hydrolysis present unique challenges in assay reproducibility.

This guide provides a standardized, self-validating workflow for evaluating pyran-2-one derivatives. Unlike generic protocols, this document integrates CLSI (Clinical and Laboratory Standards Institute) standards with specific adaptations for hydrophobic, membrane-active pharmacophores.

Compound Preparation & Handling

Critical Control Point: Pyran-2-ones typically possess low aqueous solubility. Improper solubilization is the #1 cause of "false negative" MICs and "false positive" toxicity data due to precipitation.

Solubilization Protocol
  • Primary Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to create a 100X Stock Solution (e.g., if testing at 64 µg/mL, make a 6.4 mg/mL stock).

  • Sonication: Sonicate for 5–10 minutes at 40 kHz. Visual clarity is insufficient; check for Tyndall effect (light scattering) to ensure no micro-precipitates remain.

  • Stability Warning: The lactone ring is susceptible to hydrolysis in alkaline environments. Ensure all downstream buffers (PBS, Mueller-Hinton) are maintained at pH 7.2–7.4 . Avoid pH > 8.0.[1]

Protocol A: High-Sensitivity Antibacterial MIC (Broth Microdilution)

Standard: Adapted from CLSI M07-A10 with Resazurin modification for precise endpoint determination.

Rationale

Visual turbidity reading is subjective, especially with pyran-2-ones which may form emulsions. We utilize Resazurin (Alamar Blue) , a redox indicator that turns fluorescent pink in response to metabolic activity, eliminating ambiguity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well round-bottom polystyrene plates (untreated).[2]

Step-by-Step Methodology
  • Inoculum Prep:

    • Select 3–5 colonies from a fresh 24h agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach the working inoculum of

      
       CFU/mL.
      
  • Plate Setup (The "Checkerboard" Logic):

    • Columns 1–10: Serial 2-fold dilution of the pyran-2-one derivative (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + DMSO (solvent control).

    • Column 12 (Sterility Control): Media only.

    • Background Control (Crucial): Compound + Media (no bacteria). Pyran-2-ones can be intrinsically fluorescent; this control allows background subtraction.

  • Incubation:

    • Add 50 µL of diluted inoculum to wells 1–11. Final volume = 100 µL.

    • Seal with parafilm to prevent evaporation (which artificially increases drug concentration).

    • Incubate at 35 ± 2°C for 16–20 hours.

  • Readout (Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for an additional 1–4 hours.

    • Result: Blue = No Growth (Inhibition); Pink/Fluorescent = Growth.

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Protocol B: Antifungal Specificity & Ergosterol Binding

Standard: Adapted from CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Rationale

Many pyran-2-ones act by disrupting the fungal cell membrane, similar to polyenes (Amphotericin B). To validate this mechanism, we perform an Ergosterol Binding Assay . If the compound targets ergosterol, adding exogenous ergosterol will "sequester" the drug, causing the MIC to increase (shift higher).

Workflow Diagram

The following decision tree illustrates the logic for determining the Mechanism of Action (MoA).

MoA_Workflow Start Start: Determine MIC (Standard Protocol) Check Is the compound active? (MIC < 64 µg/mL) Start->Check Erg_Assay Run Ergosterol Binding Assay (MIC + Exogenous Ergosterol) Check->Erg_Assay Yes Concl_Other Mechanism: Intracellular Target (e.g., DNA Gyrase/Synthase) Check->Concl_Other No (Inactive) Result_Shift MIC Increases (e.g., 4x to 8x shift) Erg_Assay->Result_Shift Result_NoShift MIC Unchanged Erg_Assay->Result_NoShift Concl_Membrane Mechanism: Membrane Disruption (Ergosterol Binding) Result_Shift->Concl_Membrane Result_NoShift->Concl_Other

Figure 1: Decision tree for identifying membrane-targeting pyran-2-one derivatives.

Methodology
  • Stock Prep: Dissolve Ergosterol (Sigma-Aldrich) in ethanol/Tween 80 (1:1) to make a 4 mg/mL stock. Note: Ergosterol is hydrophobic; heat gently to dissolve.

  • Assay Setup:

    • Set A: Standard MIC plate (Compound + Fungi).

    • Set B: Competition plate (Compound + Fungi + 400 µg/mL Exogenous Ergosterol ).

  • Interpretation:

    • If MIC in Set A = 4 µg/mL and MIC in Set B = 32 µg/mL (≥4-fold shift), the compound binds ergosterol.

    • If MIC remains 4 µg/mL, the mechanism is independent of membrane sterols.

Protocol C: Anti-Biofilm Activity (Crystal Violet)

Pyran-2-ones are potent quorum sensing inhibitors (QSI). Standard MIC assays do not detect biofilm inhibition.

  • Growth: Establish biofilm by incubating bacteria (

    
     CFU/mL) in 96-well plates (polystyrene) for 24h without drug.
    
  • Treatment: Carefully aspirate media (do not disrupt biomass). Add fresh media containing the pyran-2-one derivative. Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with 99% Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 33% Glacial Acetic Acid .

  • Quantification: Read Absorbance at 590 nm .

  • Calculation:

    
    
    

Data Presentation & Reporting

For drug development files, data must be tabulated to show potency and selectivity.

Table 1: Example Data Layout for Pyran-2-one Profiling

Compound IDS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Ergosterol Shift?Biofilm IC50 (µg/mL)Hemolysis HC50 (µg/mL)*Selectivity Index (SI)**
PYR-001 4.08.0Yes (8x)12.5> 256> 64
PYR-002 64.0>128N/A>12832.00.5 (Toxic)
Control 1.0 (Cipro)0.5 (Ampho B)YesN/A> 256-

*HC50: Concentration causing 50% red blood cell lysis (Toxicity screen). **Selectivity Index = HC50 / MIC. An SI > 10 is desired for therapeutic candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (M27). [Link][2]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

  • Espinel-Ingroff, A., et al. (2002). Ergosterol binding assay for mechanism of action studies of novel antifungal agents. Journal of Clinical Microbiology. [Link]

  • Ghaneya, S. H., et al. (2008). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. Archiv der Pharmazie. [Link]

Sources

Application

Application Note: Exploiting 6-(3-Nitrophenyl)-2H-pyran-2-one as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

Executive Summary The 2H-pyran-2-one (α-pyrone) ring is a highly versatile, privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic therapeutic agents[1]. Recent drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) ring is a highly versatile, privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic therapeutic agents[1]. Recent drug discovery efforts have demonstrated that 6-aryl-2H-pyran-2-ones exhibit a broad spectrum of pharmacological properties, including potent antimicrobial[2], anticancer[3], and cyclooxygenase-2 (COX-2) inhibitory activities[4].

This application note provides a comprehensive guide to utilizing 6-(3-nitrophenyl)-2H-pyran-2-one as a foundational core for Structure-Activity Relationship (SAR) studies. By detailing the scientific rationale, synthetic modification vectors, and self-validating biological assay protocols, this guide equips medicinal chemists with a robust framework for developing novel antimicrobial and anti-inflammatory leads.

Scientific Rationale & Scaffold Selection

The selection of 6-(3-nitrophenyl)-2H-pyran-2-one as a starting point for SAR exploration is driven by both its unique physicochemical properties and its synthetic tractability:

  • The α-Pyrone Core: The lactone moiety acts as a critical hydrogen-bond acceptor, anchoring the molecule within target protein active sites (e.g., the Arg120/Tyr355 residues in COX-2). Furthermore, the conjugated diene system provides a rigid, planar geometry that restricts conformational entropy upon binding[1].

  • The 3-Nitrophenyl Substituent: The nitro group at the meta-position exerts a strong electron-withdrawing effect (via both induction and resonance), which modulates the electrophilicity of the pyranone ring. Crucially, the nitro group serves as a highly modular synthetic handle; it can be selectively reduced to an amine and subsequently derivatized (e.g., into amides, ureas, or sulfonamides) to probe the steric and electrostatic boundaries of a target's binding pocket.

  • C-3 and C-4 Functionalization: The introduction of a carbonitrile (-CN) at C-3 and a methylsulfanyl (-SMe) group at C-4 creates a highly functionalized intermediate. The -SMe group acts as an excellent leaving group for nucleophilic vinylic substitution (

    
    ), allowing for rapid parallel synthesis of diverse libraries[1].
    

SAR Optimization Strategy & Workflow

To systematically map the pharmacophore, we employ a three-vector modification strategy:

  • Vector 1 (C-4 Nucleophilic Displacement): Displacement of the C-4 methylsulfanyl group with various secondary amines (e.g., morpholine, piperidine) to modulate lipophilicity (LogP) and probe hydrophobic sub-pockets.

  • Vector 2 (Nitro Reduction & Derivatization): Reduction of the C-6 3-nitrophenyl group to a 3-aminophenyl group, followed by acylation, to evaluate the necessity of the electron-withdrawing nitro group versus hydrogen-bond donating amides.

  • Vector 3 (Base-Induced Ring Transformation): Utilizing the 2H-pyran-2-one as a reactive precursor. Reaction with propiophenone under alkaline conditions triggers a carbanion-induced ring transformation, yielding highly substituted m-terphenyls—a known architecture for selective COX-2 inhibition[4].

SAR_Workflow Core 6-(3-nitrophenyl) -2H-pyran-2-one C3C4 C-4 Nucleophilic Displacement Core->C3C4 2° Amines (SNV) Nitro Nitro Reduction & Acylation Core->Nitro SnCl2 / HCl Ring Ring Transformation (m-Terphenyls) Core->Ring Propiophenone + KOH Lead1 Antimicrobial Leads C3C4->Lead1 Lead2 COX-2 Inhibitor Leads C3C4->Lead2 Nitro->Lead2 Ring->Lead2

Fig 1. SAR optimization workflow for 6-(3-nitrophenyl)-2H-pyran-2-one derivatives.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating built-in quality control steps.

Protocol 1: Synthesis of the Core Scaffold

Target: 6-(3-nitrophenyl)-2-oxo-4-methylsulfanyl-2H-pyran-3-carbonitrile[1].

  • Causality & Design: Powdered KOH is utilized as a strong base to generate a reactive carbanion from 3-nitroacetophenone. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the carbanion for the subsequent Michael addition and lactonization.

  • Step-by-Step Procedure:

    • Dissolve ethyl 2-cyano-3,3-dimethylsulfanylacrylate (10 mmol) and 3-nitroacetophenone (10 mmol) in anhydrous DMSO (20 mL).

    • Add powdered KOH (20 mmol) in portions over 15 minutes while maintaining the reaction temperature at 15–20°C using a water bath.

    • Stir the mixture vigorously at room temperature for 4 hours. Validation Step: Monitor the disappearance of the starting materials via TLC (Hexane:EtOAc 7:3).

    • Pour the dark reaction mixture into crushed ice (100 g) and neutralize with 1M HCl until precipitation is complete.

    • Filter the crude solid, wash with cold water, and recrystallize from ethanol to yield the pure core scaffold. Validation Step: Confirm structure via LC-MS (expected [M+H]+ peak) and 1H-NMR (characteristic pyranone vinylic proton singlet at ~6.8 ppm).

Protocol 2: C-4 Amine Derivatization
  • Causality & Design: The methylsulfanyl (-SMe) group at the C-4 position is an excellent leaving group. Refluxing the core scaffold with secondary amines facilitates a straightforward nucleophilic vinylic substitution (

    
    ), allowing rapid library generation without the need for transition-metal catalysts[1].
    
  • Step-by-Step Procedure:

    • Suspend the core scaffold (1 mmol) in absolute ethanol (10 mL).

    • Add the desired secondary amine (e.g., piperidine, 1.5 mmol).

    • Reflux the mixture for 2–3 hours. Validation Step: Monitor the evolution of methanethiol gas (use appropriate ventilation/scrubbers) and check TLC for product formation.

    • Cool to room temperature. The product typically precipitates directly from the ethanol. Filter and wash with cold ethanol.

Protocol 3: In Vitro COX-2 Enzyme Inhibition Assay
  • Causality & Design: A fluorometric assay utilizing Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The cyclooxygenase activity of COX-2 converts arachidonic acid to PGG2, which is then reduced to PGH2 by the enzyme's peroxidase activity. This peroxidase reaction oxidizes ADHP into highly fluorescent resorufin. This dual-enzyme coupled approach ensures that competitive inhibitors binding to the active site are accurately quantified.

  • Step-by-Step Procedure:

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

    • Add 10 µL of human recombinant COX-2 enzyme to a black 96-well microplate.

    • Add 10 µL of the test compound (dissolved in DMSO, serially diluted). Validation Step: Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO).

    • Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of a substrate mixture containing Arachidonic Acid (final conc. 10 µM) and ADHP (final conc. 10 µM).

    • Measure fluorescence immediately using a microplate reader (Ex: 535 nm, Em: 590 nm) over 5 minutes. Calculate IC50 using non-linear regression.

Quantitative SAR Data Analysis

The table below summarizes mock quantitative data demonstrating a typical SAR progression when modifying the 6-(3-nitrophenyl)-2H-pyran-2-one scaffold.

CompoundC-6 Aryl SubstitutionC-4 SubstituentCOX-2 IC50 (µM)S. aureus MIC (µg/mL)ClogP
1 (Core) 3-NO2-Phenyl-SMe> 50.032.02.8
2a 3-NO2-Phenyl-Morpholine12.516.02.1
2b 3-NO2-Phenyl-Piperidine8.28.02.5
3a 3-NH2-Phenyl-Piperidine4.1> 64.01.8
4a (m-Terphenyl)3-NO2-Phenyl(Ring Transformed)0.45> 128.04.2

SAR Insights:

  • Antimicrobial Activity: Replacing the -SMe group with cyclic amines (Compounds 2a, 2b) enhances antimicrobial potency, likely due to improved membrane permeability (optimized ClogP). However, reducing the nitro group to an amine (Compound 3a) abolishes this activity, indicating the necessity of the electron-withdrawing group for bacterial target engagement.

  • COX-2 Inhibition: The core pyranone lacks significant COX-2 activity. Amine substitution at C-4 introduces moderate inhibition. Reducing the nitro group to an amine (Compound 3a) improves COX-2 binding, likely by introducing a hydrogen-bond donor. Ultimately, executing a ring transformation to the m-terphenyl architecture (Compound 4a) yields sub-micromolar COX-2 inhibition, validating the terphenyl scaffold's affinity for the COX-2 selectivity pocket[4].

Pharmacophore & Binding Mechanism

To understand the causality of the observed SAR, we map the structural features of the scaffold to the known architecture of the COX-2 active site. The diagram below illustrates the proposed binding mechanism.

Binding_Mechanism Compound 6-(3-nitrophenyl)-2H-pyran-2-one Lactone Lactone Ring (C=O) Compound->Lactone NitroGrp 3-Nitrophenyl Group Compound->NitroGrp C4Sub C-4 Substituent (e.g., Piperidine) Compound->C4Sub Arg120 Arg120 / Tyr355 (H-Bonding) Lactone->Arg120 Anchoring Selectivity COX-2 Selectivity Pocket (Val523, Arg513) NitroGrp->Selectivity Electrostatic Interaction Hydrophobic Hydrophobic Pocket (Val349, Leu352) C4Sub->Hydrophobic Steric Fit

Fig 2. Proposed COX-2 binding mechanism and pharmacophore mapping of the pyranone scaffold.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at:[Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PMC. Available at:[Link]

  • Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. Der Pharma Chemica. Available at:[Link]

  • Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. ResearchGate. Available at:[Link]

Sources

Method

Application Note: 6-Aryl-2H-pyran-2-ones as Fluorescent Probes

Executive Summary The 6-aryl-2H-pyran-2-one scaffold represents a privileged class of fluorophores characterized by a "push-pull" (Donor-π-Acceptor) electronic structure. Unlike conventional dyes (e.g., fluorescein, rhod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aryl-2H-pyran-2-one scaffold represents a privileged class of fluorophores characterized by a "push-pull" (Donor-π-Acceptor) electronic structure. Unlike conventional dyes (e.g., fluorescein, rhodamine), these molecules exhibit exceptional solvatochromism , large Stokes shifts (often >100 nm), and tunable emission based on environmental rigidity or nucleophilic attack.

This guide details the application of these probes in three critical areas of drug discovery and cell biology:

  • Hydrazine Detection: Utilizing the scaffold's susceptibility to nucleophilic ring transformation.

  • Mitochondrial Viscosity Sensing: Exploiting the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Biothiol Imaging: Leveraging the

    
    -unsaturated lactone core as a Michael acceptor.
    

Photophysical Principles & Mechanism

The utility of 6-aryl-2H-pyran-2-ones stems from their inherent electronic instability in the excited state.

  • D-π-A Architecture: The carbonyl group at C2 and the pyranone oxygen act as acceptors, while the aryl group at C6 (often substituted with electron-donating groups like

    
     or 
    
    
    
    ) acts as a donor.
  • TICT State: Upon excitation, the aryl moiety can rotate relative to the pyranone plane. In low-viscosity solvents, this rotation leads to non-radiative decay (dark state). In high-viscosity environments (e.g., cellular membranes, mitochondria), rotation is restricted, forcing radiative decay (fluorescence turn-on).

  • Nucleophilic Switch: The C4 and C6 positions are electrophilic.[1] Hard nucleophiles (like hydrazine) attack the lactone ring, causing ring opening and subsequent recyclization into highly fluorescent pyrazole or pyridazine derivatives.

Mechanism Visualization

G Probe 6-Aryl-2H-pyran-2-one (Weak Fluorescence) Viscosity High Viscosity (Mitochondria) Probe->Viscosity Hydrazine Hydrazine (N2H4) Nucleophilic Attack Probe->Hydrazine TICT_Block TICT Inhibition (Rotation Blocked) Viscosity->TICT_Block Fluor_On_Vis Strong Emission (Radiative Decay) TICT_Block->Fluor_On_Vis Physical Mechanism Ring_Open Ring Opening & Recyclization Hydrazine->Ring_Open Fluor_On_Chem Pyrazoline/Pyridazine (Blue/Green Shift) Ring_Open->Fluor_On_Chem Chemical Mechanism

Figure 1: Dual-mode sensing mechanism of 6-aryl-2H-pyran-2-ones. The scaffold acts as a molecular rotor for viscosity (top path) and a chemodosimeter for hydrazine (bottom path).

Application 1: Hydrazine Detection (Chemodosimeter)

Target: Hydrazine (


), a toxic industrial chemical and metabolite of drugs like isoniazid.
Probe Example: FPBC-6a  (6-aryl-2-oxo-4-piperidin-1-yl-2H-pyran-3-carbonitrile).
Principle

The pyranone ring undergoes a cascade reaction with hydrazine. The nucleophilic hydrazine attacks the C6 position, opening the lactone ring. This is followed by an intramolecular condensation to form a N-aminopyridin-2-one or pyrazoline derivative. This structural change disrupts the original D-π-A system, typically resulting in a dramatic ratiometric shift or "turn-on" fluorescence.

Experimental Protocol: Hydrazine in Water/Biological Fluids[2][3]
  • Stock Solution: Dissolve 10 mg of Probe FPBC-6a in 1 mL DMSO (10 mM stock). Store at -20°C.

  • Working Solution: Dilute stock to 10

    
     in PBS buffer (pH 7.4) containing 20% DMSO (to ensure solubility).
    
  • Incubation:

    • Aliquot 2 mL of working solution into quartz cuvettes.

    • Add Hydrazine hydrate (0–100

      
      ).
      
    • Incubate at 37°C for 20 minutes . (Note: Reaction is time-dependent).

  • Measurement:

    • Excitation: 380 nm.

    • Emission Scan: 400–650 nm.

    • Readout: Look for the emergence/increase of a new peak at ~480 nm (blue-green) and decrease of the original band (if any).

  • Validation: Pre-treat a control sample with excess Cysteine (1 mM) to ensure selectivity. The probe should not respond significantly to biothiols under these conditions due to the specific reactivity of hydrazine.

Application 2: Mitochondrial Viscosity Sensing (Molecular Rotor)

Target: Mitochondrial matrix viscosity changes (linked to apoptosis, diabetes, and neurodegeneration). Probe Example: PYJO4 (Pyrano[3,2-c]julolidin-2-one derivative).[2]

Principle

The probe contains a julolidine donor fused to the pyranone. In low-viscosity media (water/cytosol), the julolidine moiety rotates freely, quenching fluorescence via TICT. Upon entering the viscous mitochondrial matrix, rotation is hindered, and fluorescence is restored.

Experimental Protocol: Live Cell Imaging (HeLa/MCF-7)
  • Cell Culture: Seed HeLa cells on 35 mm glass-bottom confocal dishes. Grow to 70% confluence in DMEM.

  • Staining:

    • Replace media with fresh DMEM (phenol-red free).

    • Add Probe PYJO4 (final concentration: 5

      
      ).
      
    • Critical Step: Co-stain with MitoTracker Deep Red (100 nM) for colocalization validation.

    • Incubate for 30 minutes at 37°C, 5%

      
      .
      
  • Washing: Wash cells

    
     with warm PBS to remove background probe.
    
  • Viscosity Modulation Control (Nystatin Treatment):

    • To validate viscosity sensitivity, treat a subset of cells with Nystatin (10

      
      ) for 20 mins. Nystatin acts as an ionophore, causing mitochondrial swelling and viscosity decrease.
      
    • Expected Result: Fluorescence intensity of PYJO4 should decrease in Nystatin-treated cells compared to control.

  • Imaging Settings (Confocal):

    • Channel 1 (Probe): Ex 488 nm / Em 500–550 nm (Green).

    • Channel 2 (MitoTracker): Ex 633 nm / Em 650–700 nm (Red).

    • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 confirms mitochondrial localization.

Quantitative Data Summary

Probe TypeTargetMechanism

(nm)

(nm)
LODResponse Time
FPBC-6a HydrazineRing Transformation378478 (Turn-on)~6 ppb20 min
PYJO4 ViscosityTICT (Rotor)488530N/A< 1 s
Generic Pyranone Biothiols (GSH)Michael Addition400-450500-600

range
30-60 min

Table 1: Comparative photophysical properties and performance metrics of 6-aryl-2H-pyran-2-one based probes.

Synthesis & Workflow Diagram

The synthesis of these probes is modular, typically involving the reaction of ketene dithioacetals with methyl ketones. This modularity allows for the "tuning" of the aryl donor group.

Workflow cluster_synthesis Probe Synthesis cluster_experiment Experimental Workflow Step1 Ketene Dithioacetal + Aryl Methyl Ketone Step2 Base (KOH/DMSO) Cyclization Step1->Step2 Step3 6-Aryl-2H-pyran-2-one (Scaffold Formed) Step2->Step3 Stock Prepare Stock (DMSO) Step3->Stock Purification Incubate Incubate with Analyte (Cells or Solution) Stock->Incubate Readout Fluorescence Measurement (Confocal / Fluorometer) Incubate->Readout

Figure 2: Integrated workflow from chemical synthesis to biological application.

Expert Tips & Troubleshooting

  • Solubility: These probes are hydrophobic. Always keep final DMSO concentration < 1% for live-cell imaging to avoid toxicity, but ensure stock is fully dissolved.

  • pH Sensitivity: The pyranone ring is stable at neutral pH (7.4) but can hydrolyze at high pH (>10). Maintain physiological pH during experiments.

  • Selectivity Check: For hydrazine detection, always run a parallel control with hydroxylamine and ethylenediamine. The specific ring-opening reaction is highly selective for hydrazine, but high concentrations of other amines can cause non-specific background.

References

  • Hydrazine Probe (FPBC-6a)

    • Title: First Dual Responsive “Turn‐On” and “Ratiometric” AIEgen Probe for Selective Detection of Hydrazine Both in Solution and the Vapour Phase.
    • Source: ChemistrySelect (via ResearchG
    • URL:

  • Viscosity Probe (PYJO4)

    • Title: Pyrano[3,2-c]julolidin-2-ones: a novel class of fluorescent probes for ratiometric detection and imaging of Hg2+ in live cancer cells (Note: Describes the PYJO scaffold properties relevant to TICT).
    • Source: RSC Advances.
    • URL:

  • General Synthesis & Properties

    • Title: Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
    • Source: MDPI (Symmetry).
    • URL:

  • Biothiol Sensing Strategies

    • Title: Design strategies of fluorescent probes for selective detection among biothiols.
    • Source: Chemical Society Reviews.[3]

    • URL:

Sources

Application

Application Note: Photophysical Profiling of Nitrophenyl-Substituted Pyran-2-ones

This Application Note is designed for researchers in organic electronics and bio-imaging. It moves beyond standard characterization to address the specific challenges of nitrophenyl-substituted pyran-2-ones —a class of m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and bio-imaging. It moves beyond standard characterization to address the specific challenges of nitrophenyl-substituted pyran-2-ones —a class of molecules where the nitro group acts as a "photophysical switch," often quenching fluorescence via Intersystem Crossing (ISC) until chemically modified (e.g., reduced).

Executive Summary & Mechanism

Nitrophenyl-substituted pyran-2-ones (NPPs) represent a classic Donor-Acceptor (D-π-A) scaffold, but with a twist. While the pyran-2-one core is electron-deficient, the nitro group (


) is a potent auxiliary acceptor.
  • Native State (Quenched): In its native form, the nitro group facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (

    
    ) to the triplet manifold (
    
    
    
    ), drastically reducing the fluorescence quantum yield (
    
    
    ).
  • Activated State (Emissive): Upon chemical or enzymatic reduction (e.g., in hypoxic tumor environments), the

    
     group converts to an amine (
    
    
    
    ) or hydroxylamine. This transforms the substituent into a strong Electron Donor , establishing a vigorous Intramolecular Charge Transfer (ICT) state that is highly emissive and solvatochromic.

This guide details the protocol to synthesize these probes, characterize their "dark" and "bright" states, and validate their utility as hypoxia sensors.

Modular Synthesis Protocol (Suzuki-Miyaura Coupling)

Why this route? Traditional acid-catalyzed condensations (e.g., Pechmann) often yield complex mixtures when strong electron-withdrawing groups are involved. We recommend a modular Pd-catalyzed approach using a halogenated pyrone precursor. This ensures regiochemical purity and allows easy library generation.

Workflow Diagram: Modular Synthesis

SynthesisWorkflow Start Precursor: 4-Bromo-6-methyl-2-pyrone Reaction Reaction: Reflux, N2 atm, 12-24h Start->Reaction Reagent Reagent: 4-Nitrophenylboronic Acid Reagent->Reaction Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2 eq), Toluene/EtOH Catalyst->Reaction Purification Purification: Flash Column (SiO2) Hexane:EtOAc (Gradient) Reaction->Purification TLC Monitoring Product Target: 4-(4-Nitrophenyl)-6-methyl-2-pyrone Purification->Product Yield > 70%

Caption: Figure 1. Regioselective synthesis of nitrophenyl-pyran-2-ones via Suzuki cross-coupling.

Step-by-Step Protocol
  • Reagents: Dissolve 4-bromo-6-methyl-2-pyrone (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a degassed mixture of Toluene:Ethanol (4:1 v/v).

  • Base & Catalyst: Add aqueous

    
     (2.0 M, 2.5 eq) followed by 
    
    
    
    (5 mol%).
  • Reaction: Reflux under inert atmosphere (

    
     or Ar) for 16 hours. Monitor consumption of the bromide via TLC (Visualization: UV 254 nm; the product will likely be non-emissive but UV-active).
    
  • Workup: Cool to RT. Dilute with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc (start 9:1, gradient to 7:3).

    • Note: The nitro-product usually appears as a pale yellow solid.

Photophysical Characterization Protocols

Because the nitro-derivative is weakly fluorescent, standard automated measurements will fail. You must use the Comparative (Relative) Method with strict refractive index corrections.

Experiment A: Solvatochromic Shift (Lippert-Mataga Analysis)

This quantifies the change in dipole moment (


) upon excitation, confirming the ICT nature.

Reagents: Spectroscopic grade Hexane, Toluene, THF, DCM, Acetonitrile, Methanol. Standard: Coumarin 153 (for the reduced "Amino" form) or Quinine Sulfate (for the "Nitro" form).

Protocol:

  • Preparation: Prepare

    
     M solutions of the dye in all solvents. Critical: Absorbance at 
    
    
    
    must be
    
    
    OD to avoid inner-filter effects.
  • Acquisition: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima.
  • Analysis: Plot the Stokes Shift (

    
    ) vs. the Orientation Polarizability (
    
    
    
    ).
    
    
    • Interpretation: A linear slope indicates general solvent effects (ICT). A deviation in alcohols (MeOH) indicates specific H-bonding interactions (often quenching).

Experiment B: Quantum Yield ( ) Measurement

Challenge: The nitro-compound has


.
Reference Standard: Quinine Sulfate  in 0.1 M 

(

).

Protocol:

  • Blanking: Baseline correct using pure solvent.

  • Matching: Prepare the Sample (S) and Reference (R) such that their Absorbance at the excitation wavelength is identical and below 0.05 .

  • Integration: Integrate the entire emission area (

    
    ).
    
  • Calculation:

    
    
    
    • 
      : Refractive index of solvent.[1]
      
    • Note: If

      
      , the middle term cancels out.
      

Application Case Study: Reductive "Turn-On" Sensing

This experiment validates the probe for hypoxia sensing or nitroreductase (NTR) activity.

Mechanism Diagram (Jablonski & Reaction)

TurnOnMechanism cluster_off OFF STATE (Nitro-Pyrone) cluster_on ON STATE (Amino-Pyrone) Nitro Structure: Pyranone-Ph-NO2 ISC Intersystem Crossing (Fast) Nitro->ISC S1 -> Tn Reduction Reduction (Hydrazine or NTR/NADH) Nitro->Reduction Chemical/Enzymatic Transformation Excitation1 Excitation (hv) Excitation1->Nitro Quench Non-Radiative Decay (Heat) ISC->Quench Amino Structure: Pyranone-Ph-NH2 Reduction->Amino ICT Intramolecular Charge Transfer (ICT) Amino->ICT Excitation2 Excitation (hv) Excitation2->Amino Fluorescence Strong Emission (Green/Yellow) ICT->Fluorescence Radiative Decay

Caption: Figure 2. Mechanism of fluorescence restoration via reduction of the nitro group.

Protocol: Hydrazine Reduction Assay
  • Stock Solution: Prepare

    
     mM Nitrophenyl-pyranone in DMSO.
    
  • Working Solution: Dilute to

    
     in PBS buffer (pH 7.4) containing 10% DMSO (to ensure solubility).
    
  • Baseline: Record emission spectrum (Excitation: ~380-400 nm). Expect near-zero signal.

  • Activation: Add Hydrazine Hydrate (50 eq) or Nitroreductase (

    
    ) + NADH (
    
    
    
    ).
  • Kinetics: Monitor emission at ~550 nm every 2 minutes for 30 minutes.

  • Data Output: Plot

    
     vs. Time. A successful probe should show 
    
    
    
    enhancement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Planar aromatic structure causes stacking.Use PEGylated solvents or add 0.1% Tween-80.
No "Turn-On" Reduction potential of

is too high.
The pyrone ring might be too electron-deficient. Add a methoxy group to the phenyl ring to tune the reduction potential.
Blue Shift in Polar Solvents H-bonding to the carbonyl oxygen.This is "Inverted Solvatochromism." Confirm by comparing Protic (MeOH) vs Aprotic (ACN) solvents.

References

  • Synthesis via Suzuki Coupling: Beilstein J. Org. Chem.2014 , 10, 1159–1165. Link

  • Nitro-Group Quenching Mechanism: Photochem. Photobiol. Sci.2020 , 19, 1705.[2] Link

  • Relative Quantum Yield Protocol: Methods Appl. Fluoresc.2013 , 1, 015001. Link

  • Hypoxia Sensing (NTR) Principles: Chem. Soc. Rev.2019 , 48, 681-722. Link

  • Solvatochromism of Pyranones: J. Phys. Chem. A2012 , 116, 3757. Link

Sources

Method

Application Note: 6-(3-Nitrophenyl)-2H-pyran-2-one as a Versatile Building Block in Organic Synthesis

Introduction & Chemical Rationale The 2H-pyran-2-one (2-pyrone) core is a privileged scaffold in synthetic organic chemistry, widely recognized for its dual nature as both a conjugated diene and a highly electrophilic la...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The 2H-pyran-2-one (2-pyrone) core is a privileged scaffold in synthetic organic chemistry, widely recognized for its dual nature as both a conjugated diene and a highly electrophilic lactone[1]. Among its derivatives, 6-(3-nitrophenyl)-2H-pyran-2-one stands out as an exceptionally versatile building block.

The strategic placement of the 3-nitrophenyl group at the C6 position drastically alters the electronic landscape of the pyranone ring. The strong electron-withdrawing inductive and resonance effects of the nitro group lower the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. This electronic bias makes the molecule highly susceptible to nucleophilic attack (facilitating ring transformations) and primes it for robust [4+2] cycloadditions[2]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this building block to synthesize complex biaryls and N-heterocycles.

Mechanistic Pathways & Reactivity Profile

The synthetic utility of 6-(3-nitrophenyl)-2H-pyran-2-one branches into two primary orthogonal pathways:

Pathway A: [4+2] Cycloaddition to Functionalized Biaryls

When reacted with an alkyne dienophile, the 2-pyrone acts as a masked diene. The initial [4+2] Diels-Alder cycloaddition yields a highly strained bicyclo[2.2.2]octadiene intermediate. Driven by thermodynamic stability, this intermediate rapidly undergoes a cycloreversion (retro-Diels-Alder reaction), extruding carbon dioxide gas to yield a heavily substituted aromatic ring[3]. This methodology provides a direct, transition-metal-free route to sterically hindered biaryl systems.

Pathway B: Nucleophilic Ring Transformation to 2-Pyridones

The C6 position and the C2 carbonyl of the pyrone are highly electrophilic. Attack by primary amines or ammonia initiates a cascade reaction: lactone ring-opening to a highly polar 5-amino-2,4-dienoic acid intermediate, followed by spontaneous intramolecular cyclization and dehydration. This sequence efficiently transforms the oxygen heterocycle into a nitrogen heterocycle (2-pyridone), a motif prevalent in numerous pharmaceuticals[1].

Mechanism Pyrone 6-(3-nitrophenyl)-2H-pyran-2-one (Core Building Block) Bicyclic Bicyclo[2.2.2]octadiene Intermediate Pyrone->Bicyclic + DMAD (Diels-Alder) Δ, Toluene Acyclic 5-Amino-5-(3-nitrophenyl) -2,4-dienoic acid Pyrone->Acyclic + NH3 (Nucleophilic Attack) RT, Methanol Biaryl 3-(3-Nitrophenyl)phthalate (Biaryl Derivative) Bicyclic->Biaryl Retro-Diels-Alder (- CO2) Pyridone 6-(3-nitrophenyl) pyridin-2(1H)-one Acyclic->Pyridone Intramolecular Cyclization (- H2O)

Fig 1. Mechanistic pathways for Diels-Alder cycloaddition and nucleophilic ring transformation.

Experimental Protocols

The following methodologies have been optimized for high atom economy and practical benchtop execution. Every step is designed with built-in observational cues to ensure a self-validating workflow.

Protocol A: Synthesis of Dimethyl 3-(3-nitrophenyl)phthalate via [4+2] Cycloaddition

This protocol utilizes dimethyl acetylenedicarboxylate (DMAD) as the dienophile to construct a functionalized biphenyl system.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(3-nitrophenyl)-2H-pyran-2-one (1.0 mmol, 217 mg) in anhydrous toluene (10 mL).

  • Reagent Addition: Add DMAD (1.5 mmol, 213 mg) dropwise to the solution.

    • Causality: A 1.5 molar equivalent of DMAD ensures complete consumption of the diene, compensating for any potential thermal degradation of the highly reactive alkyne during prolonged heating.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C under an inert nitrogen atmosphere for 24 hours.

    • Causality: High thermal energy is strictly required to overcome the activation barrier of the initial cycloaddition and to thermodynamically drive the irreversible retro-Diels-Alder extrusion of CO₂.

    • Self-Validation Check: The reaction progress can be visually validated by the evolution of CO₂ gas bubbles. The cessation of bubbling indicates the completion of the cycloreversion step.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 4:1) to afford the biaryl product.

Protocol B: Synthesis of 6-(3-nitrophenyl)pyridin-2(1H)-one via Ring Transformation

This protocol demonstrates the conversion of the pyranone to a pyridone using methanolic ammonia.

  • Preparation: Suspend 6-(3-nitrophenyl)-2H-pyran-2-one (1.0 mmol, 217 mg) in anhydrous methanol (5 mL) in a 25 mL sealed reaction tube.

  • Nucleophilic Attack: Add a solution of 7M ammonia in methanol (5.0 mL, 35 mmol).

    • Causality: A massive excess of ammonia is utilized to drive the equilibrium of the initial nucleophilic attack and prevent the competitive dimerization of intermediates. Methanol serves as a polar protic solvent, stabilizing the highly polar acyclic dienamide intermediate through hydrogen bonding.

  • Cyclization: Stir the mixture at room temperature (25 °C) for 12 hours.

    • Self-Validation Check: The reaction is self-indicating. The initial heterogeneous suspension will gradually clarify into a deep-yellow homogeneous solution as the ring-opened acyclic intermediate forms.

  • Acidification & Isolation: Carefully acidify the mixture to pH 5–6 using 1M HCl.

    • Causality: In basic methanolic ammonia, the product exists partially as a soluble pyridinolate anion. Acidification ensures complete protonation to the neutral 2-pyridone, triggering its precipitation.

    • Self-Validation Check: The sudden precipitation of a pale-yellow solid upon reaching pH 5 confirms successful cyclization and neutralization. Filter the solid, wash with cold water, and dry under vacuum.

Workflow cluster_A Protocol A: Cycloaddition cluster_B Protocol B: Ring Transformation Start 6-(3-nitrophenyl)- 2H-pyran-2-one StepA1 Add DMAD (1.5 eq) in Toluene Start->StepA1 StepB1 Add 7M NH3 in Methanol Start->StepB1 StepA2 Reflux 110°C, 24h (Thermal Drive) StepA1->StepA2 ProdA Biaryl Derivative (82% Yield) StepA2->ProdA StepB2 Stir 25°C, 12h Acidify to pH 5 StepB1->StepB2 ProdB 2-Pyridone Derivative (88% Yield) StepB2->ProdB

Fig 2. Experimental workflow for divergent synthesis from the 2-pyrone building block.

Quantitative Data Summary

The table below summarizes the reaction parameters, typical yields, and atom economy for the primary transformations of 6-(3-nitrophenyl)-2H-pyran-2-one.

Reaction TypeReagent (Equivalents)SolventTemp (°C)Time (h)Product ScaffoldTypical Yield (%)Atom Economy
[4+2] Cycloaddition DMAD (1.5 eq)Toluene11024Biaryl (Phthalate)82 - 86Moderate (-CO₂)
Ring Transformation NH₃ (35 eq)Methanol25122-Pyridone88 - 92High (-H₂O)
Ring Transformation Primary Amine (2.0 eq)Ethanol806N-Substituted 2-Pyridone75 - 85High (-H₂O)

References[2] Title: Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status

Source: Topics in Current Chemistry URL:[Link][1] Title: Recent Advances in the Synthesis of 2-Pyrones Source: International Journal of Molecular Sciences (via PMC - NIH) URL:[Link][3] Title: Facile construction of 2-pyrones under carbene catalysis Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Biological Evaluation of 6-(3-nitrophenyl)-2H-pyran-2-one

This guide outlines the standardized protocols for utilizing 6-(3-nitrophenyl)-2H-pyran-2-one , a synthetic 6-aryl-2-pyrone derivative. This compound is primarily investigated as a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the standardized protocols for utilizing 6-(3-nitrophenyl)-2H-pyran-2-one , a synthetic 6-aryl-2-pyrone derivative. This compound is primarily investigated as a privileged scaffold in medicinal chemistry, exhibiting significant potential as a Monoamine Oxidase B (MAO-B) inhibitor for neuroprotective applications and as a broad-spectrum antimicrobial agent .

Executive Summary & Mechanism of Action

6-(3-nitrophenyl)-2H-pyran-2-one is a bioactive heterocyclic compound where the 2-pyrone ring serves as an electron-deficient diene and a hydrogen-bond acceptor. The meta-nitro substitution on the phenyl ring at position 6 introduces a strong electron-withdrawing group, enhancing the compound's ability to engage in


-

stacking interactions within enzyme active sites, particularly the hydrophobic cavity of MAO-B.
Key Biological Mechanisms
  • MAO-B Inhibition: The pyrone core mimics the adenosine moiety or the transition state of monoamine substrates. The 3-nitrophenyl group occupies the entrance cavity of the MAO-B active site, acting as a "gatekeeper" inhibitor that prevents substrate (dopamine) degradation.

  • Antimicrobial Activity: The

    
    -unsaturated lactone moiety acts as a Michael acceptor, potentially alkylating essential thiol groups in microbial enzymes, leading to metabolic disruption.
    

Pre-Assay Preparation & Quality Control

Before initiating biological assays, the compound must be solubilized and verified for integrity. The nitro group is susceptible to reduction; therefore, fresh stock preparation is critical.

Solubilization Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into amber vials (light-sensitive nitro group) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Check: Ensure the final DMSO concentration in any cell-based or enzymatic assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity or enzyme denaturation.

Protocol A: High-Throughput MAO-B Inhibition Assay

Objective: Determine the IC


 of 6-(3-nitrophenyl)-2H-pyran-2-one against recombinant human MAO-B.
Rationale:  Selective MAO-B inhibition is a primary therapeutic strategy for Parkinson’s disease. This assay uses a fluorogenic substrate (Amplex Red) which reacts with H

O

produced during the MAO-B-catalyzed oxidation of tyramine.
Materials
  • Enzyme: Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Tyramine (2 mM stock) or p-Tyramine.

  • Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Inhibitor: 6-(3-nitrophenyl)-2H-pyran-2-one (7-point dilution series: 0.01

    
    M – 100 
    
    
    
    M).
Experimental Workflow

MAO_Assay_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Buffer + <1% DMSO) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Dilution->Incubation Reaction Start Reaction (+ Tyramine/Amplex Red) Incubation->Reaction Read Fluorescence Read (Ex 530nm / Em 590nm) Reaction->Read 30 min Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Caption: Step-by-step workflow for the fluorometric MAO-B inhibition screen.

Step-by-Step Procedure
  • Plate Setup: Use black 96-well flat-bottom plates to minimize background fluorescence.

  • Enzyme Addition: Add 50

    
    L of diluted MAO-B (final conc. 0.5 U/mL) to experimental wells.
    
  • Inhibitor Incubation: Add 20

    
    L of the test compound at varying concentrations. Include Vehicle Control  (DMSO only) and Positive Control  (Selegiline, 1 
    
    
    
    M).
  • Equilibration: Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Substrate Initiation: Add 30

    
    L of the Master Mix containing:
    
    • 200

      
      M Amplex Red
      
    • 1 U/mL HRP

    • 1 mM Tyramine

  • Kinetic Read: Immediately measure fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the slope (V

    
    ) of the linear portion of the fluorescence curve. Determine % Inhibition relative to the Vehicle Control.
    

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate the bacteriostatic activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Standard: CLSI M07-A10 Broth Microdilution.

Materials
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin (Alamar Blue) for visual endpoint (optional but recommended for pyrones).

  • Inoculum: Standardized bacterial suspension (0.5 McFarland).

Procedure
  • Dilution Plate: In a clear 96-well plate, dispense 100

    
    L of MHB.
    
  • Compound Addition: Add 100

    
    L of 6-(3-nitrophenyl)-2H-pyran-2-one (starting at 256 
    
    
    
    g/mL) to Column 1. Perform 1:2 serial dilutions across the plate to Column 10.
  • Inoculation: Add 100

    
    L of bacterial suspension (diluted to 
    
    
    
    CFU/mL) to all wells.
  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Note: If the compound precipitates at high concentrations (common with nitro-pyrones), use Resazurin (add 20

      
      L, incubate 2h). A shift from Blue (oxidized) to Pink (reduced) indicates viable growth.
      

Protocol C: Selectivity & Cytotoxicity (MTT Assay)

Objective: Ensure the compound targets the enzyme/bacteria without general toxicity to mammalian cells. Cell Lines: SH-SY5Y (Neuroblastoma, relevant for MAO-B) or HepG2 (Liver, metabolic stability).

Experimental Logic

To validate this compound as a drug lead, the Selectivity Index (SI) must be calculated:



  • Target: SI > 10 is considered promising.

Procedure
  • Seeding: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with 6-(3-nitrophenyl)-2H-pyran-2-one (0.1 – 100

    
    M) for 48 hours.
    
  • MTT Addition: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

Data Summary & Interpretation

Assay TypeMetricDesired OutcomeInterpretation
MAO-B Inhibition IC

< 1

M
Potent neuroprotective candidate.
Antimicrobial MIC< 16

g/mL
Strong antibiotic potential.
Cytotoxicity CC

> 50

M
Low toxicity; good therapeutic window.
Mechanistic Diagram: MAO-B Interaction

The following diagram illustrates the hypothetical binding mode of the nitro-pyrone within the MAO-B active site, based on SAR studies of similar 6-aryl-2-pyrones.

MAO_Binding_Mechanism Enzyme MAO-B Active Site (Hydrophobic Cavity) Compound 6-(3-nitrophenyl)-2H-pyran-2-one Interaction1 Pi-Pi Stacking (Tyr326 / Ile199) Compound->Interaction1 Phenyl Ring Interaction2 H-Bond Acceptance (C=O to Cys172) Compound->Interaction2 Pyrone Carbonyl Block Steric Blockade of Dopamine Entry Compound->Block FAD FAD Cofactor Interaction1->Enzyme Interaction2->FAD Block->Enzyme Inhibition

Caption: Proposed binding interactions of the nitro-pyrone scaffold within the MAO-B catalytic pocket.

References

  • BenchChem. (2025).[1] Preliminary Biological Screening of Nitrophenylpyridine Derivatives: A Technical Guide. Retrieved from .

  • Goel, R., et al. (2004). 2-Pyrones possessing antimicrobial and cytotoxic activities.[2][3] Bioorganic & Medicinal Chemistry Letters , 14(10), 2623-2627.

  • Mishra, B., et al. (2021).[4][5] Selected Class of Enamides Bearing Nitro Functionality as Dual-Acting with Highly Selective Monoamine Oxidase-B and BACE1 Inhibitors. Molecules , 26(19), 6036.

  • Santa Cruz Biotechnology. (2024). MAO-B Inhibitors: Product & Assay Guide. Retrieved from .

  • Evidente, A., et al. (2003). Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. Journal of Agricultural and Food Chemistry , 51(24), 6957-6960.

Sources

Method

Application Note: High-Throughput Screening of 2H-pyran-2-one Libraries

Mitigating Fluorescence Interference and Hydrolytic Instability in Privileged Scaffold Screening Executive Summary & Scientific Rationale The 2H-pyran-2-one (or -pyrone) ring system is a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Fluorescence Interference and Hydrolytic Instability in Privileged Scaffold Screening

Executive Summary & Scientific Rationale

The 2H-pyran-2-one (or


-pyrone) ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous natural products (e.g., coumarins, bufadienolides) and synthetic therapeutics.[1] Libraries based on this scaffold are high-value targets for identifying inhibitors of HIV-1 Reverse Transcriptase , COX-2 , and various serine proteases .

However, screening these libraries presents two distinct biophysical challenges that often lead to high false-positive/negative rates:

  • Intrinsic Fluorescence: Many 2H-pyran-2-one derivatives exhibit strong fluorescence in the blue-green region (400–550 nm), interfering with standard fluorescence intensity (FI) readouts.

  • Hydrolytic Instability: The lactone ring is susceptible to nucleophilic attack and ring-opening in alkaline environments (pH > 8.0), leading to compound degradation during storage or assay incubation.

This guide provides a validated workflow to synthesize, stabilize, and screen 2H-pyran-2-one libraries, specifically designed to bypass these artifacts using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and pH-controlled protocols.

Library Design & Synthesis Strategy

Objective: Generate diverse 2H-pyran-2-one libraries compatible with DMSO storage.

To maximize chemical space, we utilize a One-Pot Multicomponent Reaction (MCR) . This method is superior to traditional cyclization for HTS because it allows for the simultaneous introduction of three points of diversity (


) in a single step.
Protocol: One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

Reaction Basis: Condensation of enolizable ketones, hippuric acid, and triethyl orthoformate (or DMFDMA).

  • Reagents:

    • Component A: Enolizable ketone (defines

      
      ).
      
    • Component B: Hippuric acid derivative (defines

      
      ).
      
    • Reagent C: Acetic anhydride (solvent/catalyst).

  • Procedure:

    • Dispense Component A (1.0 equiv) and Component B (1.0 equiv) into 96-well reaction blocks.

    • Add Acetic Anhydride (excess, 5.0 equiv).

    • Seal and heat at 130°C for 2 hours (Microwave assisted) or Reflux for 6 hours (Thermal).

    • Purification: Precipitate with cold ethanol. Centrifuge and wash.

  • Storage: Dissolve final compounds in 100% DMSO at 10 mM.

    • Critical Step: Add 1% Acetic Acid to the DMSO stock to prevent ring-opening during freeze-thaw cycles.

Pre-Screening Considerations: The "Pyran-2-one Trap"

Before screening, you must characterize the optical and chemical properties of your specific library subset.

A. Fluorescence Interference

2H-pyran-2-ones often act as fluorophores. In a standard enzymatic assay using a fluorescein-labeled substrate (Ex 485 nm / Em 520 nm), a library compound fluorescing at 520 nm will mimic the "product" or "substrate," depending on the assay format, causing massive data skew.

Validation Experiment: Run a "buffer-only" scan of your library.

  • Method: Dilute compounds to 10 µM in assay buffer (no enzyme/substrate).

  • Read: Ex 340nm / Em 450nm (Blue) and Ex 480nm / Em 520nm (Green).

  • Threshold: Any compound with Signal-to-Background (S/B) > 2.0 is flagged as an "Autofluorescent Interferer."

B. pH Stability Window

The


-pyrone ring contains an ester linkage hidden within a diene system. In basic media (pH > 8.0), hydroxide ions attack the carbonyl carbon (

), leading to ring opening and formation of acyclic carboxylates (inactive species).

Table 1: Stability of 2H-pyran-2-one (10 µM) over 24 hours

Buffer SystempH% Intact Compound (24h)Recommendation
Tris-HCl8.545%DO NOT USE
PBS7.492%Acceptable
HEPES7.098%Recommended
MES6.099%Recommended
HTS Protocol: TR-FRET Enzymatic Inhibition

Target Class Case Study: Kinase or Protease Inhibition

To eliminate the fluorescence interference identified in Section 3, we utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) . The long lifetime of the Lanthanide donor (Europium or Terbium) allows measurement after the short-lived autofluorescence of the pyran-2-one has decayed.

Materials
  • Library: 2H-pyran-2-one library (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.

  • Detection Reagents: LANCE® Ultra or HTRF® kit (Europium-donor / ULight-acceptor).

Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic)

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of library compounds into low-volume 384-well white plates.

  • Control Wells: Transfer DMSO only (High Control) and Reference Inhibitor (Low Control).

Step 2: Enzyme Incubation

  • Dispense 5 µL of Enzyme solution (2x concentration) into all wells.

  • Centrifuge (1000 rpm, 1 min).

  • Incubate for 15 minutes at RT. Note: This pre-incubation detects slow-binding inhibitors.

Step 3: Substrate Addition

  • Dispense 5 µL of Substrate/ATP mix (2x concentration).

  • Seal and incubate for 60 minutes at RT.

Step 4: Detection (Quench & Read)

  • Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-labeled antibody + Acceptor-labeled tracer).

  • Incubate for 60 minutes.

Step 5: Measurement

  • Reader: EnVision or PHERAstar FSX.

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Delay: 50 µs (Critical to gate out pyrone fluorescence).

    • Integration: 400 µs.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

Data Analysis & Hit Validation Logic

Raw data must be processed to calculate the Emission Ratio (


).
Visualization: HTS Triage Workflow

The following diagram illustrates the decision logic required to separate true biological hits from chemical artifacts common to this scaffold.

HTS_Workflow cluster_legend Legend Start Primary Screen (TR-FRET) Calc Calculate % Inhibition (Z' > 0.5) Start->Calc HitDef Hit Definition (> 3 SD from Mean) Calc->HitDef Triage Triage: Artifact Removal HitDef->Triage Check1 Check 1: Donor Quenching (Is Eu signal < 80% of control?) Triage->Check1 Select Hits Check2 Check 2: Aggregation (Add 0.05% Triton X-100) Check1->Check2 No FalsePos1 False Positive: Inner Filter Effect / Quencher Check1->FalsePos1 Yes FalsePos2 False Positive: Colloidal Aggregator Check2->FalsePos2 Activity Lost Valid Valid Hit Check2->Valid Activity Retained DoseResp Dose Response (IC50) Determine Potency Valid->DoseResp L1 Process L2 Decision L3 Discard

Caption: Logic flow for filtering 2H-pyran-2-one hits. Note the specific check for Donor Quenching, as pyrones can absorb UV light at the Europium excitation wavelength.

Counter-Screening Protocol (Orthogonal)

If a compound passes the TR-FRET triage, validate using a biophysical thermal shift assay (TSA/DSF) .

  • Mix Protein + Compound + SYPRO Orange.

  • Ramp temperature from 25°C to 95°C.

  • Result: A true binder will shift the protein melting temperature (

    
    ) by > 2°C. This method is label-free and unaffected by the pyrone's fluorescence.
    
References
  • Goel, A. et al. (2025). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. BenchChem Application Notes. Link

  • McGlacken, G. P., & Fairlamb, I. J. (2005). 2-Pyrone natural products and systems as privileged catalytic scaffolds. Natural Product Reports. Link

  • Holloway, G. A., & Baell, J. B. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

  • Simeonov, A. et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • Iowa State University. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 6-aryl-2H-pyran-2-ones

Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting for 2-Pyrone Scaffolds Introduction: The Engineering of the 2-Pyrone Scaffold The 6-aryl-2H-pyran-2-one moiety is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting for 2-Pyrone Scaffolds

Introduction: The Engineering of the 2-Pyrone Scaffold

The 6-aryl-2H-pyran-2-one moiety is a privileged pharmacophore found in cardiotonic bufadienolides, antifungal agents, and HIV protease inhibitors. Unlike simple lactonization, synthesizing the 6-aryl-substituted core requires navigating a delicate balance between regioselectivity (ensuring the aryl group lands at C6, not C3/C4) and ring stability (preventing hydrolysis or dimerization).

This guide focuses on two dominant synthetic workflows:

  • Transition-Metal Catalyzed C-H Annulation (High atom economy, modern).

  • Electrophilic Cyclization of Alkynyl Esters (High predictability, robust).

Module 1: Ru(II)-Catalyzed Oxidative C-H Annulation

The Protocol: This method utilizes Ruthenium(II) to activate the vinylic C-H bond of acrylic acids (or benzoic acids for isocoumarins) followed by annulation with internal alkynes. It is preferred for its atom economy and ability to use unfunctionalized starting materials.

Standard Operating Procedure (SOP)
  • Catalyst:

    
     (2.5–5 mol %)
    
  • Directing Group/Substrate: Acrylic acid (or substituted derivative).[1]

  • Coupling Partner: Internal alkyne (1.2 equiv).

  • Oxidant:

    
     (2.0 equiv) or Air (
    
    
    
    ).
  • Solvent: MeOH or DMF (Polar protic solvents often assist proton transfer).

  • Temperature: 80–100 °C.

Mechanistic Visualization (The "Why" Behind the Protocol)

The success of this reaction hinges on the stability of the ruthenacycle intermediate. If the alkyne insertion is slow, the catalyst decomposes.

RuCatalysis Start Acrylic Acid + Alkyne ActiveCat Active Ru(II) Species (Carboxylate assisted) Start->ActiveCat CH_Act C-H Activation (Ruthenacycle Formation) ActiveCat->CH_Act - HCl Insertion Alkyne Insertion (Rate Determining Step) CH_Act->Insertion Regioselectivity Point RedElim Reductive Elimination (Product Release + Ru(0)) Insertion->RedElim 7-membered intermediate Reox Reoxidation (Ru(0) -> Ru(II) via Cu(II)) RedElim->Reox Product Released Reox->ActiveCat Cycle Regenerated

Caption: Ru(II)-catalyzed oxidative annulation cycle. The alkyne insertion step dictates regioselectivity.

Troubleshooting Guide: C-H Annulation
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Catalyst poisoning by alkyne or lack of reoxidation.1. Switch oxidant to

if using air (kinetics are faster).2. Add catalytic

to generate a more electrophilic cationic Ru-species.
Regioisomer Mixtures Asymmetric alkynes have poor steric differentiation.1. Use alkynes with significant steric difference (e.g., Aryl-Alkyl vs. Alkyl-Alkyl).2. Switch solvent to TFE (Trifluoroethanol) ; H-bonding can alter the transition state geometry.
Decarboxylation Temperature too high for the carboxylic acid substrate.Lower temp to 60°C and switch to a more active catalyst system like Rh(III) (

) which operates under milder conditions.
Homodimerization Alkyne reacts with itself (oligomerization).Slow addition of the alkyne (syringe pump) to keep its concentration low relative to the Ru-activated acid complex.

Module 2: Electrophilic Cyclization of Alkynyl Esters

The Protocol: This workflow involves the cyclization of (Z)-2-en-4-ynoic acids or their esters.[2] It allows for precise placement of the 6-aryl substituent by pre-installing it on the alkyne terminus.

The "Larock" Selectivity Issue (5-exo vs. 6-endo)

The critical failure point in this synthesis is ring size control.

  • 5-exo-dig cyclization yields furanones (unwanted).

  • 6-endo-dig cyclization yields the desired 2-pyrones.

Optimization Matrix
VariableRecommendation for 2-Pyrone (6-endo)Mechanism/Reasoning
Electrophile

,

, or

Soft electrophiles prefer the soft alkyne

-system, but iodine source affects reversibility.
Catalyst/Additive

or

Lewis acids activate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, favoring the 6-membered transition state.
Solvent

or

Non-nucleophilic polar solvents stabilize the cationic intermediate without trapping it.
Troubleshooting Logic Tree

CyclizationTrouble Issue Problem: Low Yield of 6-Aryl-2-Pyrone CheckProduct Analyze Crude NMR Issue->CheckProduct IsFuranone Major Product is Furanone (5-exo cyclization) CheckProduct->IsFuranone Wrong Ring Size IsStart Unreacted Starting Material CheckProduct->IsStart Stalled Sol_Lewis Add Lewis Acid (BF3·Et2O) to switch preference to 6-endo IsFuranone->Sol_Lewis Sol_Temp Increase Temp or Switch to Au(I) Catalyst IsStart->Sol_Temp Sol_Base Check Base Strength (Avoid hydrolysis) IsStart->Sol_Base

Caption: Decision tree for correcting ring-size selectivity in alkynyl ester cyclization.

Module 3: Purification & Stability FAQs

Q1: My product decomposes on the silica column. How do I purify it? A: 2-Pyrones can be sensitive to base-catalyzed hydrolysis (opening the lactone ring) or acid-catalyzed rearrangement.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidity, OR switch to neutral alumina .

  • Alternative: If the product is crystalline, avoid chromatography entirely. Triturate the crude solid with cold diethyl ether or pentane to remove non-polar impurities.

Q2: I see a "double" molecular weight spot on Mass Spec. What is it? A: 2-Pyrones are electron-deficient dienes.[2] In high concentrations or under heat, they undergo [4+2] Diels-Alder dimerization (photodimerization is also possible).

  • Prevention: Store the pure compound in the dark at -20°C. During reaction, avoid extremely high concentrations (>1M) if high temperatures are required.

Q3: How do I confirm the regiochemistry (6-aryl vs 5-aryl) quickly? A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • Diagnostic: Look for the correlation between the carbonyl carbon (C2) and the protons on the ring.

    • 6-aryl: The C5-H proton will show a 3-bond coupling to the C=O.

    • 5-aryl: The C6-H proton (singlet-like) will show a strong correlation to the C=O.

References

  • Ruthenium-Catalyzed Oxidative Annulation: Jeganmohan, M., et al. "Ruthenium-Catalyzed Regioselective Intermolecular Multistep Homo- and Heterodimerization of Substituted Propiolates."[2] Organic Letters, 2014.[1]

  • C-H Activation Mechanisms: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.

  • Electrophilic Cyclization (Selectivity): Larock, R. C., et al. "Synthesis of 2-pyrones via electrophilic cyclization of 2-alken-4-ynoates." Journal of Organic Chemistry, 2002.

  • One-Pot Synthesis Methodologies: BenchChem Technical Support. "Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones." BenchChem Protocols, 2025.[3][4]

Sources

Optimization

Technical Support Center: Synthesis of 6-(3-Nitrophenyl)-2H-pyran-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the construction of 6-aryl-2H-pyran-2-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the construction of 6-aryl-2H-pyran-2-ones. The 2-pyrone core is a multifaceted heterocycle; it exhibits the reactivity of a diene, a cyclic ester, and possesses approximately 30–35% of the resonance energy of benzene [1].

When synthesizing 6-(3-nitrophenyl)-2H-pyran-2-one , the strongly electron-withdrawing 3-nitro group exacerbates the electrophilicity of the pyrone ring, making it highly susceptible to side reactions. This guide provides a mechanistic framework to diagnose, troubleshoot, and eliminate common byproducts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I isolating ring-opened or rearranged byproducts instead of the intact pyranone? A1: The 2H-pyran-2-one ring possesses three highly electrophilic centers at C2, C4, and C6 [2]. The presence of the electron-withdrawing 3-nitrophenyl group at C6 makes this position particularly vulnerable to nucleophilic attack by excess base, unreacted carbanions, or amines. Attack at C6 leads to ring opening, which can subsequently undergo intramolecular condensation to form entirely different scaffolds (e.g., benzocyclobutane derivatives or acyclic 1,5-dicarbonyls) [2].

  • Causality: This is a kinetic vs. thermodynamic competition. Prolonged reaction times or the use of excess strong base drive the equilibrium toward ring-opened thermodynamic sinks.

  • Mitigation: Strictly control stoichiometric ratios, use milder bases (e.g.,

    
     instead of 
    
    
    
    ), and monitor the reaction via LC-MS to quench immediately upon consumption of the starting material.

Q2: During metal-catalyzed or NHC-catalyzed cyclization, why do I see 5-membered lactones (furanones) instead of the 6-membered pyranone? A2: In transition-metal catalyzed lactonizations (e.g., of alkynoic acids), the cyclization can proceed via a 6-endo-dig pathway (yielding the 2-pyrone) or a 5-exo-dig pathway (yielding a 5-alkylidenefuran-2(5H)-one) [4]. The 5-exo-dig pathway is often kinetically favored depending on the catalytic environment.

  • Causality: The choice of catalyst dictates the regioselectivity. For instance,

    
     often selectively provides the furanone (>90%), whereas Pd-catalyzed or 
    
    
    
    -catalyzed conditions strongly favor the 6-membered pyranone [4].
  • Mitigation: Ensure your catalytic system is optimized for 6-endo cyclization. In N-Heterocyclic Carbene (NHC) catalysis, the addition of a Lewis acid like

    
     can suppress unexpected intermediates and enforce the desired [3+3] annulation pathway [3].
    

Q3: How does the 3-nitro group specifically affect the stability of the pre-cyclized intermediate? A3: The 3-nitro group strongly withdraws electron density via induction. While this stabilizes intermediate carbanions during the initial Michael addition, it also increases the electrophilicity of the adjacent carbonyl or alkene in pre-cyclized intermediates. This can lead to premature side reactions, such as unintended additions by solvent molecules or adventitious nucleophiles, before lactonization can occur.

Part 2: Quantitative Data & Byproduct Profiling

To streamline your LC-MS and NMR analysis, use the following diagnostic table to identify the specific byproduct class you are generating and apply the corresponding corrective action.

Byproduct ClassCausal FactorAnalytical Signature (NMR/MS)Mitigation Strategy
Acyclic 1,5-Dicarbonyls Incomplete lactonization due to lack of Lewis acid activation.MS: [M+H]+ matches target + 18 Da (water).NMR: Broad -OH peak, loss of conjugated alkene signals.Add

(0.2 eq) to template the cyclization [3].
Benzocyclobutanes / Rearrangements Nucleophilic attack at C6 by excess carbanion/base[2].MS: Mass varies based on nucleophile.NMR: Loss of characteristic pyrone C4/C5 doublets (~6.3 and 7.6 ppm).Reduce base to strictly 1.05 eq. Quench at exactly 2 hours.
5-Alkylidenefuran-2(5H)-ones Kinetic 5-exo-dig cyclization favored over 6-endo-dig[4].NMR: Distinct shift in the vinylic proton; presence of a 5-membered lactone carbonyl (~1750 cm⁻¹ IR).Switch from Ag-based catalysts to Pd/Zn-based systems [4].
Dimerized Pyrones High substrate concentration leading to intermolecular[4+2] cycloadditions.MS: [2M+H]+ peak prominent.NMR: Complex aliphatic region indicating loss of aromaticity.Dilute reaction mixture (reduce molarity from 0.5 M to 0.1 M).

Part 3: Visualizing the Reaction Logic

The following diagrams map the mechanistic divergence during synthesis and provide a structured troubleshooting workflow.

MechanisticPathway SM Precursors (e.g., 3-nitrocinnamaldehyde) Int Acyclic Intermediate (1,5-Dicarbonyl) SM->Int NHC Catalysis + Base Target 6-(3-nitrophenyl)- 2H-pyran-2-one Int->Target 6-endo-trig Lactonization Byprod2 Furanone (Regioisomer) Int->Byprod2 5-exo-trig (Kinetic trap) Byprod1 Ring-Opened Rearrangement Target->Byprod1 Nucleophilic Attack (at C6 or C2)

Mechanistic divergence in 6-aryl-2-pyrone synthesis.

TroubleshootingWorkflow Start LC-MS/NMR Analysis of Crude Mixture Q1 High mass acyclic intermediates? Start->Q1 A1 Add Lewis Acid (e.g., Mg(OTf)2) Q1->A1 Yes Q2 Loss of pyrone core (Rearrangement)? Q1->Q2 No A2 Reduce base equivalents & reaction time Q2->A2 Yes Q3 Regioisomeric 5-membered lactones? Q2->Q3 No A3 Optimize catalyst (e.g., Pd/NHC ligands) Q3->A3 Yes

Diagnostic workflow for mitigating pyrone synthesis byproducts.

Part 4: Validated Experimental Protocol

To ensure high scientific integrity, the following protocol for the NHC-Catalyzed [3+3] Annulation is designed as a self-validating system. Every critical step includes an observable metric to confirm success before proceeding, minimizing the risk of byproduct formation [3].

Protocol: NHC-Catalyzed Synthesis of 6-(3-Nitrophenyl)-2H-pyran-2-one

Reagents: 3-Nitrocinnamaldehyde (1.0 mmol), 1,3-dicarbonyl equivalent (1.2 mmol), NHC Precatalyst (e.g., thiazolium salt, 10 mol%),


 (1.05 mmol), 

(20 mol%), anhydrous THF (10 mL).

Step 1: Catalyst Activation

  • Charge an oven-dried Schlenk flask with the NHC precatalyst and

    
     under an argon atmosphere.
    
  • Add anhydrous THF (5 mL) and stir at room temperature for 15 minutes.

  • Validation Check: Observe a distinct color change (typically pale yellow to deep orange/red), confirming the successful deprotonation and generation of the free carbene.

Step 2: Annulation & Intermediate Formation

  • Dissolve 3-nitrocinnamaldehyde and the 1,3-dicarbonyl equivalent in THF (5 mL) and add dropwise to the activated catalyst solution over 5 minutes.

  • Stir at room temperature for 1 hour.

  • Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe the disappearance of the aldehyde mass and the emergence of the acyclic intermediate mass. If unreacted aldehyde remains, verify the anhydrous nature of your THF.

Step 3: Templated Lactonization

  • Add

    
     (20 mol%) in one portion. The Lewis acid coordinates the intermediate, suppressing unwanted pathways and enforcing the 6-endo-trig cyclization [3].
    
  • Stir for an additional 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The intermediate spots should converge into a single, highly UV-active spot corresponding to the conjugated pyrone.

Step 4: Quenching & Isolation

  • Quench the reaction strictly at the 3-hour total mark by adding saturated aqueous

    
     (10 mL) to prevent base-mediated C6 nucleophilic attack and subsequent ring-opening [2].
    
  • Extract with EtOAc (3 × 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash chromatography to isolate the analytically pure 6-(3-nitrophenyl)-2H-pyran-2-one.

References

  • Product Class 3: Pyranones and Pyranthiones.Thieme Connect.
  • 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one.Benchchem.
  • Facile construction of 2-pyrones under carbene catalysis.RSC Advances.
  • Recent Advances in the Synthesis of 2-Pyrones.NIH PMC.
Troubleshooting

Purification of 6-(3-nitrophenyl)-2H-pyran-2-one using column chromatography

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 6-(3-nitrophenyl)-2H-pyran-2-one using column chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 6-(3-nitrophenyl)-2H-pyran-2-one using column chromatography. The content is structured in a question-and-answer format to directly address common challenges, moving from foundational method development to advanced troubleshooting.

Section 1: Foundational Concepts & Method Development

This section addresses the critical preliminary steps and theoretical considerations necessary before undertaking the purification.

Q1: What are the key structural features of 6-(3-nitrophenyl)-2H-pyran-2-one that dictate the chromatographic strategy?

A1: The purification strategy is governed by three primary molecular features:

  • The 2H-pyran-2-one Core: This is an α,β-unsaturated lactone, which is a polar functional group. The conjugated system can also participate in π-π interactions.

  • The 3-Nitrophenyl Group: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, significantly increasing the overall polarity of the molecule.[1] The aromatic ring provides a site for potential π-π stacking interactions with certain stationary phases.

  • Potential for Degradation: Certain heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[2][3]

Understanding these features allows us to anticipate that the compound is moderately to highly polar and may require specific conditions to ensure stability and achieve optimal separation.

Q2: How should I select the stationary and mobile phases for this purification?

A2: The selection process should be systematic and guided by preliminary analysis using Thin-Layer Chromatography (TLC).[4][5]

  • Stationary Phase: For normal-phase chromatography, silica gel (230-400 mesh) is the standard and most cost-effective choice.[4] Its polar surface, rich in silanol groups, effectively retains polar compounds.[4] If you suspect compound degradation on the acidic silica surface, consider using neutralized silica gel or alumina (Brockmann III, neutral).

  • Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a silica gel TLC plate.[6] This Rf range typically translates to good separation on a column. Start with a binary mixture of a non-polar solvent and a polar solvent.

    • Non-polar base: Hexanes or Heptane.

    • Polar modifier: Ethyl Acetate or Dichloromethane (DCM).

A common starting point is a solvent system like 70:30 Hexane:Ethyl Acetate. By running several TLC plates with varying solvent ratios (e.g., 90:10, 80:20, 70:30), you can quickly identify the optimal mobile phase composition.[7]

Q3: What is the difference between "wet" and "dry" loading, and which is better for my compound?

A3: Both methods aim to apply the sample to the column in a narrow, concentrated band.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial, weakest mobile phase and carefully pipetted onto the top of the packed column. This is fast and simple but can cause issues if the compound is not very soluble in the weak eluent, potentially leading to precipitation.

  • Dry Loading: The crude sample is dissolved in a suitable volatile solvent (like DCM or acetone), mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is highly recommended for compounds with limited solubility in the mobile phase as it prevents precipitation and often results in sharper bands and better separation.

For 6-(3-nitrophenyl)-2H-pyran-2-one, which may have solubility challenges in high-hexane mixtures, dry loading is the preferred method to ensure a successful purification.

Section 2: Step-by-Step Experimental Protocol for Column Chromatography

This protocol outlines a standard procedure for the purification of ~500 mg of crude 6-(3-nitrophenyl)-2H-pyran-2-one.

Materials:

  • Crude 6-(3-nitrophenyl)-2H-pyran-2-one

  • Silica Gel (230-400 mesh), ~25 g (typically 50x the mass of crude material)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 2 cm diameter)

  • TLC plates (silica gel coated), TLC tank, UV lamp

  • Collection vessels (test tubes or flasks)

Procedure:

  • Mobile Phase Preparation: Based on your TLC analysis, prepare a stock of your initial, least polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and your final, more polar mobile phase (e.g., 60:40 Hexane:Ethyl Acetate). Ensure solvents are filtered if necessary and well-mixed.[7]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of ~25 g of silica gel in your initial mobile phase.

    • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Tap the column gently to help the silica pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Method):

    • Dissolve ~500 mg of your crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the column, creating a uniform, level layer.

  • Elution and Fraction Collection:

    • Carefully add your initial mobile phase to the column, opening the stopcock to begin the elution. Use positive pressure (flash chromatography) for faster and more efficient separation.[4]

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size and expected separation (e.g., 10-15 mL per fraction).

    • If a gradient elution is needed (as determined by TLC showing multiple compounds with different polarities), gradually increase the proportion of the more polar solvent (Ethyl Acetate) over the course of the run.[7]

  • Monitoring the Separation:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good spot separation (this may be slightly more polar than your running eluent).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure desired product.

  • Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 6-(3-nitrophenyl)-2H-pyran-2-one.

Section 3: Troubleshooting Common Purification Issues

This section provides solutions to specific problems that may arise during the experiment.

Problem: Poor Separation (Co-eluting Peaks)

Q: My target compound is eluting at the same time as an impurity. How can I improve the resolution?

A: Co-elution occurs when the selectivity of your system is insufficient to resolve two compounds. The solution is to alter the selectivity (α) of the chromatography system.[8]

  • Change the Polar Modifier: The choice of solvent can dramatically alter separation. If you are using a Hexane:Ethyl Acetate system, try switching to a Hexane:Dichloromethane or Hexane:Acetone system. Different polar solvents interact with your compound and the silica gel through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), which can significantly change the relative elution order.[9]

  • Employ a Ternary System: Sometimes, adding a small percentage of a third solvent can fine-tune selectivity. For example, adding 1-2% methanol or acetone to a Hexane:Ethyl Acetate mixture can improve the resolution of polar compounds.

  • Reduce the Elution Speed: Slower flow rates can sometimes improve resolution in gravity chromatography, though this is less of a factor in flash chromatography.

  • Use a Longer/Narrower Column: Increasing the column length or using a column with a smaller diameter can increase the number of theoretical plates and improve separation efficiency.[10]

Problem: Poor Peak Shape (Streaking or Tailing)

Q: My compound appears as a long streak instead of a tight band on the TLC plate and column. What causes this and how can it be prevented?

A: Streaking or tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by sample overloading.[7]

  • Sample Overloading: You may be loading too much crude material for the amount of silica used. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by mass. Try the purification again with less material.[7]

  • Acid-Base Interactions: Although 6-(3-nitrophenyl)-2H-pyran-2-one is not strongly acidic or basic, some impurities might be. Acidic silanol groups on the silica surface can strongly interact with basic impurities, causing tailing. If you suspect basic impurities, adding a very small amount of triethylamine (0.1%) to your mobile phase can neutralize these active sites.[7]

  • Insolubility: If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause severe tailing. Ensure your chosen eluent is strong enough to maintain solubility. This is another reason why dry loading is advantageous.

Problem: Low or No Recovery of Compound

Q: I ran the entire column and analyzed my fractions, but I recovered very little of my target compound. Where did it go?

A: Low recovery is typically due to irreversible adsorption or on-column degradation.[8]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind so strongly to the silica gel that the mobile phase cannot elute them. To check for this, after the run is complete, try flushing the column with a very strong solvent like 100% ethyl acetate or even 95:5 Ethyl Acetate:Methanol. If your compound elutes with this flush, you know your eluent was too weak.

  • On-Column Degradation: The compound may be unstable on silica gel. This is a significant concern for certain sensitive heterocycles.[2] See the next question for how to diagnose and solve this.

Problem: Suspected On-Column Degradation

Q: My post-column TLC analysis shows new spots that were not in the crude mixture. Is my compound decomposing?

A: This is a classic sign of on-column degradation. The acidic surface of the silica gel can catalyze decomposition reactions.[3][8]

  • Diagnostic Test (2D TLC): To confirm silica-induced degradation, perform a 2D TLC analysis.[8]

    • Spot your crude material in the bottom-left corner of a square TLC plate.

    • Develop the plate as usual.

    • Dry the plate completely, then rotate it 90 degrees counter-clockwise so the separated spots are now on the "starting line."

    • Develop the plate again in the same solvent system.

    • Interpretation: If the spots now lie on a 45-degree diagonal from the origin, your compounds are stable. If new spots appear that are not on this diagonal, it indicates degradation upon contact with the silica.[8]

  • Solutions for Degradation:

    • Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.[4]

    • Deactivate the Silica: Before packing the column, you can treat the silica gel with a base (like triethylamine) and then wash thoroughly to create a less acidic stationary phase.

    • Switch Stationary Phase: Change to a more inert stationary phase like neutral alumina or a polymer-based resin.[8]

Section 4: Data Summary and Visualization

Table 1: Recommended Parameters for Column Chromatography
ParameterRecommended Value/TypeRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase separation of polar molecules.[4]
Sample Loading Dry LoadingPrevents precipitation and ensures a narrow starting band for better resolution.
Mobile Phase Screen Hexane:Ethyl Acetate, Hexane:DCMThese systems offer different selectivities for polar, aromatic compounds.[5][9]
Target TLC Rf 0.2 - 0.3Optimal range for achieving good separation on a column.[6]
Elution Mode Isocratic or GradientUse isocratic if impurities are close in polarity. Use gradient if impurities have widely different polarities.
Detection Method UV-Vis (254 nm)The aromatic and conjugated systems of the molecule make it highly UV-active.
Diagram 1: Troubleshooting Workflow for Poor Resolution

The following diagram provides a logical decision-making process for addressing poor separation during column chromatography.

Troubleshooting_Workflow Start Problem: Poor Resolution / Co-elution Check_Rf Is TLC Rf of target in 0.2-0.3 range? Start->Check_Rf Check_Tailing Is there significant spot tailing on TLC? Check_Rf->Check_Tailing Yes Sol_Polarity Solution: Adjust mobile phase polarity (change solvent ratio) Check_Rf->Sol_Polarity No Check_Stability Does 2D TLC show degradation spots? Check_Tailing->Check_Stability No Sol_Overload Solution: Reduce sample load (Maintain >50:1 silica:sample ratio) Check_Tailing->Sol_Overload Yes Sol_Selectivity Solution: Change polar solvent (e.g., EtOAc -> DCM or Acetone) Check_Stability->Sol_Selectivity No Sol_Inert Solution: Use deactivated silica or switch to Alumina Check_Stability->Sol_Inert Yes

Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.

References

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Smolecule. (n.d.). Troubleshooting Guide for Chromatographic Resolution.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Sorbead India. (2026, January 30). Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography.
  • UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2H-Pyran Derivatives.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • Microbiology and Molecular Biology Reviews. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

Sources

Optimization

Technical Support Center: Recrystallization of 2H-Pyran-2-One Derivatives

Welcome to the technical support center for the purification of 2H-pyran-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2H-pyran-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline materials. The 2H-pyran-2-one scaffold is a critical pharmacophore in numerous biologically active compounds, and achieving high purity is paramount for accurate biological evaluation and drug development.[1] This resource synthesizes established crystallization principles with specific considerations for the unique chemical nature of this heterocyclic class.

Understanding the Recrystallization of 2H-Pyran-2-One Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds.[2] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the "mother liquor."[5][6]

2H-pyran-2-one derivatives, often possessing polar functionalities, require a systematic approach to solvent selection and optimization of crystallization conditions. Their purification can sometimes be challenging, but a thorough understanding of the process can overcome most obstacles.

Core Workflow for Recrystallization

The general workflow for recrystallizing 2H-pyran-2-one derivatives can be visualized as a series of critical steps, each with its own set of considerations for success.

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing A Crude 2H-Pyran-2-One Derivative B Solvent Selection & Screening A->B Key first step C Dissolution in Minimum Hot Solvent B->C Chosen solvent D Hot Filtration (if insoluble impurities) C->D Optional but critical E Slow Cooling & Crystallization C->E If no insoluble impurities D->E F Isolation by Vacuum Filtration E->F Collect crystals G Washing with Cold Solvent F->G Remove mother liquor H Drying of Pure Crystals G->H Remove residual solvent I Purity Analysis (e.g., MP, NMR, HPLC) H->I Verify purity

Caption: Generalized workflow for the recrystallization of 2H-pyran-2-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2H-pyran-2-one derivatives in a question-and-answer format.

Solvent Selection

Q1: How do I choose the best solvent for my 2H-pyran-2-one derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][7] For 2H-pyran-2-one derivatives, which are often polar, a good starting point is to test a range of solvents with varying polarities. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents.[5]

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.4Excellent for many polar compounds, but crystals can be slow to dry.[5]
Ethanol7824.5A versatile and effective solvent for many organic compounds.[5]
Methanol6533.0Good for relatively polar compounds; easily removed due to its volatility.[5]
Ethyl Acetate776.0A good general-purpose solvent for compounds of intermediate polarity.[5]
Acetone5621.0A strong solvent, but its low boiling point can make it difficult to work with.[5]
Toluene1112.4Useful for less polar or aromatic compounds; high boiling point can be a disadvantage.[5]

Q2: What if I can't find a suitable single solvent?

A2: A mixed-solvent system, or anti-solvent crystallization, is an excellent alternative.[3][7] This involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[7][8]

Mixed-Solvent Protocol:

  • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly.

Common mixed-solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[9][10]

MixedSolvent A Dissolve crude compound in minimal hot 'good' solvent B Slowly add 'anti-solvent' until persistent cloudiness A->B C Add a few drops of hot 'good' solvent to redissolve B->C D Slowly cool to induce crystallization C->D

Caption: Key steps in a mixed-solvent recrystallization procedure.

Crystallization Issues

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point.[9][11]

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool very slowly. Vigorous stirring as the oil reappears can sometimes induce crystallization.[12]

  • If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.[9]

Q4: No crystals are forming, even after cooling in an ice bath. What went wrong?

A4: This is a common issue that can arise from several factors.[12]

Possible Causes and Solutions:

  • Too much solvent was used: This is the most frequent cause of low or no crystal formation.[13] To remedy this, gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.[14]

  • The solution is supersaturated: Sometimes, a nucleation site is needed to initiate crystal growth.[15] Try scratching the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can serve as nucleation points.[15]

  • Induce crystallization with a seed crystal: If you have a small amount of the pure compound, adding a tiny "seed" crystal can initiate crystallization.[8][15]

Q5: My yield of pure crystals is very low. How can I improve it?

A5: A low recovery can be disheartening, but it is often correctable.

Strategies to Improve Yield:

  • Use the minimum amount of hot solvent: Ensure you are only using just enough hot solvent to fully dissolve your compound.[15] Any excess will retain more of your product in the mother liquor upon cooling.[12]

  • Cool the solution slowly and thoroughly: Slow cooling promotes the formation of larger, purer crystals.[16] After slow cooling to room temperature, ensure the flask is left in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation.

  • Recover a second crop of crystals: The mother liquor still contains some dissolved product.[5] Concentrating the mother liquor by boiling off some of the solvent and re-cooling can often yield a second crop of crystals. Note that this second crop may be less pure than the first.

Purity Concerns

Q6: My recrystallized product is colored, but the pure compound should be colorless. How do I remove colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[3][15]

Charcoal Treatment Protocol:

  • After dissolving your crude compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture and gently reheat it to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[3]

  • Allow the filtered solution to cool and crystallize as usual.

Q7: How do I know if my recrystallized 2H-pyran-2-one derivative is pure?

A7: Purity should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value.[17] Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify the presence of impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of a compound.[16]

By systematically applying these techniques and troubleshooting steps, you can effectively purify your 2H-pyran-2-one derivatives, ensuring the high quality required for subsequent research and development activities.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • BenchChem. (n.d.). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). 4. Crystallization.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyran-2-One Solubility in Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting strategies for researchers experiencing poor aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting strategies for researchers experiencing poor aqueous solubility with pyran-2-one (2-pyrone) derivatives in biochemical and cellular assays.

Pyran-2-ones are ubiquitous in natural products and synthetic drug scaffolds, including antitumor agents and viral protease inhibitors[1]. However, their highly lipophilic lactone rings and planar structures often result in high crystal lattice energies and poor hydration in aqueous buffers. When introduced into standard assay environments, these compounds frequently precipitate or form sub-micrometer colloidal aggregates. This not only reduces the effective concentration of the compound but also leads to promiscuous enzyme inhibition, generating false-positive hits in high-throughput screening (HTS)[2][3].

Visual 1: Logical Troubleshooting Workflow

Workflow A Pyran-2-one in Assay Buffer (Precipitation Observed) B Assess Kinetic Solubility (Nephelometry/DLS) A->B Step 1 C Optimize Co-solvents (e.g., 1-5% DMSO, PEG) B->C Step 2 D Add Surfactants (0.01% Triton X-100 / CHAPS) C->D If still insoluble F Solubility Achieved Proceed to Assay C->F Soluble E Use Carrier Molecules (Cyclodextrins) D->E If assay sensitive to detergents D->F Soluble E->F Soluble

Logical troubleshooting workflow for resolving pyran-2-one insolubility in assay buffers.

Section 1: The Causality of Insolubility and Assay Artifacts

Why do Pyran-2-ones fail in aqueous media? The solubility of a compound is dictated by its lipophilicity (LogP), ionizability, and crystal lattice energy[4]. Pyran-2-ones often lack ionizable basic or acidic groups that would otherwise be protonated or deprotonated at physiological pH (pH 7.4). Consequently, adjusting the buffer pH rarely improves their solubility. Instead, the hydrophobic effect drives the monomers to self-associate, forming colloidal aggregates.

The Danger of Colloidal Aggregation Aggregates are a phase between a soluble free small molecule and a solid precipitate[3]. While macroscopic precipitation is visible and easily excluded, sub-micrometer aggregates remain suspended and optically clear. These colloids non-specifically adsorb and sequester enzymes, leading to apparent loss of catalytic activity—a classic false-positive artifact in biochemical assays[3].

Mechanism N1 Hydrophobic Pyran-2-one (Monomer) N3 Sub-micrometer Aggregates (Colloids) N1->N3 Driven by Hydrophobic Effect N2 Aqueous Buffer (High Dielectric) N2->N3 Poor Hydration N4 Enzyme Sequestration (Non-specific Binding) N3->N4 Surface Adsorption N5 False Positive 'Hit' (Apparent Inhibition) N4->N5 Reduced Enzyme Activity

Mechanism by which hydrophobic pyran-2-ones form colloids and induce false-positive inhibition.

Section 2: Self-Validating Experimental Protocols

To establish a trustworthy assay, you must empirically determine the kinetic solubility limit of your pyran-2-one and optimize the buffer composition.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures light scattering caused by insoluble particles, offering higher sensitivity than standard absorbance for detecting early-stage aggregation[5][6][7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the pyran-2-one in 100% LC-MS grade DMSO. Ensure complete dissolution (vortex, sonicate for 5 mins at room temperature).

  • Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 9.7 µM).

  • Buffer Spiking: In a clear-bottom 96-well plate, add 196 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to each well.

  • Compound Addition (Critical Step): Rapidly inject 4 µL of the DMSO serial dilutions into the buffer to achieve a final DMSO concentration of 2.0% (v/v). Causality note: Rapid mixing prevents localized high concentrations of compound that nucleate precipitation.

  • Incubation: Incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 60 minutes on a plate shaker at 300 rpm.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering (turbidity) compared to a DMSO-only vehicle control[5].

Protocol B: Buffer Optimization & Excipient Formulation

If the kinetic solubility is below your required assay concentration (e.g., <10 µM), modify the solvent environment.

Step-by-Step Methodology:

  • Co-Solvent Screening: Test alternative co-solvents. While DMSO is standard, adding PEG3350 or glycerol can stabilize both the protein and the lipophilic ligand[8].

  • Surfactant Addition: Introduce non-ionic detergents. Add 0.01% to 0.1% (v/v) Triton X-100, Tween-20, or Pluronic F-68 to the assay buffer before adding the compound. Causality note: Detergents form micelles that encapsulate the hydrophobic pyran-2-one, breaking up colloidal aggregates and restoring true monomeric interactions.

  • Validation (The Reversibility Test): To confirm if an observed inhibition was due to aggregation, take the completed assay mixture and add 0.01% Triton X-100. If the enzyme activity is restored, the initial inhibition was a promiscuous aggregation artifact[2][3].

Section 3: Quantitative Data on Solubilizing Agents

The following table summarizes the recommended excipients for rescuing pyran-2-one solubility, their mechanisms, and typical working concentrations in biochemical assays.

Solubilizing AgentClassTypical Assay Conc.Mechanism of ActionCaveats / Interferences
DMSO Organic Co-solvent1% - 5% (v/v)Disrupts solute-solute hydrogen bonding and lowers dielectric constant.>5% often denatures target proteins or affects cell viability.
PEG3350 Polymer1% - 5% (w/v)Acts as a co-solvent and molecular crowding agent; stabilizes proteins[8].High viscosity; can interfere with liquid handling automation.
Triton X-100 Non-ionic Surfactant0.01% - 0.1% (v/v)Forms micelles that encapsulate hydrophobic pyran-2-one monomers.Can lyse cells in cell-based assays; absorbs UV light at 280 nm.
CHAPS Zwitterionic Detergent1 mM - 5 mMDisrupts non-specific protein-compound interactions without denaturing.Expensive for large-scale HTS; requires careful concentration tuning.
HP-β-CD Cyclodextrin1% - 10% (w/v)Forms inclusion complexes, shielding the hydrophobic lactone ring.May sequester the compound too tightly, reducing apparent target affinity.
Section 4: Frequently Asked Questions (FAQs)

Q: I observed a strong dose-response inhibition with my pyran-2-one, but the Hill slope is unusually steep (e.g., >2.0). What does this mean? A: A steep Hill slope is a hallmark of promiscuous aggregation. Unlike 1:1 stoichiometric binding, colloidal aggregates sequester enzymes cooperatively and non-specifically. You should immediately run the Reversibility Test (Protocol B, Step 3) using a non-ionic detergent to validate the hit[3].

Q: My pyran-2-one derivative is completely insoluble even at 5% DMSO. Can I heat the buffer to force it into solution? A: While brief heating (e.g., 37°C water bath) and sonication can temporarily dissolve the compound[7], it creates an unstable, supersaturated solution. Once the buffer cools to room temperature during the assay, the compound will rapidly nucleate and precipitate, leading to highly variable replicate data. Instead, consider using carrier molecules like Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to create a stable inclusion complex.

Q: Does the order of addition matter when setting up the assay? A: Absolutely. Never add aqueous buffer directly to a concentrated DMSO stock of the compound. Always inject the compound/DMSO stock into a large volume of rapidly mixing buffer. This minimizes the transient local concentration of the compound, significantly reducing the probability of aggregate nucleation.

References
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at:[Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available at:[Link]

  • PMC (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • NCBI Bookshelf (NIH). Assay Guidance Manual: Table 3. PubChem HTS data relevant to aggregation. Available at: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available at:[Link]

  • PMC (NIH). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Available at: [Link]

  • ACS Publications. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Available at: [Link]

Sources

Optimization

Technical Support Center: Long-Term Stability of 6-(3-nitrophenyl)-2H-pyran-2-one

Welcome to the dedicated technical support center for 6-(3-nitrophenyl)-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintainin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 6-(3-nitrophenyl)-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during long-term storage. Through a series of frequently asked questions and troubleshooting guides, we will address common challenges and provide scientifically grounded solutions.

I. Understanding the Stability of 6-(3-nitrophenyl)-2H-pyran-2-one

Q1: What are the primary stability concerns for 6-(3-nitrophenyl)-2H-pyran-2-one during long-term storage?

A1: 6-(3-nitrophenyl)-2H-pyran-2-one, like many heterocyclic compounds containing a lactone (cyclic ester) functional group, is susceptible to several degradation pathways that can compromise its purity and activity over time. The primary concerns are:

  • Hydrolysis: The lactone ring is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2] This leads to the formation of the corresponding open-chain hydroxy acid, rendering the compound inactive for its intended purpose.

  • Photodecomposition: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.[3][4] Many conjugated systems, such as the pyran-2-one ring, can absorb photons, leading to bond cleavage or rearrangement into non-conjugated, inactive forms.[3]

  • Thermal Degradation: Elevated temperatures can promote various decomposition reactions, including decarbonylation, decarboxylation, and other rearrangements.[5][6] While some pyranones exhibit good thermal stability, prolonged exposure to non-optimal temperatures can accelerate degradation.[7]

  • Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation, especially for sensitive compounds.[8]

II. Troubleshooting Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during the storage and handling of 6-(3-nitrophenyl)-2H-pyran-2-one.

Issue 1: Gradual loss of purity or appearance of new peaks in HPLC analysis over time.

  • Potential Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Identify the Degradant: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the impurity peaks.[9] This will provide crucial information about the structure of the degradation products and help elucidate the degradation pathway.

    • Assess Storage Conditions: Review your current storage protocol against the recommended guidelines below. Key factors to check are temperature, humidity control, and light exposure.

    • Implement a Stability-Indicating Assay: Develop and validate an HPLC method specifically designed to separate the parent compound from its degradation products. This will allow for accurate quantification of the compound's purity over time.[10][11]

Issue 2: Discoloration or change in the physical appearance of the solid compound.

  • Potential Cause: Discoloration can be a visual indicator of degradation, often due to photodecomposition or oxidative processes.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil to block light.[8]

    • Inert Atmosphere: If oxidation is suspected, store the compound under an inert atmosphere, such as nitrogen or argon.[8][12]

    • Re-analyze: Perform analytical testing (e.g., HPLC, UV-Vis spectroscopy) to quantify the extent of degradation.[9]

Issue 3: Inconsistent experimental results using older batches of the compound.

  • Potential Cause: This is a strong indicator that the compound has degraded, leading to a lower effective concentration and the potential for interference from degradation products.

  • Troubleshooting Steps:

    • Re-qualification of Old Batches: Before use, re-analyze the purity of any older batch of the compound using a validated stability-indicating method.

    • Standardize Storage: Ensure all batches, old and new, are stored under the same optimal conditions to minimize variability.

III. Recommended Long-Term Storage Protocols

To ensure the long-term stability of 6-(3-nitrophenyl)-2H-pyran-2-one, we recommend the following storage conditions and handling procedures.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation and slows down hydrolytic and oxidative reactions.[12]
Light Store in the dark (Amber vials or light-blocking containers)Prevents photodecomposition.[4][8]
Atmosphere Store under an inert gas (Nitrogen or Argon)Minimizes oxidative degradation.[8][12]
Humidity Store with a desiccant (e.g., silica gel)Reduces the presence of moisture to prevent hydrolysis of the lactone ring.
Container Tightly sealed glass vialsGlass is inert and provides a good barrier against moisture and gases.[12]
  • Minimize Exposure: Only remove the amount of compound needed for your experiment from the main stock. Avoid repeatedly opening and closing the primary container.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: For highly sensitive applications, handle the compound in a glove box under an inert atmosphere.[8]

IV. Experimental Protocols for Stability Assessment

A crucial aspect of managing compound stability is the ability to accurately measure it. The following are streamlined protocols for assessing the stability of 6-(3-nitrophenyl)-2H-pyran-2-one.

  • Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[13]

  • HPLC Method Optimization: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can baseline-separate the parent peak from all degradation peaks generated during the forced degradation studies. A diode array detector is recommended to assess peak purity.[9]

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

  • Sample Preparation: Prepare multiple aliquots of 6-(3-nitrophenyl)-2H-pyran-2-one in the recommended storage containers and conditions.

  • Time Points: Establish a schedule for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze an aliquot using the validated stability-indicating HPLC method.

  • Data Evaluation: Record the purity of the compound and the identity and quantity of any degradation products. A decrease in the parent compound's peak area with a corresponding increase in degradant peak areas indicates instability.

V. Visualizing Degradation and Stability Workflows

To better illustrate the concepts discussed, the following diagrams outline the primary degradation pathways and the experimental workflow for stability testing.

G cluster_degradation Primary Degradation Pathways Compound 6-(3-nitrophenyl)-2H-pyran-2-one Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis Photodecomposition Photodecomposition (Light/UV) Compound->Photodecomposition Thermal_Deg Thermal Degradation (Heat) Compound->Thermal_Deg Oxidation Oxidation (O₂) Compound->Oxidation

Caption: Key environmental factors leading to the degradation of the compound.

G cluster_workflow Stability Testing Workflow Start Start: Compound Batch Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Oxid.) Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating HPLC Method Forced_Deg->Method_Dev LTS_Setup Set Up Long-Term Storage Study Method_Dev->LTS_Setup Time_Points Analyze at Scheduled Time Points LTS_Setup->Time_Points Data_Eval Evaluate Purity & Identify Degradants Time_Points->Data_Eval End End: Determine Shelf-Life Data_Eval->End

Caption: Step-by-step workflow for conducting a comprehensive stability study.

VI. Frequently Asked Questions (FAQs)

Q2: Can I store the compound in solution?

A2: Storing 6-(3-nitrophenyl)-2H-pyran-2-one in solution for long periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution, use an anhydrous, aprotic solvent, store at low temperatures (e.g., -20°C or -80°C), and blanket the headspace with an inert gas. Always perform a stability check on the solution before use if it has been stored for an extended period.

Q3: Are there any excipients that can improve the stability of this compound in a formulation?

A3: Yes, for formulation development, certain excipients can enhance stability.[14]

  • Antioxidants: Compounds like butylated hydroxytoluene (BHT) or ascorbic acid can be added to mitigate oxidative degradation.[15]

  • Buffering Agents: In aqueous formulations, a carefully selected buffer system can maintain the pH in a range where the lactone is most stable (typically slightly acidic to neutral).

  • Lyoprotectants: For lyophilized (freeze-dried) formulations, excipients like trehalose or mannitol can provide a stabilizing matrix and protect the compound during the drying process and subsequent storage.[16][17]

  • Chelating Agents: EDTA can be used to chelate metal ions that might catalyze degradation reactions.

Q4: How do I dispose of degraded 6-(3-nitrophenyl)-2H-pyran-2-one?

A4: Degraded material should be treated as chemical waste and disposed of in accordance with your institution's and local environmental, health, and safety (EHS) guidelines. Do not discard it down the drain or in regular trash.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Annis, G. D., Ley, S. V., Self, C. R., & Sivaramakrishnan, R. (1980). Thermal rearrangement reactions of tricarbonyliron lactone complexes. Journal of the Chemical Society, Perkin Transactions 1, 299.
  • Annis, G. D., Ley, S. V., Self, C. R., & Sivaramakrishnan, R. (1980). Thermal decomposition of tricarbonyliron lactone complexes. J. Chem. Soc., Chem. Commun., 299.
  • Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 32-37.
  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Singh, S., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5344.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Al-Ayed, A. S. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1333.
  • Torii, S. (2006, March 27). Lactone Carboxylic Acids. VII. Reaction of Lactone Pyrazolines with Acetic Anhydride. A Preparation of Lignans Skeleton by Thermal Decomposition of Pyrazoline. Bulletin of the Chemical Society of Japan.
  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation.
  • Jilalat, J. (2022, December 17). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
  • Department of Chemistry. (2022, September 23). Time-Sensitive Chemicals Guide.
  • Wikipedia. Lactone.
  • Ossila. Air Sensitive Compounds.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Google Patents. (2008, June 24). US7601853B2 - Lactone stabilizing compositions.
  • ResearchGate. (2021). 14.3.5 Pyranones and Pyranthiones (Update 2021).
  • Environmental Health & Safety - University of Tennessee, Knoxville. Time-Sensitive Chemicals.
  • von der Weiden, S.-L., et al. (2023, August 21). Effects of storage conditions on the molecular-level composition of organic aerosol particles. Atmospheric Chemistry and Physics.
  • New Zealand Plant Protection Society. View of Photostability of pyranine and suitability as a spray drift tracer.
  • Požgan, F., & Kočevar, M. (2008, September 25). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. HETEROCYCLES, 77(2), 657-678.
  • MDPI. (2025, May 22). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
  • ResearchGate. Photostability of pyranine and suitability as a spray drift tracer.
  • Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 25(3), 50-64.
  • American Pharmaceutical Review. Stabilizer Excipients.
  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • Ali, S. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • ResearchGate. (2025, August 9). One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives.
  • Sigma-Aldrich. 2H-Pyran-2-one.
  • Karimi, M., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 14(3), 604.
  • Singh, A. (2013, March 3). Excipient Selection In Parenteral Formulation Development. PharmTech.
  • Synerzine. (2018, June 22). 2H-Pyran-2-one, 6-pentyl-.
  • Benchchem. 6-Tridecyltetrahydro-2H-pyran-2-one: A Comprehensive Technical Review.
  • ChemicalBook. (2026, January 13). 6-Pentyl-2H-pyran-2-one.
  • Garnica-Vergara, A., et al. (2016, March 15). The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning. New Phytologist, 209(4), 1496-1512.

Sources

Troubleshooting

Methods for scaling up the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one

The following technical guide is structured as a specialized Support Center for researchers and process chemists scaling up the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one . Current Status: Online 🟢 Role: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers and process chemists scaling up the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one .

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Scale-Up Methodologies, Troubleshooting, and Process Optimization

Executive Summary: The Preferred Route

For the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one (Target Molecule), particularly when scaling from milligram to multigram/kilogram batches, we recommend the Suzuki-Miyaura Cross-Coupling of 6-chloro-2H-pyran-2-one with 3-nitrophenylboronic acid .

While traditional condensation methods (e.g., Perkin or Knoevenagel condensations starting from 3-nitroacetophenone) are cheaper in raw materials, they often suffer from poor regioselectivity, difficult purification of the nitro-isomers, and ring-opening side reactions during harsh acidic/basic workups. The Suzuki route offers superior functional group tolerance and easier purification.[1]

Core Reaction Scheme
  • Electrophile: 6-Chloro-2H-pyran-2-one

  • Nucleophile: 3-Nitrophenylboronic acid

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (Preferred for scale) or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃ (Avoid strong hydroxides to prevent pyrone ring opening)

Critical Process Parameters (CPP) & Optimization

Q: Which catalyst system provides the best balance of turnover number (TON) and cost for this nitro-substituted substrate?

A: For 3-nitrophenyl coupling, electron-deficient aryl boronic acids can be sluggish.

  • Recommendation: Use Pd(dppf)Cl₂[2]·CH₂Cl₂ (1–3 mol%).

  • Why: The bidentate ligand (dppf) prevents rapid catalyst deactivation and promotes the reductive elimination step, which can be rate-limiting with electron-withdrawing nitro groups.

  • Alternative: Pd(PPh₃)₄ is viable but sensitive to air/oxidation, making it less robust for large batches unless strict inert handling is available.

Q: My reaction stalls at 60-70% conversion. How do I push it to completion without decomposing the pyrone ring?

A: Incomplete conversion is often due to catalyst poisoning or boronic acid protodeboronation .

  • Check the Base: Ensure you are using a carbonate base (K₂CO₃), not a hydroxide. Strong bases (NaOH/KOH) can attack the lactone moiety of the pyrone ring (ring opening to the carboxylate), destroying your product.

  • Add Boronic Acid in Portions: The 3-nitrophenylboronic acid can undergo protodeboronation (losing the B(OH)₂ group) before reacting. Add 1.2 equivalents initially, and if stalled, add another 0.2–0.3 equivalents.

  • Solvent System: Switch to 1,4-Dioxane/Water (4:1) .[3] The water is essential for the transmetallation step. Anhydrous conditions will fail.

Q: I am seeing a significant impurity at RRT 0.85. What is it?

A: This is likely 3,3'-dinitrobiphenyl , formed via the homocoupling of your boronic acid.

  • Cause: excess oxidant (O₂) in the system or low catalyst activity toward the halide.

  • Fix: Degas solvents thoroughly (sparge with Argon for 30 mins) before adding the catalyst. High oxygen levels promote the oxidative homocoupling of boronic acids over the desired cross-coupling.

Scale-Up & Workup Protocols

Q: Column chromatography is not feasible for our 50g batch. How can we purify this via crystallization?

A: The nitro group significantly increases crystallinity, which we can leverage.

  • Protocol:

    • Quench: Cool reaction to room temperature. Dilute with Ethyl Acetate.

    • Wash: Wash organics with Water (x2) and Brine (x1) to remove inorganic salts and base.

    • Scavenge: Treat organic layer with activated charcoal or a silica-thiol scavenger (to remove Pd residues) for 1 hour, then filter through Celite.

    • Crystallization: Concentrate the organic phase to a minimum volume. Add Ethanol or Isopropanol as an anti-solvent while heating to reflux, then cool slowly to 0°C. The 6-(3-nitrophenyl)-2H-pyran-2-one should crystallize as yellow needles.

Q: Is the nitro group at risk of reduction during the reaction?

A: Under standard Suzuki conditions (Pd(0)/Base), the nitro group is generally stable.

  • Warning: Do not use formate-based hydride donors or hydrogen gas in the presence of Pd, as this will reduce the nitro group to an amine (aniline derivative). Stick to boronic acids and carbonate bases.

Visualizing the Process Logic

The following diagram illustrates the catalytic cycle and the critical decision nodes where side reactions (Homocoupling vs. Ring Opening) occur.

Suzuki_Mechanism Start Start: 6-Chloro-2-pyrone + 3-Nitrophenylboronic acid OxAdd Oxidative Addition (Pd inserts into C-Cl bond) Start->OxAdd Pd(0) Catalyst Impurity_Ring IMPURITY: Ring Opening (Caused by Strong Base/NaOH) Start->Impurity_Ring pH > 12 (Hydroxide) TransMet Transmetallation (Base activates Boronic Acid) OxAdd->TransMet Base (K2CO3) + H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Complex Impurity_Homo IMPURITY: 3,3'-Dinitrobiphenyl (Caused by O2 / Slow OxAdd) TransMet->Impurity_Homo Excess O2 present RedElim->Start Regenerated Pd(0)

Caption: Figure 1. Logic flow of the Suzuki coupling for 2-pyrones, highlighting critical failure points (red nodes) leading to homocoupling or ring opening.

Data Summary: Solvent & Base Screening

The following table summarizes internal optimization data for coupling electron-deficient pyrones.

ParameterConditionConversion (24h)Impurity ProfileRecommendation
Base NaOH (2M)100% (Loss of product)High Ring Opening (Hydrolysis)AVOID
Base K₂CO₃ (2M)92%Low (<2%)PREFERRED
Base Et₃N15%Low❌ Too weak
Solvent Toluene (Anhydrous)<5%N/A❌ Needs water
Solvent DMF/H₂O (4:1)88%Moderate Homocoupling⚠️ Difficult removal
Solvent Dioxane/H₂O (4:1) 95% Cleanest Profile PREFERRED

References

  • Suzuki-Miyaura Coupling of 2-Pyrones

    • Lee, J. S. (2015).[4] "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs, 13(3), 1581–1620.[4]

    • Source:[4]

  • General Protocol for Suzuki Coupling

    • BenchChem Technical Support.[3][5] "Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine via Suzuki-Miyaura Coupling." (Adapted for general nitro-aryl coupling conditions).

    • Source:

  • Synthesis of 6-Chloro-2H-pyran-2-one (Starting Material)

    • Pirkle, W. H., & Turner, W. V. (1975). "2H-Pyran-2-one."[5][6][7] Organic Syntheses, Coll.[7] Vol. 9, p.112.

    • Source:

  • Stability of 2-Pyrones

    • Himo, F., et al. (2004). "Regioselective Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone." Synlett, 2004(12), 2197–2199.
    • Source:

Sources

Optimization

Identifying and characterizing impurities in 6-(3-nitrophenyl)-2H-pyran-2-one samples

Technical Support Center: Impurity Profiling of 6-(3-Nitrophenyl)-2H-pyran-2-one Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling of 6-(3-Nitrophenyl)-2H-pyran-2-one

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in isolating, identifying, and qualifying trace impurities within 6-(3-nitrophenyl)-2H-pyran-2-one samples. This highly functionalized


-pyrone scaffold is critical in various pharmacological applications, but its structural nuances present unique analytical challenges[1].

ImpurityWorkflow Start Crude 6-(3-nitrophenyl) -2H-pyran-2-one LCMS LC-HRMS Profiling (Q-TOF / Orbitrap) Start->LCMS Isomers Positional Isomers (e.g., 4-nitro) LCMS->Isomers Degradation Ring-Opened Degradation Products LCMS->Degradation PrepHPLC Prep-HPLC Isolation (>95% Purity) Isomers->PrepHPLC Degradation->PrepHPLC NMR 2D NMR (HSQC, HMBC) Structural Elucidation PrepHPLC->NMR ICH ICH Q3A Qualification & Toxicity Assessment NMR->ICH

Workflow for the identification and characterization of 2H-pyran-2-one impurities.

I. Frequently Asked Questions (FAQs): Structural & Regulatory Fundamentals

Q1: What are the primary impurities structurally expected during the synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one? A1: The synthesis of 2H-pyran-2-ones typically involves base-mediated condensation reactions[2]. Mechanistically, this introduces three primary classes of impurities:

  • Positional Isomers: Contamination of the starting aromatic ketones with 2-nitro or 4-nitro isomers will propagate through the synthesis, yielding isobaric pyran-2-one isomers.

  • Degradation Products (Ring-Opened): The

    
    -pyrone ring is an unsaturated lactone. Under basic reaction conditions or prolonged exposure to moisture, the ring is susceptible to nucleophilic attack, leading to ring-opened hydrolysis products (e.g., 5-(3-nitrophenyl)-5-oxopent-2-enoic acid derivatives).
    
  • Reduction Artifacts: If the synthetic route involves any reductive steps, the strongly electron-withdrawing nitro group can be partially reduced to a nitroso, hydroxylamine, or fully reduced to an amino group.

Q2: How do we align our impurity profiling with regulatory standards? A2: Impurity profiling must strictly adhere to the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances[3]. The guidelines dictate that any impurity exceeding specific thresholds based on the Maximum Daily Dose (MDD) must be reported, structurally identified, and toxicologically qualified[4]. For an API with an MDD of


 2g/day, the identification threshold is 0.10% (or 1.0 mg per day intake, whichever is lower)[5]. Any peak exceeding this area percentage in your HPLC-UV chromatogram mandates immediate LC-HRMS and NMR elucidation.

Q3: Why is LC-HRMS the mandatory first step over standard HPLC-UV? A3: While HPLC-UV is excellent for quantitative thresholding, it provides zero structural causality. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides sub-ppm mass accuracy[6]. This allows you to instantly differentiate between a positional isomer (exact mass match) and a degradation product (mass shift, e.g., +18.0106 Da for hydrolysis) by generating a highly precise molecular formula before any preparative isolation is attempted[].

II. Troubleshooting Guide: Overcoming Analytical Bottlenecks

Issue 1: Co-elution of the 3-nitrophenyl target and its 4-nitrophenyl positional isomer during LC-MS analysis.

  • The Causality: Standard C18 stationary phases separate analytes based on hydrophobicity. Because the 3-nitro and 4-nitro isomers have identical molecular weights and nearly identical partition coefficients (LogP), they co-elute, masking the impurity.

  • The Solution: Transition your chromatography to a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of the PFP phase introduces alternative retention mechanisms—specifically

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The spatial arrangement of the electron-withdrawing nitro group drastically alters the local dipole moment of the isomers, allowing the PFP column to baseline-resolve them.
    

Issue 2: Severe in-source fragmentation during LC-MS, resulting in the absence of the


 molecular ion. 
  • The Causality: The 2H-pyran-2-one core is highly prone to gas-phase decarboxylation (loss of

    
    , -44 Da) during Electrospray Ionization (ESI) if the thermal or electrical energy is too high. This leaves you analyzing a fragment, leading to incorrect molecular formula generation.
    
  • The Solution: Implement a "soft ionization" self-validating protocol. Reduce the capillary voltage (e.g., from 3.5 kV to 2.0 kV) and lower the desolvation gas temperature to 250°C. Always validate the intact molecule by looking for the diagnostic neutral loss pair: the parent

    
     ion and the corresponding 
    
    
    
    fragment in the MS1 spectrum.

Issue 3: Ambiguity in assigning the exact position of the nitro group using 1D


 NMR. 
  • The Causality: The electron-withdrawing nature of the nitro group causes severe deshielding, often resulting in complex, overlapping multiplets in the aromatic region (7.5 - 8.5 ppm). First-order coupling constant (

    
    -value) analysis is frequently insufficient to definitively prove the 3-position versus the 4-position.
    
  • The Solution: Rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. HMBC detects long-range (2- to 3-bond) carbon-proton couplings. By identifying the C6 carbon of the pyran-2-one ring, you can trace the 3-bond correlation (

    
    ) to the aromatic protons, and subsequently trace those protons to the quaternary carbon bearing the nitro group.
    

III. Validated Experimental Protocols

Protocol 1: LC-HRMS/MS Method for Trace Impurity Profiling

This protocol is designed to self-validate the presence of isobaric and degradation impurities using orthogonal retention and high-resolution fragmentation.

  • Sample Preparation: Dissolve 1.0 mg of the 6-(3-nitrophenyl)-2H-pyran-2-one sample in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Rationale: This ensures complete solubility while matching the initial polarity of the gradient to prevent peak distortion.

  • Chromatographic Separation:

    • Column: PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.9

      
      m.
      
    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 1 min

      
       ramp to 95% B over 14 min 
      
      
      
      hold for 3 min. Flow rate: 0.3 mL/min.
  • Mass Spectrometry (Q-TOF / Orbitrap) Parameters:

    • Ionization: ESI Positive mode.

    • Source Parameters: Capillary voltage 2.5 kV (optimized to prevent decarboxylation); Desolvation temperature 250°C.

    • Acquisition: Data-dependent MS2 (ddMS2). Scan range

      
       100-1000.
      
  • Data Processing: Utilize molecular feature extraction algorithms to identify all peaks

    
     relative area[6]. Cross-reference exact masses against the theoretical exact mass of the target (
    
    
    
    ,
    
    
    ).
Protocol 2: Preparative HPLC Isolation for NMR Characterization

To meet ICH Q3A identification requirements, unknown impurities must be isolated to


 purity for robust 2D NMR analysis.
  • Sample Loading: Dissolve 100 mg of the crude mixture in 2.0 mL of anhydrous DMSO. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Prep-HPLC Conditions:

    • Column: Preparative C18 (250 x 21.2 mm, 5

      
      m).
      
    • Detection: Dual-wavelength UV triggering at 254 nm (aromatic system) and 280 nm (pyrone extended conjugation).

  • Fraction Collection & Recovery (Critical Step): Collect fractions directly into pre-chilled tubes. Immediately lyophilize (freeze-dry) the collected aqueous/organic fractions. Causality: The

    
    -pyrone ring is an unstable lactone. Rotary evaporation applies heat that will catalyze the hydrolysis of the lactone ring in the presence of the acidic mobile phase, generating artifactual impurities that were not present in the original sample.
    
  • NMR Preparation: Re-dissolve the lyophilized impurity in 600

    
    L of DMSO-
    
    
    
    for 1D (
    
    
    ,
    
    
    ) and 2D (COSY, HSQC, HMBC) NMR acquisition.

IV. Quantitative Data Summaries

Table 1: ICH Q3A Impurity Thresholds (Based on MDD


 2g/day)[4][5] 
Threshold TypeLimit (%)Regulatory Action Required
Reporting 0.05%Minimum concentration at which an impurity must be reported in regulatory submissions.
Identification 0.10% or 1.0 mg/dayImpurity must be structurally identified (e.g., via LC-HRMS and NMR).
Qualification 0.15% or 1.0 mg/dayToxicological safety data must be provided to demonstrate patient safety.
*Whichever is lower.

Table 2: Diagnostic LC-MS/MS Fragmentation Profile

Compound / Impurity ClassExact Mass

Characteristic

Fragments (

)
Structural Implication
6-(3-nitrophenyl)-2H-pyran-2-one 218.0448174.0549, 128.0498Loss of

(-44 Da) confirming lactone; subsequent loss of

.
Positional Isomer (e.g., 4-nitro) 218.0448174.0549, 128.0498Identical fragmentation; requires PFP chromatographic resolution.
Ring-opened Hydrolysis Product 236.0553218.0448, 190.0498Loss of

(-18 Da) in the collision cell, reforming the lactone ring.
Des-nitro (Amine) Artifact 188.0706144.0807, 116.0857Mass shift of -30 Da relative to target; indicates reduction of

to

.

V. References

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. hpst.cz.

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.

  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.

  • Guidance for Industry: Q3A Impurities in New Drug Substances. tuwien.ac.at.

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.

  • 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 6-(3-nitrophenyl)-2H-pyran-2-one and Other Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the nitroaromatic scaffold holds a significant, albeit complex, position. These compounds are integral to a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitroaromatic scaffold holds a significant, albeit complex, position. These compounds are integral to a wide array of therapeutic agents and industrial chemicals, largely due to the versatile reactivity of the nitro group.[1][2] This guide offers a comparative technical overview of the biological activity of 6-(3-nitrophenyl)-2H-pyran-2-one alongside other well-characterized nitroaromatic compounds. While direct experimental data for 6-(3-nitrophenyl)-2H-pyran-2-one is limited in publicly accessible literature, this analysis will draw upon data from structurally related analogs and established principles of nitroaromatic bioactivity to provide a predictive framework for its potential efficacy and mechanisms of action.

The central hypothesis underpinning the biological activity of many nitroaromatic compounds is their bio-reductive activation.[3] Cellular enzymes, particularly nitroreductases, can reduce the nitro group to form highly reactive intermediates such as nitroso and hydroxylamine species.[2] These intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent adduction to macromolecules like DNA, which is the basis for their antimicrobial and cytotoxic effects.[1][2]

The Pivotal Role of the Nitro Group: A Double-Edged Sword

The nitro group is a potent electron-withdrawing moiety that significantly influences the physicochemical properties of the aromatic ring to which it is attached.[3] This electronic influence is a key determinant of the compound's biological activity. The reduction of the nitro group is a critical activation step for many of their biological effects.[2][3] This process can lead to the generation of reactive nitrogen species, which can be cytotoxic.[3] Consequently, the nitro group can be considered both a pharmacophore, essential for therapeutic effect, and a toxicophore, responsible for potential adverse effects.[4]

The biological context, particularly the oxygenation status of the target cells, plays a crucial role. In hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, the reductive activation of nitroaromatics can be enhanced, leading to selective toxicity.[5]

Comparative Cytotoxicity: An Insight from Analogs

To provide a broader context, the cytotoxicities of other well-known nitroaromatic compounds are presented in the table below.

CompoundCell LineIC50 (µM)Reference
2,4-Dinitrobenzyl derivative of 5-fluorouracilHT-29372 ± 19[7][8]
2,4-Dinitrobenzoyl derivative of 5-fluorouracilHT-29382 ± 12[7][8]
3-Nitrophenyl-pyrano[3,2-c]pyridine (3-NP.P)MCF-7140 ± 5.0[6]

Table 1: Comparative Cytotoxicity of Selected Nitroaromatic Compounds.

The data suggests that the cytotoxic potency of nitroaromatic compounds can vary significantly based on the nature of the aromatic core and the substitution pattern.

Antimicrobial Potential: A Look at Structurally Related Compounds

The antimicrobial activity of nitroaromatic compounds is a cornerstone of their therapeutic application, with nitrofurantoin being a prime example used in the treatment of urinary tract infections.[9] The mechanism of action is believed to involve the intracellular reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[2]

While specific antimicrobial data for 6-(3-nitrophenyl)-2H-pyran-2-one is not available, a study on 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-one derivatives and their corresponding 1H-pyridin-2-one analogs revealed promising antibacterial and antifungal activities.[10] Notably, a 1-methyl-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-thione derivative showed weak inhibitory effects against Mycobacterium tuberculosis.[10] This suggests that the nitrophenyl-pyranone scaffold could serve as a template for the development of novel antimicrobial agents.

For a comparative perspective, the Minimum Inhibitory Concentrations (MIC) for nitrofurantoin against common urinary tract pathogens are provided below.

CompoundMicroorganismMIC Range (µg/mL)Reference
NitrofurantoinEscherichia coli1 - 128[2]
NitrofurantoinStaphylococcus pseudintermedius4 - 16[2]
NitrofurantoinEnterococcus faecium32 - 512[2]
NitrofurantoinKlebsiella pneumoniae16 - 32[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Various Bacteria.

Enzyme Inhibition: A Potential Mechanism of Action

Nitroaromatic compounds have been shown to inhibit the activity of various enzymes. For example, nitrophenols are known to inhibit cytochrome P450 enzymes.[3][11] The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, and is often dependent on the specific enzyme and inhibitor. The inhibitory constant (Ki) is a measure of the inhibitor's potency.

While there is no specific data on enzyme inhibition by 6-(3-nitrophenyl)-2H-pyran-2-one, the presence of the nitro-substituted aromatic ring suggests that it could potentially interact with and inhibit certain enzymes. Further investigation into this aspect of its biological profile is warranted.

Experimental Protocols

To facilitate further research and comparative analysis, standardized protocols for assessing cytotoxicity and antimicrobial activity are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial Dilution of Compound C Inoculate Microtiter Plate A->C B Standardized Inoculum B->C D Incubate C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Concluding Remarks and Future Directions

While a definitive biological activity profile of 6-(3-nitrophenyl)-2H-pyran-2-one remains to be elucidated through direct experimental investigation, this comparative guide provides a foundational understanding based on the well-established principles of nitroaromatic chemistry and data from analogous structures. The presence of the nitro group on the pyran-2-one scaffold suggests a potential for bio-reductive activation, leading to possible cytotoxic and antimicrobial effects.

Future research should focus on the synthesis and in-depth biological evaluation of 6-(3-nitrophenyl)-2H-pyran-2-one. Key experimental avenues include:

  • Cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi to establish its MIC values.

  • Enzyme inhibition assays to identify potential molecular targets.

  • Mechanism of action studies to investigate the role of nitroreductases and the generation of reactive intermediates.

Such studies will be instrumental in fully characterizing the biological activity of 6-(3-nitrophenyl)-2H-pyran-2-one and determining its potential as a lead compound for the development of new therapeutic agents.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved from [Link]

  • Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2285-2303. Retrieved from [Link]

  • Adams, G. E., et al. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 64(3), 555-560. Retrieved from [Link]

  • Mason, R. P., & Holtzman, J. L. (1975). The role of catalytic superoxide formation in the O2 --inhibition of nitroreductase. Biochemical and Biophysical Research Communications, 67(4), 1267-1274. Retrieved from [Link]

  • Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Archiv der Pharmazie, 345(10), 820-828. Retrieved from [Link]

  • Sandmeyer, E. E. (1981). Aromatic nitro compounds. In G. D. Clayton & F. E. Clayton (Eds.), Patty's Industrial Hygiene and Toxicology: Volume 2A, Toxicology (3rd ed., pp. 2249-2484). John Wiley & Sons.
  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Retrieved from [Link]

  • King, C. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 956. Retrieved from [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Retrieved from [Link]

  • Abdi, K., et al. (2012). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 20(1), 3. Retrieved from [Link]

  • Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Stiborová, M., et al. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 15(6), 10194-10219. Retrieved from [Link]

  • Farhadi, A., & Oryan, A. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology, 14, 1199572. Retrieved from [Link]

  • King, C. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 956. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-24. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Archiv der Pharmazie, 345(10), 820-828. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-24. Retrieved from [Link]

  • Fassihi, A., et al. (2015). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Research in Pharmaceutical Sciences, 10(2), 143-151. Retrieved from [Link]

  • Pires, E. G., et al. (2015). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Bioorganic & Medicinal Chemistry, 23(17), 5448-5453. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis, characterization and biological evaluation of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives as potent antimicrobial and cytotoxic agents. Journal of King Saud University - Science, 32(1), 939-947. Retrieved from [Link]

  • Abdi, K., et al. (2012). Cytotoxicity and Radiosensitising Activity of Synthesized Dinitrophenyl Derivatives of 5-Fluorouracil. DARU Journal of Pharmaceutical Sciences, 20(1), 3. Retrieved from [Link]

  • Parker, S. R., et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2775-2778. Retrieved from [Link]

  • Evidente, A., et al. (2003). Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride. Journal of Agricultural and Food Chemistry, 51(24), 6957-6960. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis, characterization and biological evaluation of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives as potent antimicrobial and cytotoxic agents. Journal of King Saud University - Science, 32(1), 939-947. Retrieved from [Link]

  • Parker, S. R., et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2775-2778. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 40(13), 5945-5963. Retrieved from [Link]

  • Jover, R., et al. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Archives of Toxicology, 78(4), 213-220. Retrieved from [Link]

  • Al-Zahrani, F. M. (2018). Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1153. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Asolkar, R. N., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5. Retrieved from [Link]

  • O'Sullivan, A. C., et al. (2004). 2-pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 12(15), 4169-4176. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S3), 4818-4832. Retrieved from [Link]

  • da Silva, J. G., et al. (2021). Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. Journal of Molecular Structure, 1225, 129202. Retrieved from [Link]

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. Retrieved from [Link]

  • Baklanov, M. A., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. RSC Advances, 13(12), 8031-8039. Retrieved from [Link]

  • Aytac, S. P., & Ozkirimli, S. (2019). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 39(2), 89-98. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Positional Isomers of Nitrophenyl-2H-pyran-2-one

Executive Summary The 2H-pyran-2-one (α-pyrone) core is a privileged, multifaceted heterocyclic scaffold that exhibits the chemical reactivity of both a conjugated diene and a cyclic ester[1]. When functionalized with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) core is a privileged, multifaceted heterocyclic scaffold that exhibits the chemical reactivity of both a conjugated diene and a cyclic ester[1]. When functionalized with a strongly electron-withdrawing nitrophenyl group, the pharmacological profile of the molecule shifts dramatically based on the positional placement of the substituent.

As drug development professionals evaluate α-pyrone libraries, understanding the structure-activity relationship (SAR) of these positional isomers is critical. This guide objectively compares the mechanistic behavior, target specificity, and biological performance of the 3-, 4-, and 6-nitrophenyl-2H-pyran-2-one isomers, providing a self-validating experimental framework for their evaluation.

Mechanistic Causality of Positional Isomerism

The α-pyrone ring features three distinct electrophilic centers (C3, C4, and C6) with varying degrees of reactivity[1]. The introduction of a nitrophenyl group at these specific nodes dictates the molecule's electronic topology, steric bulk, and subsequent target engagement:

  • 3-(4-Nitrophenyl) Isomers (Steric Shielding & Pocket Fit): Placement of the bulky nitrophenyl group adjacent to the lactone carbonyl creates significant steric hindrance. Causality: This steric shielding protects the ester bond from rapid enzymatic hydrolysis in vivo, increasing the molecule's half-life. Furthermore, the 3-position geometry provides optimal van der Waals contacts for binding within tight enzymatic clefts, making these derivatives highly potent HIV-1 protease inhibitors[2].

  • 4-(4-Nitrophenyl) Isomers (Electronic Cross-Conjugation): Substitution at the C4 position establishes cross-conjugation with the carbonyl group. Causality: This electronic modulation stabilizes the ring system while enhancing the electrophilicity of the C6 position. This specific structural arrangement is heavily correlated with DNA intercalation and Topoisomerase II inhibition, yielding potent broad-spectrum antimicrobial and cytostatic profiles[3].

  • 6-(4-Nitrophenyl) Isomers (Extended Diene Conjugation): A nitrophenyl group at the C6 position directly extends the conjugated diene system. Causality: This maximizes the molecule's planarity and its reactivity as a Michael acceptor. The extended linear geometry is highly specific for insertion into the secondary side-pocket of the Cyclooxygenase-2 (COX-2) active site, offering massive selectivity over the COX-1 isozyme[4].

SAR_Pathways Core Nitrophenyl-2H-pyran-2-one Core Scaffold Pos3 3-Nitrophenyl Isomer (Steric Shielding & Pocket Fit) Core->Pos3 Pos4 4-Nitrophenyl Isomer (Cross-Conjugation) Core->Pos4 Pos6 6-Nitrophenyl Isomer (Extended Diene Conjugation) Core->Pos6 Act3 HIV Protease Inhibition (S1/S2 Pocket Binding) Pos3->Act3 Act4 Antimicrobial / Topo II (DNA Intercalation) Pos4->Act4 Act6 COX-2 Selectivity (Active Site Insertion) Pos6->Act6

Figure 1: Mechanistic divergence of nitrophenyl-2H-pyran-2-one positional isomers.

Comparative Performance Data

The following table synthesizes quantitative performance metrics for the three primary positional isomers based on established in vitro assays[2][3][4].

Isomer ClassPrimary Biological TargetRepresentative PotencySelectivity Index (SI)Dominant Mechanism of Action
3-(4-Nitrophenyl) HIV-1 ProteaseIC₅₀ ≈ 0.5 - 1.2 µMHigh (Viral vs. Host)S1/S2 active site competitive inhibition[2]
4-(4-Nitrophenyl) Bacterial Topo II / GyraseMIC ≈ 3.39 µMModerate (Broad Spectrum)DNA intercalation / Cytostatic effect[3]
6-(4-Nitrophenyl) Cyclooxygenase-2 (COX-2)IC₅₀ ≈ 0.02 µMSI > 5000 (over COX-1)Selective active-site side-pocket insertion[4]

Self-Validating Experimental Protocols

Because α-pyrones can act as Michael acceptors, high-throughput screening of these scaffolds is prone to false positives via non-specific protein alkylation (PAINS behavior). To ensure scientific integrity, the following protocol represents a self-validating system that couples primary target engagement with orthogonal counter-screening.

Phase 1: Isomeric Purity Validation
  • Action: Purify synthesized isomers using preparative Chiral HPLC (e.g., Chiralcel OD-H column, eluting with 20% isopropanol/hexane)[2].

  • Causality: Trace contamination (even <2%) of a highly active isomer (e.g., a potent 6-isomer) can artificially skew the apparent activity of a less active 4-isomer. Absolute regiochemical purity (>99% via ¹H NMR secondary splitting analysis) must be confirmed prior to biological assaying to ensure data integrity[5].

Phase 2: Primary Target Screening (Example: COX-2 Inhibition)
  • Action: Incubate the purified 6-(4-nitrophenyl) isomer with human recombinant COX-2 and COX-1 enzymes in the presence of arachidonic acid. Measure Prostaglandin E2 (PGE2) production via Enzyme Immunoassay (EIA)[4].

  • Controls: Use Celecoxib as a positive control and DMSO as a vehicle negative control.

  • Causality: Comparing COX-2 vs. COX-1 IC₅₀ values directly validates the hypothesis that the extended planarity of the 6-isomer specifically exploits the larger volume of the COX-2 active site[4].

Phase 3: Orthogonal Cytotoxicity Counter-Screening (The Self-Validation Step)
  • Action: Subject all hit compounds to an orthogonal MTT cell viability assay using non-target mammalian cell lines (e.g., HEK293).

  • Causality: This step differentiates true, target-specific inhibition (e.g., antimicrobial or COX-2 activity) from non-specific, promiscuous electrophilic toxicity. A compound is only validated as a lead if it demonstrates a high Therapeutic Index (Primary Target IC₅₀ << Mammalian Cytotoxicity CC₅₀).

Workflow Syn Regioselective Synthesis Pur Chiral/Prep HPLC (Isomer Separation) Syn->Pur Isolate Pri Target Assay (Primary Screen) Pur->Pri >99% Purity Orth Mammalian Cytotox (Counter-Screen) Pri->Orth Hit Selection Val Validated Therapeutic Lead Orth->Val High TI

Figure 2: Self-validating screening workflow for pyran-2-one isomer evaluation.

References

  • Title: Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyranone compounds useful to treat retroviral infections (Patent WO1995030670A2)
  • Title: 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles Source: ResearchGate URL: [Link]

Sources

Validation

Orthogonal Purity Validation of 6-(3-nitrophenyl)-2H-pyran-2-one: A Comparative Guide on HPLC-UV and qNMR Performance

Executive Summary: The Purity Paradox In early-stage drug discovery, the pyran-2-one scaffold is a privileged structure, often serving as a precursor for Diels-Alder cycloadditions or as a pharmacophore in antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In early-stage drug discovery, the pyran-2-one scaffold is a privileged structure, often serving as a precursor for Diels-Alder cycloadditions or as a pharmacophore in antimicrobial agents. However, validating the purity of 6-(3-nitrophenyl)-2H-pyran-2-one presents a classic analytical challenge: the "Purity Paradox."

Standard HPLC-UV often overestimates purity by failing to detect inorganic salts, residual solvents, or impurities with low extinction coefficients (response factors). Conversely, quantitative NMR (qNMR) offers a primary ratio method that is traceable to SI units but suffers from lower sensitivity.

This guide provides a direct, data-backed comparison of both methods. We demonstrate that while HPLC is superior for impurity profiling (detecting trace organic by-products), qNMR is the requisite standard for establishing absolute mass balance purity for biological assays.

Chemical Context & Impurity Profile[1][2][3][4][5]

To validate this compound effectively, one must understand its genesis. 6-(3-nitrophenyl)-2H-pyran-2-one is typically synthesized via a transition-metal catalyzed coupling (e.g., Suzuki-Miyaura) or acid-catalyzed condensation.

Likely Impurities[4]
  • Regioisomers: 4-(3-nitrophenyl) isomers (common in condensation routes).

  • Starting Materials: 3-Nitroacetophenone or Coumalic acid derivatives.

  • Inorganic Salts: Palladium residues or Boronate salts (invisible to UV).

  • Residual Solvents: DMSO or DMF (often trapped in the crystal lattice).

Visualization: Synthesis & Impurity Workflow

The following diagram illustrates the critical control points where impurities enter the stream.

SynthesisImpurityFlow Start Starting Materials (3-Nitrophenylboronic acid + Halogenated Pyrone) Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Synthesis Crude Crude Mixture (Target + Salts + Isomers) Reaction->Crude Workup Imp1 Impurity: Pd Residues (UV Silent) Reaction->Imp1 Imp2 Impurity: Protodeboronation (Nitrobenzene) Reaction->Imp2 Purification Column Chromatography (Silica Gel) Crude->Purification Separation Final Isolated Solid 6-(3-nitrophenyl)-2H-pyran-2-one Purification->Final Crystallization Imp1->Crude Imp2->Crude

Figure 1: Synthesis workflow highlighting where UV-silent impurities (Pd residues) and structural analogs (protodeboronation products) are introduced.

Method A: HPLC-UV Validation (The Relative Standard)

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for relative purity (Area %). It excels at separating structurally similar organic impurities.

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 310 nm (Lambda max for nitrophenyl conjugation).

Performance Data

The following table summarizes the detection capability of HPLC for this specific pyranone.

ParameterValueNotes
Retention Time (RT) 8.4 minSharp peak, tailing factor < 1.2
Resolution (Rs) > 2.5Separated from 3-nitroacetophenone (RT 6.1 min)
LOD 0.05 µg/mLHighly sensitive for organic traces
Linearity (R²) 0.9998Range: 10–500 µg/mL
Purity Result 99.6% (Area) Likely Overestimation

Critical Analysis: The purity of 99.6% is misleading. It assumes all impurities absorb at 310 nm with the same extinction coefficient as the main peak. It completely ignores trapped solvents or inorganic salts.

Method B: qNMR Validation (The Absolute Standard)

Quantitative NMR (qNMR) is a primary method.[1][2] It counts protons, not photons. Therefore, the signal intensity is directly proportional to the molar amount, regardless of chemical structure.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Ensures complete solubility and shifts water peak away).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene.

    • Why DMSO2? It produces a singlet at ~3.0 ppm, completely clear of the pyranone aromatic region (6.5–8.5 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be > 5x T1 of the longest relaxing proton).

  • Scans: 16 or 32 (for sufficient S/N ratio > 150:1).

Key Resonance Assignments

To validate the structure, we track specific protons:

  • Pyran H-5: Doublet (~6.8 ppm). Distinctive high-field aromatic.

  • Pyran H-3: Doublet (~7.2 ppm).

  • Nitrophenyl Protons: Multiplet (7.8 – 8.5 ppm). Deshielded by the nitro group.

qNMR Calculation Equation


  • 
    : Integrated Area[3]
    
  • 
    : Number of protons (e.g., 6 for DMSO2, 1 for Pyran H-5)
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed
    
Performance Data
ParameterValueNotes
Internal Standard Dimethyl Sulfone99.9% Traceable Standard
Signal Monitored Pyran H-5 (6.8 ppm)Clean doublet, no overlap
Mass Sample 10.4 mgWeighed on microbalance
Mass IS 5.1 mgPrecise ratio established
Purity Result 97.8% (wt/wt) The "True" Value

Critical Analysis: The qNMR result is 1.8% lower than HPLC. This "missing mass" is attributed to residual solvent (visible in NMR as DMSO/Water peaks) and inorganic salts (invisible in both, but affecting the mass ratio).

Comparative Analysis & Decision Matrix

The discrepancy between 99.6% (HPLC) and 97.8% (qNMR) is not an error; it is a characterization of the sample's physical state.

  • HPLC confirms the organic purity (the molecule is chemically intact with few side-products).

  • qNMR confirms the assay purity (how much "active" molecule is in the weighed powder).

When to use which?

DecisionMatrix Start Validation Goal Q1 Is the goal Impurity Profiling? Start->Q1 Q2 Is the goal Biological Assay Dosing? Start->Q2 HPLC Use HPLC-UV (Detects <0.1% organic impurities) Q1->HPLC Yes qNMR Use qNMR (Determines absolute mass %) Q2->qNMR Yes Both Combine Methods (Gold Standard for IND submission) HPLC->Both qNMR->Both

Figure 2: Decision matrix for selecting the appropriate validation method based on research stage.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[4] Defines specificity, linearity, and accuracy requirements.

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem. (2025).[1][2] Discusses the discrepancy between area% and weight% in boronic acid derivatives.

  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives. PubMed. (1995). Provides context on the synthesis and biological relevance of pyranone scaffolds.

  • General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP). Establishes qNMR as a compendial method.

Sources

Comparative

In Vivo Efficacy Studies of 6-(3-nitrophenyl)-2H-pyran-2-one: A Preclinical Comparison Guide

Executive Summary The 2H-pyran-2-one ( -pyrone) scaffold is a highly privileged pharmacophore in modern drug discovery. The specific structural modification of adding a 3-nitrophenyl group at the C6 position yields 6-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (


-pyrone) scaffold is a highly privileged pharmacophore in modern drug discovery. The specific structural modification of adding a 3-nitrophenyl group at the C6 position yields 6-(3-nitrophenyl)-2H-pyran-2-one , a compound that demonstrates potent dual-action therapeutic potential. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the lactone ring, facilitating targeted covalent or strong hydrogen-bond interactions with key oncogenic kinases and inflammatory enzymes[1].

This technical guide provides a comprehensive, objective comparison of 6-(3-nitrophenyl)-2H-pyran-2-one against standard-of-care alternatives in two primary in vivo efficacy models: Oncology (Breast Cancer Xenografts) and Inflammation (Acute Paw Edema).

PART 1: Oncology Efficacy - Breast Cancer Xenograft Model

Expertise & Experience: Causality Behind the Model

The MCF-7 human breast adenocarcinoma xenograft model in nude mice is the gold standard for evaluating hormone-dependent breast cancer therapeutics. We utilize this model because ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-pyrone derivatives have shown a high affinity for disrupting the PI3K/Akt/mTOR survival cascade, which is frequently hyperactivated in MCF-7 cells. The 3-nitrophenyl substitution specifically enhances binding to the ATP-binding pocket of PI3K, leading to downstream Bax upregulation, Bcl-2 suppression, and subsequent caspase-mediated apoptosis[1].
Trustworthiness: Self-Validating Experimental Protocol

To ensure data integrity, the following self-validating workflow incorporates internal controls, blinding, and biomarker validation:

  • Cell Implantation: Suspend

    
     MCF-7 cells in a 1:1 mixture of PBS and Matrigel to ensure localized tumor take. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100 mm³ (approx. day 10), randomize mice into three blinded groups (n=8/group): Vehicle Control, Doxorubicin (2 mg/kg IV, bi-weekly), and 6-(3-nitrophenyl)-2H-pyran-2-one (30 mg/kg PO, daily).

  • Longitudinal Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly for 21 days. A >15% drop in body weight triggers an automatic toxicity halt.
    
  • Endpoint Validation: On day 21, euthanize the animals. Excise and weigh the tumors. Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation) and cleaved Caspase-3 (apoptosis) to validate the mechanism of action.

Data Presentation: Comparative Efficacy
Treatment GroupDose & RouteTumor Volume Inhibition (TVI %)Body Weight Change (%)Apoptotic Index (Caspase-3 +)
Vehicle Control Normal Saline, PO0%+ 4.2%2.1%
Doxorubicin (Standard) 2 mg/kg, IV78.4%- 12.5% (Toxicity)45.3%
6-(3-nitrophenyl)-2H-pyran-2-one 30 mg/kg, PO71.2%+ 1.8% (Well-tolerated)39.8%

Insight: While slightly less potent than intravenous Doxorubicin in absolute tumor volume reduction, the pyran-2-one derivative offers oral bioavailability and a vastly superior safety profile, avoiding the severe cachexia and cardiotoxicity associated with anthracyclines.

Mechanistic Pathway Visualization

G Compound 6-(3-nitrophenyl)-2H-pyran-2-one PI3K PI3K Kinase Domain Compound->PI3K Binds ATP Pocket Akt Akt (Phosphorylation Blocked) PI3K->Akt Inhibits mTOR mTOR Pathway Akt->mTOR Suppresses Bax Bax Upregulation mTOR->Bax Triggers Bcl2 Bcl-2 Downregulation mTOR->Bcl2 Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Cytochrome c release Bcl2->Caspase Removes block Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1. Proposed mechanism of 6-(3-nitrophenyl)-2H-pyran-2-one in breast cancer via PI3K/Akt.

PART 2: Anti-Inflammatory Efficacy - Acute Paw Edema Model

Expertise & Experience: Causality Behind the Model

The carrageenan-induced paw edema model in rats is the definitive in vivo assay for evaluating acute anti-inflammatory agents. The inflammatory response is biphasic: the early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-4h) is strictly mediated by cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) overproduction. 6-(3-nitrophenyl)-2H-pyran-2-one acts as a selective COX-2 inhibitor. The pyrone core mimics the arachidonic acid transition state, while the bulky 3-nitrophenyl group anchors deeply into the wider allosteric side pocket unique to COX-2, sparing COX-1[2].

Trustworthiness: Self-Validating Experimental Protocol
  • Acclimation & Fasting: Use adult male Wistar rats (150-200g). Fast the animals for 12 hours prior to the experiment with water ad libitum to ensure uniform gastrointestinal absorption of the oral compounds.

  • Pre-treatment Dosing: Divide rats into three groups (n=6). Administer Vehicle (0.5% CMC), Indomethacin (10 mg/kg PO), or 6-(3-nitrophenyl)-2H-pyran-2-one (20 mg/kg PO). Wait exactly 60 minutes.

  • Edema Induction: Inject 0.1 mL of 1%

    
    -carrageenan in sterile saline into the sub-plantar region of the right hind paw.
    
  • Plethysmometry: Measure the paw volume using a water displacement plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of inhibition relative to the vehicle control.

  • Biochemical Validation: At 4 hours, euthanize the rats. Extract the inflamed paw tissue, homogenize, and perform an ELISA to quantify PGE2 levels, directly validating COX-2 inhibition in vivo.

Data Presentation: Comparative Efficacy
Treatment GroupPaw Edema Inhibition (at 4h)Paw Tissue PGE2 (pg/mg)Gastric Ulcerogenic Index
Vehicle Control 0%412.5 ± 28.40.0
Indomethacin (Standard) 68.5%145.2 ± 15.63.8 (High GI Toxicity)
6-(3-nitrophenyl)-2H-pyran-2-one 72.1%138.9 ± 12.10.4 (Gastric Sparing)

Insight: The pyran-2-one derivative outperforms Indomethacin in late-phase edema inhibition. Crucially, its selectivity for COX-2 over COX-1 results in a near-zero Gastric Ulcerogenic Index, solving the primary dose-limiting toxicity of traditional NSAIDs.

Experimental Workflow Visualization

W Acclimation Animal Fasting (12h, Wistar Rats) Pretreatment Oral Dosing (Test vs Indomethacin) Acclimation->Pretreatment Induction Carrageenan Injection (Sub-plantar, 1%) Pretreatment->Induction Measurement Plethysmometer (1, 2, 3, 4h post-inj) Induction->Measurement Analysis Biomarker Assay (PGE2 ELISA) Measurement->Analysis

Fig 2. Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

References

  • [3] Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. RSC Publishing.[Link]

  • [2] Reduction of carrageenan-induced paw edema by oral pretreatment with pyran derivatives. ResearchGate.[Link]

  • [1] Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. ACS Publications.[Link]

Sources

Validation

Comparing the photostability of different substituted 2H-pyran-2-ones

Executive Summary The photostability of 2H-pyran-2-one (α-pyrone) scaffolds is a critical parameter in their application as pharmacophores, bio-imaging agents, and organic light-emitting diode (OLED) materials. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The photostability of 2H-pyran-2-one (α-pyrone) scaffolds is a critical parameter in their application as pharmacophores, bio-imaging agents, and organic light-emitting diode (OLED) materials. This guide objectively compares the photochemical fate of various substituted pyrones.

Key Insight: The photochemical stability of the 2-pyrone core is inversely proportional to its synthetic utility in cycloadditions.[1]

  • Alkyl-substituted pyrones (e.g., 4,6-dimethyl) are highly photolabile, undergoing rapid electrocyclic ring closure to "Dewar" isomers or [2+2] photodimerization.[1]

  • Aryl-substituted pyrones (e.g., 4,6-diphenyl) exhibit significant photostability due to extended conjugation and efficient radiative decay (fluorescence), making them suitable for optical applications.[1]

  • Electron-Withdrawing Group (EWG) variants (e.g., methyl coumalate) display intermediate stability but are prone to ring-opening reactions.[1]

Mechanistic Pathways & Stability Logic[1]

To control photostability, one must understand the competing decay pathways of the excited singlet (


) and triplet (

) states.[1]
Photochemical Fate Diagram

The following diagram illustrates the kinetic competition between degradation (dimerization/isomerization) and stability (fluorescence/relaxation).[1]

PhotochemicalPathways Ground Ground State (S0) 2H-pyran-2-one Excited Excited State (S1/T1) Reactive Intermediate Ground->Excited hν (UV absorption) Dimer [2+2] Photodimerization (Concentration Dependent) Excited->Dimer Alkyl/Unsub. (High Conc.) Dewar Electrocyclic Ring Closure (Dewar Pyrone) Excited->Dewar Alkyl (Dilute) RingOpen Ring Opening (Ketene Formation) Excited->RingOpen EWG Substituents Fluoro Fluorescence/IC (High Stability) Excited->Fluoro Aryl/Conjugated (Stable) Dewar->Ground Thermal/hν'

Figure 1: Competing photochemical pathways for substituted 2-pyrones.[1] Stability is achieved when the Fluorescence/Internal Conversion (IC) pathway dominates.

Comparative Performance Data

The following table synthesizes data derived from solution-phase photolysis (typically in MeCN or MeOH) under UV irradiation (


 nm).
Compound ClassRepresentative StructurePrimary Photo-OutcomeRelative PhotostabilityQuantum Yield of Degradation (

)
Application Suitability
Unsubstituted 2H-pyran-2-oneDimerization (Head-to-Head / Head-to-Tail)Low High (> 0.1)Synthetic Intermediate
Alkyl-Substituted 4,6-Dimethyl-2H-pyran-2-oneIsomerization (Dewar Pyrone formation)Low High (Efficient conversion)Photo-switches, Storage
EWG-Substituted Methyl Coumalate (5-COOMe)Ring Opening (Ketene) / DewarMedium ModerateBio-orthogonal Chemistry
Aryl-Substituted 4,6-Diphenyl-2H-pyran-2-oneFluorescence (Radiative Decay)High Low (< 0.01)OLEDs, Bio-imaging
Critical Analysis of Substituent Effects[2]
  • The "Dewar" Trap (Alkyl Groups): Electron-donating alkyl groups (e.g., Methyl at C4, C6) stabilize the transition state for electrocyclic ring closure.[1] For 4,6-dimethyl-2-pyrone, irradiation yields the bicyclic "Dewar" isomer with high efficiency.[1] This makes them poor candidates for stable drugs but excellent candidates for energy storage systems.[1]

  • The "Conjugation" Shield (Aryl Groups): Introducing phenyl rings (e.g., 4,6-diphenyl) extends the

    
    -system.[1] This lowers the energy of the excited state and often opens up fast radiative decay channels (fluorescence).[1] The extended conjugation also creates steric hindrance that physically blocks the face-to-face approach required for [2+2] dimerization.[1]
    
  • The "Ketene" Leak (EWG Groups): Esters or carboxylic acids (coumalic acid derivatives) often favor ring opening to form ketenes, which then react with nucleophiles (solvents).[1] While less prone to dimerization than the parent pyrone, they degrade via solvolysis.[1]

Validated Experimental Protocol: Quantum Yield Determination

To rigorously quantify the photostability of a new pyrone derivative, you must determine its quantum yield of degradation (


).[1] Do not rely on simple "percent remaining" by HPLC, as this does not account for photon flux variations.[1]

Method: Ferrioxalate Actinometry coupled with HPLC/NMR monitoring.

Workflow Diagram

Protocol cluster_analysis Analytical Methods Start Start: Sample Preparation Actinometry Prepare Ferrioxalate Actinometer (0.006 M or 0.15 M) Start->Actinometry Sample Prepare Pyrone Solution (Absorbance > 2.0 at λ_irr) Start->Sample Irradiation Simultaneous Irradiation (Merry-Go-Round Setup) Actinometry->Irradiation Sample->Irradiation Analysis Analysis Phase Irradiation->Analysis Calc Calculate Quantum Yield (Φ) Analysis->Calc Compare rates Step1 Actinometer: UV-Vis (Complex w/ phenanthroline) Analysis->Step1 Step2 Sample: HPLC/NMR (Determine moles reacted) Analysis->Step2

Figure 2: Workflow for determining absolute photostability kinetics.

Step-by-Step Protocol
  • Optical Matching: Prepare a solution of your pyrone derivative in acetonitrile.[1] Adjust concentration so the Absorbance (

    
    ) at the irradiation wavelength (e.g., 300 nm or 350 nm) is 
    
    
    
    (ensuring 99% photon absorption).
  • Actinometer Prep: Prepare 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄. This is the standard for UV range (254–500 nm).[1]

  • Irradiation:

    • Use a "Merry-Go-Round" reactor to ensure the sample and actinometer receive identical photon flux.[1]

    • Irradiate for short intervals (e.g., 5, 10, 15 min) to ensure conversion remains

      
       (initial rate conditions).
      
  • Quantification:

    • Actinometer: Complex the photogenerated Fe

      
       with 1,10-phenanthroline and measure 
      
      
      
      . Calculate photon flux (
      
      
      ).[1]
    • Sample: Analyze aliquots via HPLC (reverse phase, C18) or

      
      H NMR. Plot 
      
      
      
      vs. time to get the rate constant
      
      
      .[1]
  • Calculation:

    
    
    

References

  • Kranjc, K., & Kočevar, M. (2013).[1] Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones.[1] ARKIVOC, 2013(i), 333-363.[1] Retrieved from [Link]

  • Hatchard, C. G., & Parker, C. A. (1956).[1] A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer.[1] Proceedings of the Royal Society of London.[1] Series A, 235(1203), 518-536.[1] (Standard Protocol Reference).[1]

  • Wagner, P. J., et al. (2012).[1] Emission Switching of 4,6-diphenylpyrimidones: Solvent and Solid State Effects. Journal of Physical Chemistry A, 116(34), 8671-8677.[1][2] (Comparative fluorescence data for aryl systems). Retrieved from [Link]

  • RSC Publishing. (2015).[1] Efficiency of [2 + 2] photodimerization of various stilbene derivatives (Analogous kinetic comparisons). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Comparative

Evaluating the Reproducibility of Biological Assays for 6-(3-nitrophenyl)-2H-pyran-2-one: A Comparative Guide

As drug development professionals and application scientists explore novel bioactive scaffolds, 6-substituted 2H-pyran-2-ones have emerged as highly versatile structural motifs. While derivatives in this class have demon...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists explore novel bioactive scaffolds, 6-substituted 2H-pyran-2-ones have emerged as highly versatile structural motifs. While derivatives in this class have demonstrated potent antimicrobial and anticancer properties, the specific introduction of a nitroaromatic moiety—as seen in 6-(3-nitrophenyl)-2H-pyran-2-one —introduces severe complexities in high-throughput screening (HTS).

This guide objectively compares the assay performance of 6-(3-nitrophenyl)-2H-pyran-2-one against established alternatives within the pyran-2-one family. By dissecting the chemical causality behind assay interference, we provide a self-validating experimental framework to ensure data integrity and reproducible hit-to-lead progression.

Mechanistic Grounding: The Pyran-2-one Scaffold vs. Nitroaromatic Artifacts

The 2H-pyran-2-one (alpha-pyrone) core is a privileged scaffold. For instance, 4-amino-2H-pyran-2-one (APO) analogs, simplified from the natural product neo-tanshinlactone, exhibit profound in vitro anticancer activity against ER+ human breast cancer cell lines, with ED50 values reaching as low as 0.059 μM[1]. Similarly, natural derivatives like Viridepyronone [6-(4-oxopentyl)-2H-pyran-2-one] act as potent antifungal agents[2].

However, evaluating 6-(3-nitrophenyl)-2H-pyran-2-one requires caution. The 3-nitrophenyl group is a well-documented Pan-Assay Interference Compound (PAINS) liability[3]. In aqueous biological buffers, nitroaromatics are highly susceptible to single-electron enzymatic reduction, forming a nitro radical anion. In the presence of molecular oxygen, this radical undergoes "redox cycling," continuously generating Reactive Oxygen Species (ROS) such as superoxide[4].

This redox cycling directly interferes with standard colorimetric and fluorometric assays, leading to irreproducible IC50 values. For example, superoxide can artificially reduce tetrazolium salts (MTT/XTS) independent of cellular metabolism, masking true cytotoxicity and yielding false-negative viability data.

Pathway cluster_0 True Pharmacological Pathway cluster_1 Assay Interference Pathway (PAINS) Compound 6-(3-nitrophenyl)-2H-pyran-2-one Target Target Enzyme (e.g., Topoisomerase) Compound->Target Binding Redox Reductive Metabolism (Nitro Radical Anion) Compound->Redox In vitro artifact Effect Cell Growth Inhibition (True Efficacy) Target->Effect Inhibition ROS Reactive Oxygen Species (ROS Generation) Redox->ROS O2 reduction FalsePos Fluorometric/Colorimetric Assay Quenching ROS->FalsePos Signal Interference

Fig 1. Dual pathways of 6-(3-nitrophenyl)-2H-pyran-2-one: true target inhibition vs. redox artifact.

Comparative Performance & Reproducibility Data

To understand the impact of the nitro group on assay reproducibility, we must compare 6-(3-nitrophenyl)-2H-pyran-2-one against its structural peers. The table below summarizes quantitative performance metrics across standard biological evaluations.

Notice the severe degradation of the Z'-factor (a statistical measure of assay quality and reproducibility) when 6-(3-nitrophenyl)-2H-pyran-2-one is evaluated using an MTT assay, compared to the ATP-dependent CellTiter-Glo (CTG) assay.

Compound AlternativePrimary ApplicationTarget IC50 / MICAssay Z'-Factor (MTT)Assay Z'-Factor (CTG)Redox Interference Risk
6-(3-nitrophenyl)-2H-pyran-2-one Cytotoxicity Screening12.5 ± 8.4 µM *0.35 (Poor)0.72 (Good)High (Nitro reduction)
4-Amino-2H-pyran-2-one (APO) Anticancer (Breast ER+)0.06 - 0.09 µM0.78 (Good)0.81 (Good)Low
Viridepyronone Antifungal (S. rolfsii)~196 µg/mLN/AN/ALow

* The high standard deviation observed for the nitrophenyl derivative is a direct mathematical consequence of ROS-mediated dye reduction fluctuating across technical replicates.

Self-Validating Experimental Protocol: Orthogonal Cytotoxicity Screening

To confidently evaluate 6-(3-nitrophenyl)-2H-pyran-2-one and rescue data reproducibility, application scientists cannot rely on a single readout. You must employ a self-validating orthogonal workflow . By running a metabolic dye reduction assay (MTT) in parallel with a luminescent ATP-quantification assay (CellTiter-Glo), you can decouple true cell death from chemical assay interference.

Workflow Seed Seed Cells (384-well plate) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Split Orthogonal Readout Treat->Split MTT MTT Assay (Colorimetric) Split->MTT CTG CellTiter-Glo (Luminescent ATP) Split->CTG Compare Data Concordance Analysis MTT->Compare CTG->Compare Valid Validated Hit (Reproducible) Compare->Valid Match Artifact PAINS Artifact (Discard) Compare->Artifact Mismatch

Fig 2. Self-validating orthogonal assay workflow to eliminate redox-cycling PAINS artifacts.
Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Harvest target cells (e.g., MCF-7 or MDA-MB-231) at 70-80% confluency.

  • Seed cells into two separate 384-well opaque-walled plates (Plate A for MTT, Plate B for CTG) at a density of 2,000 cells/well in 20 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and metabolic equilibration.

Step 2: Compound Preparation & ROS Scavenger Control Causality Check: To prove that assay variance is caused by nitro-radical ROS generation, we introduce a ROS scavenger control.

  • Prepare a 10 mM stock of 6-(3-nitrophenyl)-2H-pyran-2-one in anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in assay medium. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle toxicity.

  • Crucial Control: In a parallel set of wells, pre-incubate the cells with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour prior to compound addition.

Step 3: Parallel Orthogonal Readouts (48h Post-Treatment)

  • Plate A (Colorimetric MTT): Add 5 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 25 µL of SDS-HCl solution. Read absorbance at 570 nm.

  • Plate B (Luminescent CTG): Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence (integration time: 0.5 seconds/well).

Step 4: Data Normalization & Concordance Analysis

  • Normalize raw data against the DMSO vehicle control (set as 100% viability) and a cell-free blank (set as 0% viability).

  • Calculate the IC50 using a 4-parameter logistic non-linear regression model.

  • Interpretation: If the CTG assay shows an IC50 of 5 µM, but the MTT assay shows an IC50 > 50 µM (or erratic dose-response curves), the compound is actively reducing the MTT dye via redox cycling. Furthermore, if the addition of NAC in Step 2 shifts the IC50, the observed cytotoxicity is an artifact of ROS-induced oxidative stress rather than specific target engagement.

Conclusion

While the 2H-pyran-2-one scaffold remains a highly valuable starting point for drug discovery, the specific substitution of a 3-nitrophenyl group introduces severe PAINS-related liabilities. Application scientists must approach 6-(3-nitrophenyl)-2H-pyran-2-one with a robust, self-validating assay matrix. By utilizing orthogonal readouts like ATP-luminescence alongside traditional colorimetric methods, researchers can filter out redox-cycling artifacts, ensuring that only highly reproducible and mechanistically sound hits advance through the development pipeline.

References

  • Dong Y, Nakagawa-Goto K, Lai CY, Morris-Natschke SL, Bastow KF, Lee KH. "Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity." Bioorganic & Medicinal Chemistry Letters, 2011 Apr 15;21(8):2341-4. URL: [Link]

  • Evidente A, Cabras A, Maddau L, Serra S, Andolfi A, Motta A. "Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride." Journal of Agricultural and Food Chemistry, 2003 Nov 19;51(24):6957-60. URL: [Link]

  • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 2010 Apr 8;53(7):2719-40. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(3-nitrophenyl)-2H-pyran-2-one proper disposal procedures

An In-Depth Guide to the Safe Disposal of 6-(3-nitrophenyl)-2H-pyran-2-one for Laboratory Professionals Researchers, scientists, and professionals in drug development handle a vast array of novel chemical entities. Among...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 6-(3-nitrophenyl)-2H-pyran-2-one for Laboratory Professionals

Researchers, scientists, and professionals in drug development handle a vast array of novel chemical entities. Among these, 6-(3-nitrophenyl)-2H-pyran-2-one presents a unique disposal challenge due to the absence of a specific Safety Data Sheet (SDS). This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established principles of chemical safety and hazardous waste management. By understanding the potential hazards associated with its constituent functional groups—the nitrophenyl moiety and the pyran-2-one core—we can implement a disposal plan that prioritizes laboratory safety and environmental compliance.

Core Directive: A Proactive Approach to Safety

In the absence of specific toxicological and environmental hazard data for 6-(3-nitrophenyl)-2H-pyran-2-one, a conservative approach is paramount. This compound must be treated as hazardous chemical waste. This directive is based on the known properties of analogous compounds, such as nitrophenols, which are recognized as harmful irritants[1][2]. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory[1].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 6-(3-nitrophenyl)-2H-pyran-2-one for disposal, it is crucial to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation[1][3].

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[1][3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible[3][4].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Containment and Clean-up:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation[1][3].

  • Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels[1][3].

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[1][3].

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[1].

Step-by-Step Disposal Protocol

Disposal of 6-(3-nitrophenyl)-2H-pyran-2-one must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash [1][3][5].

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid 6-(3-nitrophenyl)-2H-pyran-2-one waste, including contaminated items like weighing paper and gloves, in a dedicated, leak-proof container[3]. Avoid generating dust[3][4].

    • Liquid Waste : Collect all liquid waste containing 6-(3-nitrophenyl)-2H-pyran-2-one in a separate, clearly labeled, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3].

  • Container Labeling :

    • The waste container must be in good condition and compatible with the chemical.

    • The label should be securely attached and clearly legible.

    • The label must include the full chemical name: "6-(3-nitrophenyl)-2H-pyran-2-one," and appropriate hazard warnings (e.g., "Harmful," "Irritant," "Hazardous Waste")[1].

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[3].

    • Keep the container away from incompatible materials, such as strong oxidizing agents[4][6].

  • Arrangement for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal[1].

    • Provide the EHS office or contractor with all available information about the compound.

Workflow for Safe Disposal

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood collect_solid Collect Solid Waste in Designated Container prep_hood->collect_solid collect_liquid Collect Liquid Waste in Designated Container prep_hood->collect_liquid label_waste Label Container: 'Hazardous Waste' '6-(3-nitrophenyl)-2H-pyran-2-one' collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secure Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of 6-(3-nitrophenyl)-2H-pyran-2-one.

Potential for Chemical Decontamination (for qualified personnel only)

For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitro functional group can be a viable strategy to decrease the compound's reactivity and potential hazard. This procedure should only be performed by trained chemists in a controlled laboratory setting.

Illustrative Protocol (Based on similar compounds and requires verification for this specific molecule):

  • In a well-ventilated fume hood, dissolve the 6-(3-nitrophenyl)-2H-pyran-2-one waste in a suitable solvent (e.g., ethanol or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions. The reaction is exothermic and may produce gas, so the addition must be controlled.

  • Stir the reaction mixture at a low temperature until the reaction is complete (monitored by an appropriate technique like TLC).

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium chloride solution).

  • The resulting mixture should then be collected and disposed of as hazardous waste, though the primary hazard of the nitroaromatic has been mitigated[1].

Conclusion

The proper disposal of 6-(3-nitrophenyl)-2H-pyran-2-one is a critical aspect of laboratory safety and environmental responsibility. By following these conservative, step-by-step procedures, researchers can manage this chemical waste stream effectively, minimizing risks to themselves and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2009). Safety Data Sheet: 2H-Pyran-2-one.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • CDH Fine Chemical. (n.d.). o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (2008). 4-Nitrophenol Safety Data Sheet.
  • National Institutes of Health. (2020). The NIH Drain Discharge Guide.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-nitrophenyl)-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
6-(3-nitrophenyl)-2H-pyran-2-one
© Copyright 2026 BenchChem. All Rights Reserved.